Mercury(II) oxalate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
3444-13-1 |
|---|---|
Molecular Formula |
C2HgO4 |
Molecular Weight |
288.61 g/mol |
IUPAC Name |
mercury(2+);oxalate |
InChI |
InChI=1S/C2H2O4.Hg/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 |
InChI Key |
BXDUJMLIUYJHNH-UHFFFAOYSA-L |
SMILES |
C(=O)(C(=O)[O-])[O-].[Hg+2] |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].[Hg+2] |
Other CAS No. |
3444-13-1 |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis of Mercury(II) Oxalate from Mercuric Nitrate
This whitepaper provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis of mercury(II) oxalate from mercuric nitrate. The document details the experimental protocol, relevant chemical data, and reaction pathways.
Overview
The synthesis of this compound (HgC₂O₄) from mercuric nitrate (Hg(NO₃)₂) is primarily achieved through a precipitation reaction in an aqueous solution.[1] The low solubility of this compound in water drives the reaction to completion, yielding the solid product.[1][2] Careful control of reaction conditions, particularly pH, is crucial to prevent the formation of impurities such as mercury(II) oxide or hydroxide.[1]
Physicochemical and Structural Data
A summary of the key quantitative data for this compound is presented in the tables below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 3444-13-1 | [1][2] |
| Molecular Formula | C₂HgO₄ | [2][3] |
| Molecular Weight | ~288.61 g/mol | [1][2][3][4] |
| Melting Point | ~165°C (Decomposes) | [1][2][5] |
| Water Solubility | 0.0107 g / 100 g H₂O (at 20°C) | [2][5] |
| Appearance | White crystalline solid | [6] |
Table 2: Crystallographic Data for Anhydrous this compound
| Parameter | Value | Source(s) |
| Crystal System | Monoclinic | [1] |
| Space Group | P2₁ | [1] |
| Unit Cell Parameters | a = 5.033 Å, b = 5.237 Å, c = 6.453 Å | [1] |
| β = 108.74° | [1] | |
| Unit Cell Volume | 160.19 ų | [1] |
| Coordination Geometry | Distorted cube (8-coordinate) | [1][7] |
Experimental Protocol: Precipitation Synthesis
This section details the methodology for the synthesis of this compound via precipitation from mercuric nitrate and a soluble oxalate source.
Materials:
-
Mercury(II) nitrate (Hg(NO₃)₂)
-
Oxalic acid (H₂C₂O₄) or Sodium oxalate (Na₂C₂O₄)
-
Nitric acid (HNO₃) (for pH adjustment)
-
Deionized water
Procedure:
-
Preparation of Mercuric Nitrate Solution:
-
Preparation of Oxalate Solution:
-
Separately, prepare a stoichiometric equivalent solution of oxalic acid or sodium oxalate in deionized water.
-
-
Precipitation:
-
Slowly add the oxalate solution to the stirred mercuric nitrate solution.
-
A white precipitate of this compound will form immediately due to its low solubility.
-
It is critical to maintain an acidic pH, optimally between 3 and 5, during the reaction to prevent the co-precipitation of mercury(II) hydroxide or oxide.[1]
-
-
Isolation and Purification:
-
Allow the precipitate to settle.
-
Isolate the solid product by filtration.
-
Thoroughly wash the precipitate with deionized water to remove any soluble byproducts and adsorbed nitric acid.[1]
-
Dry the purified this compound in a desiccator over a drying agent. Do not heat above 100°C, as the compound begins to decompose around 165°C.[1][10]
-
Reaction Pathway and Logic
The synthesis is a straightforward precipitation reaction. The choice of a soluble mercury(II) salt, such as mercuric nitrate, and a source of oxalate ions is fundamental to the process.[1] The overall reaction is:
Hg(NO₃)₂(aq) + H₂C₂O₄(aq) → HgC₂O₄(s) + 2 HNO₃(aq)
The reaction is driven to completion by the formation of the highly insoluble this compound precipitate.[1] The mechanism may involve the formation of intermediate mercury-oxalate complexes in solution before the final neutral compound precipitates.[1]
Caption: Reaction scheme for this compound synthesis.
Experimental Workflow Visualization
The logical flow of the synthesis and purification process is outlined in the diagram below.
Caption: Workflow for the synthesis of this compound.
Characterization
-
Thermogravimetric Analysis (TGA): TGA can be used to determine the thermal stability of the synthesized this compound. The compound typically decomposes around 165°C, with a theoretical mass loss of 100% as all decomposition products (metallic mercury and carbon dioxide) are volatile.[1]
-
Infrared Spectroscopy (IR): IR spectroscopy can be used to confirm the presence of the oxalate ligand in the final product.[3]
Safety Considerations
Mercury(II) nitrate and this compound are highly toxic compounds.[6][9] All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times. All mercury-containing waste must be disposed of according to institutional and environmental regulations.
References
- 1. This compound | 3444-13-1 | Benchchem [benchchem.com]
- 2. MERCURIC OXALATE|lookchem [lookchem.com]
- 3. Mercuric oxalate [webbook.nist.gov]
- 4. Mercury oxalate | C2HgO4 | CID 516792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3444-13-1 CAS MSDS (MERCURIC OXALATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Mercuric nitrate | Hg(NO3)2 | CID 24864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. inorganic chemistry - Obtaining mercury from mercury(II) nitrate - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. safrole.com [safrole.com]
- 10. ajsonline.org [ajsonline.org]
An In-depth Technical Guide to the Crystal Structure and Lattice Parameters of Mercury(II) Oxalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure and lattice parameters of mercury(II) oxalate (HgC₂O₄). The information is compiled from crystallographic studies and is intended for use by researchers in chemistry, materials science, and related fields.
Core Data Presentation
The crystallographic data for this compound has been determined primarily through single-crystal X-ray diffraction, with supplementary information from synchrotron X-ray and neutron powder diffraction techniques.[1][2] The key structural parameters are summarized in the table below.
| Parameter | Value |
| Chemical Formula | HgC₂O₄ |
| Molecular Weight | 288.61 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁ (No. 4) |
| Lattice Parameters | |
| a | 5.033(1) Å |
| b | 5.237(1) Å |
| c | 6.453(1) Å |
| α | 90° |
| β | 108.74(1)° |
| γ | 90° |
| Unit Cell Volume | 160.19 ų |
| Z (Formula units/cell) | 2 |
| Coordination Geometry | Distorted Cube/Box |
| Primary Hg-O Bond Distances | ~2.10 Å, ~2.12 Å |
| Secondary Hg-O Interactions | 2.63 Å to 2.83 Å |
Note: The numbers in parentheses indicate the standard uncertainty in the last decimal place.
The coordination environment of the mercury(II) ion in this structure is noteworthy. Each mercury atom is primarily bonded to two oxygen atoms from different oxalate ligands.[1] Additionally, there are six longer-range interactions with other oxygen atoms, resulting in a total coordination number of eight. This arrangement forms a distorted cube or box-like polyhedron, which is an uncommon geometry for mercury(II) complexes.[1][3]
Experimental Protocols
The determination of the crystal structure of this compound involves two primary experimental stages: the synthesis of high-quality single crystals and their analysis using X-ray diffraction.
Synthesis of this compound Single Crystals
The most common method for synthesizing this compound is through aqueous precipitation.[1] To obtain single crystals suitable for X-ray diffraction, slow precipitation is crucial.
Materials:
-
Soluble mercury(II) salt (e.g., mercury(II) nitrate, Hg(NO₃)₂)
-
Oxalic acid (H₂C₂O₄) or a soluble oxalate salt (e.g., sodium oxalate, Na₂C₂O₄)
-
Deionized water
-
Nitric acid (for pH adjustment)
Procedure:
-
Preparation of Solutions:
-
Prepare a dilute aqueous solution of a soluble mercury(II) salt (e.g., 0.1 M Hg(NO₃)₂).
-
Prepare a dilute aqueous solution of oxalic acid or a soluble oxalate salt (e.g., 0.1 M H₂C₂O₄).
-
-
pH Adjustment: Adjust the pH of the mercury(II) salt solution to be acidic (pH 3-5) using dilute nitric acid to prevent the formation of mercury(II) oxide or hydroxide precipitates.[1]
-
Slow Crystallization:
-
Method A: Slow Mixing: Slowly add the oxalate solution to the mercury(II) salt solution dropwise with gentle stirring. Avoid rapid precipitation, which leads to the formation of polycrystalline powder.
-
Method B: Vapor Diffusion: Place a small vial containing the mercury(II) salt solution inside a larger sealed container with a more volatile solvent containing the oxalate. Slow evaporation and diffusion will lead to the gradual formation of crystals at the interface.
-
Method C: Gel Crystallization: Prepare a silica gel in a U-tube. Place the mercury(II) salt solution on one side and the oxalate solution on the other. The slow diffusion of reactants through the gel can yield well-formed single crystals over several days to weeks.
-
-
Crystal Harvesting: Once crystals of suitable size and quality have formed, carefully isolate them from the mother liquor. Wash the crystals with deionized water and a volatile solvent like ethanol before drying.
Single-Crystal X-ray Diffraction Analysis
The definitive method for determining the atomic-level structure of crystalline materials is single-crystal X-ray diffraction.[1]
Instrumentation:
-
Single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).
Procedure:
-
Crystal Mounting: Select a well-formed single crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head using a suitable adhesive or cryo-loop.
-
Data Collection:
-
Center the crystal in the X-ray beam.
-
Perform an initial screening to determine the unit cell parameters and crystal system.
-
Collect a full sphere of diffraction data by rotating the crystal through a series of angles (e.g., ω and φ scans). Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
-
Data Reduction:
-
Integrate the raw diffraction images to obtain the intensities of the individual Bragg reflections.
-
Apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.
-
Refine the atomic positions, and thermal parameters against the experimental diffraction data using least-squares methods (e.g., Rietveld refinement for powder data). This iterative process minimizes the difference between the observed and calculated structure factors.
-
Mandatory Visualizations
Experimental Workflow for Crystal Structure Determination
Caption: Workflow for this compound Crystal Structure Determination.
References
An In-Depth Technical Guide to the Thermal Decomposition Mechanism of Mercury(II) Oxalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal decomposition of mercury(II) oxalate (HgC₂O₄). Due to a scarcity of recent experimental data in publicly available literature, this guide synthesizes historical findings with theoretical calculations and comparative analysis of similar metal oxalates. It covers the proposed decomposition pathway, theoretical quantitative data, and detailed experimental protocols relevant to the study of this energetic material. Visualizations of the decomposition mechanism and experimental workflows are provided to facilitate understanding. This document is intended to serve as a foundational resource for researchers and professionals working with or studying the thermal properties of mercury compounds.
Introduction
Proposed Thermal Decomposition Mechanism
The earliest detailed investigation into the thermal decomposition of mercuric oxalate was conducted by Prout and Tompkins in 1946. Their work suggests that the decomposition is a surface-level reaction and is not significantly influenced by the presence of its solid or gaseous end products, including mercury vapor. The overall stoichiometry proposed for the decomposition is as follows:
2HgC₂O₄(s) → 2Hg(l) + 2CO₂(g) + Hg(g) + HgO(s) + CO(g) (disproportionation of some Hg₂C₂O₄)
However, a more simplified and frequently cited overall reaction is:
HgC₂O₄(s) → Hg(l) + 2CO₂(g)
For the purpose of this guide and theoretical calculations, we will consider the decomposition to elemental mercury and carbon dioxide as the primary pathway, while acknowledging the potential for more complex intermediate steps and side products as suggested by early research. Theoretical studies of the crystal and electronic structure of anhydrous mercury oxalate suggest that the thermal decomposition process most likely leads to metallic mercury and carbon dioxide as the final products.
Visualized Decomposition Pathway
The proposed primary decomposition pathway is a straightforward breakdown of the oxalate into its constituent elements and gaseous byproducts.
Caption: Proposed primary thermal decomposition pathway of this compound.
Quantitative Data (Theoretical)
In the absence of modern, experimentally derived thermogravimetric analysis (TGA) data for this compound, this section presents theoretical mass loss calculations based on the primary decomposition reaction: HgC₂O₄(s) → Hg(l) + 2CO₂(g) .
Table 1: Theoretical Mass Loss Data for the Thermal Decomposition of this compound
| Molecular Formula | Molar Mass ( g/mol ) | Decomposition Step | Product(s) | Theoretical Mass Loss (%) |
| HgC₂O₄ | 288.61 | Single-step decomposition | Hg + 2CO₂ | 100% (as all products are volatile or liquid) |
Note: The total theoretical mass loss is 100% because the primary products are liquid/gaseous mercury and gaseous carbon dioxide, which would evolve from the sample pan during thermogravimetric analysis. The decomposition is expected to be a sharp, single-step event. Based on historical data, this decomposition occurs at a convenient temperature, likely in the range of 150-250°C, though the exact onset and peak temperatures would need to be determined experimentally.
Experimental Protocols
This section details the synthesis of this compound as described in historical literature and outlines the general procedures for the modern analytical techniques that would be employed to study its thermal decomposition.
Synthesis of this compound
The following protocol is adapted from the 1946 study by Prout and Tompkins.
Materials:
-
Mercuric acetate (M/10 solution)
-
Oxalic acid (M/10 solution)
-
Deionized water
-
Phosphorus pentoxide (P₂O₅)
Procedure:
-
In a darkroom under red light, to 100 ml of vigorously stirred deionized water at 25°C, add equal volumes (250 ml) of M/10 mercuric acetate and M/10 oxalic acid dropwise at an equal rate.
-
After the addition is complete, continue stirring for a short period to ensure complete precipitation.
-
Wash the resulting precipitate thoroughly with deionized water.
-
Dry the precipitate in a vacuum desiccator over phosphorus pentoxide.
-
Caution: The dried this compound powder is sensitive to light and detonates on impact. Handle with extreme care using appropriate personal protective equipment.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and an inert reference. These techniques are crucial for determining decomposition temperatures and mass loss.
Instrumentation:
-
A simultaneous TGA/DTA or TGA/DSC (Differential Scanning Calorimetry) instrument.
General Procedure:
-
Calibrate the instrument for mass and temperature according to the manufacturer's specifications.
-
Place a small, accurately weighed sample (typically 1-5 mg) of this compound into an inert sample pan (e.g., alumina or platinum).
-
Place the sample pan into the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to provide a controlled atmosphere.
-
Heat the sample from ambient temperature to a final temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min).
-
Record the mass loss (TGA) and the temperature difference or heat flow (DTA/DSC) as a function of temperature.
-
Analyze the resulting thermogram to determine the onset temperature of decomposition, the peak decomposition temperature, and the percentage mass loss.
Evolved Gas Analysis by Mass Spectrometry (EGA-MS)
EGA-MS is used to identify the gaseous products evolved during thermal decomposition.
Instrumentation:
-
A TGA instrument coupled to a mass spectrometer via a heated transfer line.
General Procedure:
-
Perform a TGA experiment as described in section 4.2.
-
The gaseous products evolved from the sample are carried by the purge gas through a heated transfer line to the ion source of the mass spectrometer.
-
The mass spectrometer continuously scans a range of mass-to-charge ratios (m/z) to detect the evolving gases.
-
Correlate the ion currents for specific m/z values with the mass loss events observed in the TGA data to identify the decomposition products. For this compound, one would monitor for CO₂ (m/z = 44) and potentially CO (m/z = 28) and atomic/molecular mercury.
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive thermal analysis of this compound.
Caption: General experimental workflow for the thermal analysis of this compound.
Conclusion
The thermal decomposition of this compound is a complex process that, based on historical data and theoretical considerations, primarily yields elemental mercury and carbon dioxide. Due to the hazardous nature of mercury and its compounds, and the energetic properties of the oxalate, modern experimental investigation has been limited. This guide provides a foundational understanding of the topic by combining established knowledge with theoretical predictions. Further experimental work using modern, coupled thermal analysis techniques is necessary to fully elucidate the decomposition mechanism, kinetics, and to provide precise quantitative data. Such studies would be invaluable for ensuring the safe handling and processing of this and similar energetic materials in research and industrial settings.
An In-depth Technical Guide to the Coordination Chemistry of Mercury(II) with Oxalate Ligands
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the coordination chemistry of mercury(II) with oxalate ligands. It covers the synthesis, structural characterization, physicochemical properties, and reactivity of mercury(II)-oxalate complexes, with a focus on quantitative data and detailed experimental protocols. This document is intended to serve as a foundational resource for professionals in chemistry, materials science, and environmental science.
Introduction
The coordination chemistry of mercury(II) is a subject of significant interest due to its diverse structural possibilities and its role in environmental transformations. Mercury(II), with its d¹⁰ electronic configuration, exhibits flexible coordination geometries, commonly ranging from linear to tetrahedral and octahedral arrangements.[1][2] The oxalate dianion (C₂O₄²⁻) is a versatile ligand capable of acting in both bidentate and bridging modes, facilitating the formation of complex one-, two-, or three-dimensional polymeric networks.[1][3]
The interaction between mercury(II) and oxalate is particularly relevant in atmospheric and aqueous systems, where the formation of Hg(II)-oxalate complexes can dominate the speciation of mercury, especially in acidic conditions (pH 3-5).[1] These complexes are precursors in the photochemical redox cycling of mercury, influencing its environmental fate and transport.[1] Understanding the fundamental aspects of this coordination chemistry is crucial for developing remediation strategies and for the rational design of novel materials.
Synthesis of Mercury(II) Oxalate Complexes
The primary method for synthesizing this compound (HgC₂O₄) is through precipitation from an aqueous solution.[1] This involves the reaction of a soluble mercury(II) salt with a source of oxalate ions.
2.1 General Reaction Pathway The reaction can be generalized as: Hg²⁺(aq) + C₂O₄²⁻(aq) → HgC₂O₄(s)
Commonly used precursors include mercury(II) nitrate or mercury(II) chloride and oxalic acid or sodium oxalate.[1] The low solubility of this compound in water drives the precipitation of the solid product.[1]
2.2 Critical Parameters Several factors critically influence the purity and characteristics of the final product:
-
pH Control: Maintaining an acidic pH, typically between 3 and 5, is essential.[1] In alkaline conditions, competing precipitation of mercury(II) hydroxide or oxide can occur, leading to product contamination.[1]
-
Reactant Purity: The purity of the starting materials is paramount. For instance, using mercury(II) chloride can lead to the formation of soluble chloro-complexes, which may affect the reaction equilibrium.[1]
-
Purification: The resulting precipitate must be thoroughly washed to remove soluble byproducts, such as sodium nitrate if sodium oxalate is used as a precursor.[1]
Structural and Physicochemical Properties
3.1 Crystal Structure of Anhydrous this compound Anhydrous this compound (HgC₂O₄) possesses a unique crystal structure. The coordination environment around the mercury(II) center is unconventional, described as a slightly deformed cube or box.[1] Each mercury atom is surrounded by eight oxygen atoms from the bridging oxalate ligands.[1][4] This eight-coordinate geometry is unusual for mercury(II), which more commonly adopts tetrahedral or octahedral coordination.[1] Theoretical studies and experimental data indicate two short Hg-O bonds and several longer ones.[4][5]
// Define nodes Hg [label="Hg", fillcolor="#5F6368", fontcolor="#FFFFFF", fontsize=16];
// Oxalate 1 O1a [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=12]; O1b [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=12]; C1a [label="C", fillcolor="#202124", fontcolor="#FFFFFF", fontsize=12]; C1b [label="C", fillcolor="#202124", fontcolor="#FFFFFF", fontsize=12];
// Oxalate 2 O2a [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=12]; O2b [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=12]; C2a [label="C", fillcolor="#202124", fontcolor="#FFFFFF", fontsize=12]; C2b [label="C", fillcolor="#202124", fontcolor="#FFFFFF", fontsize=12];
// Oxalate 3 O3a [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=12]; O3b [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=12]; C3a [label="C", fillcolor="#202124", fontcolor="#FFFFFF", fontsize=12]; C3b [label="C", fillcolor="#202124", fontcolor="#FFFFFF", fontsize=12];
// Oxalate 4 O4a [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=12]; O4b [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=12]; C4a [label="C", fillcolor="#202124", fontcolor="#FFFFFF", fontsize=12]; C4b [label="C", fillcolor="#202124", fontcolor="#FFFFFF", fontsize=12];
// Coordination Bonds to Hg Hg -> O1a [label=" short", style=bold, color="#4285F4"]; Hg -> O2a [label=" short", style=bold, color="#4285F4"]; Hg -> O1b [label=" long", style=dashed, color="#4285F4"]; Hg -> O2b [label=" long", style=dashed, color="#4285F4"]; Hg -> O3a [label=" long", style=dashed, color="#4285F4"]; Hg -> O3b [label=" long", style=dashed, color="#4285F4"]; Hg -> O4a [label=" long", style=dashed, color="#4285F4"]; Hg -> O4b [label=" long", style=dashed, color="#4285F4"];
// Oxalate Bonds C1a -> C1b; C1a -> O1a; C1a -> O1b; C2a -> C2b; C2a -> O2a; C2a -> O2b; C3a -> C3b; C3a -> O3a; C3a -> O3b; C4a -> C4b; C4a -> O4a; C4a -> O4b;
// Invisible edges for layout edge [style=invis]; O1a -> O2a -> O3a -> O4a -> O1a; } caption="Figure 2: Simplified coordination sphere of Hg(II) in anhydrous HgC₂O₄."
3.2 Quantitative Data
The following tables summarize key quantitative data for mercury(II)-oxalate systems.
Table 1: Stability Constants of Mercury(II)-Oxalate Complexes
| Complex Formula | Log K | Conditions | Reference |
|---|---|---|---|
| [Hg(C₂O₄)] | ~9.66 | Aqueous Solution | [1] |
| [Hg(C₂O₄)₂]²⁻ | - | - | [1] |
Table 2: Crystallographic and Bond Length Data for Anhydrous HgC₂O₄
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | [6] |
| Space Group | P2₁/c | [6] |
| Short Hg-O Bond Distances | ~1.99 Å | [4] |
| Long Hg-O Bond Distances | 2.73 - 2.85 Å | [4] |
| C-C Bond Distance | ~1.55 Å | [5] |
| C-O Bond Distances | 1.25 - 1.33 Å |[5] |
Table 3: Thermodynamic Properties
| Substance | Property | Value | Unit | Reference |
|---|---|---|---|---|
| HgC₂O₄ | Molar Mass | 288.61 | g/mol | [1][7] |
| Hg(l) | ΔH°f | 0 | kJ/mol | [8] |
| Hg(g) | ΔH°f | 61.4 | kJ/mol | [8] |
| Hg²⁺(aq) | ΔH°f | 172.4 | kJ/mol | [8] |
Note: Standard thermodynamic data for solid HgC₂O₄ is not well-documented in the provided search results.
Spectroscopic and Analytical Characterization
A variety of analytical techniques are employed to characterize this compound complexes.
-
Infrared (IR) Spectroscopy: IR spectra are used to confirm the presence of the oxalate ligand. Characteristic bands for the C=O stretching vibrations appear around 1700 cm⁻¹ (asymmetric) and 1380 cm⁻¹ (symmetric), with a C=O deformation band near 801 cm⁻¹.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹⁹Hg NMR spectroscopy is a powerful tool for probing the electronic environment of the mercury center. The chemical shift is sensitive to the coordination geometry and the nature of the ligands.[1]
-
Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability and decomposition of HgC₂O₄. The compound decomposes at approximately 165°C, yielding volatile metallic mercury and carbon dioxide gas, resulting in a 100% mass loss under typical TGA conditions.[1]
-
Decomposition Reaction: HgC₂O₄(s) → Hg(g) + 2CO₂(g)
-
-
X-ray Diffraction (XRD): Single-crystal and powder XRD are essential for determining the crystal structure and confirming the phase purity of the synthesized material.[9]
Reactivity and Environmental Significance
5.1 Thermal Decomposition The thermal decomposition of this compound is a clean process that yields elemental mercury and carbon dioxide.[1] Theoretical studies suggest a stepwise mechanism initiated by the cleavage of the Hg-O bonds, followed by the rapid breaking of the C-C bond within the now-unstable oxalate moiety.[1]
5.2 Role in Environmental Redox Cycling In atmospheric waters, oxalate plays a dual role. First, it acts as a strong complexing agent that increases the solubility and mobility of Hg(II).[1] Second, the Hg(II)-oxalate complexes are photochemically active. It has been proposed that these complexes can be reduced by superoxide radicals (O₂•⁻), which are themselves produced from the photolysis of oxalate.[1] This process is a key step in the reduction of toxic Hg(II) to the more volatile elemental mercury (Hg⁰), contributing to its long-range atmospheric transport.
// Nodes Hg2_aq [label="Hg²⁺(aq)", fillcolor="#FFFFFF", fontcolor="#202124"]; Oxalate [label="Oxalate (C₂O₄²⁻)", fillcolor="#FFFFFF", fontcolor="#202124"]; Complex [label="[Hg(C₂O₄)] Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Photolysis [label="Photolysis (hν)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Superoxide [label="Superoxide (O₂•⁻)\nRadical", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hg0 [label="Hg⁰(g)\n(Elemental Mercury)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Hg2_aq -> Complex [label="Complexation"]; Oxalate -> Complex; Oxalate -> Photolysis; Photolysis -> Superoxide [label="produces"]; Complex -> Hg0 [label="Reduction", dir=back, style=dashed]; Superoxide -> Hg0 [label="e⁻ transfer"];
// Invisible edges for layout edge [style=invis, constraint=false]; Hg2_aq -> Oxalate; Complex -> Photolysis; } caption="Figure 3: Proposed environmental redox cycle of mercury involving oxalate."
Detailed Experimental Protocols
6.1 Protocol for Synthesis of this compound
-
Objective: To synthesize solid this compound via aqueous precipitation.
-
Materials:
-
Mercury(II) nitrate monohydrate (Hg(NO₃)₂·H₂O)
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
-
Deionized water
-
Dilute nitric acid (HNO₃)
-
Beakers, magnetic stirrer, stirring bar
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Filter paper
-
Drying oven
-
-
Procedure:
-
Prepare Reactant Solutions:
-
Dissolve a calculated amount of Hg(NO₃)₂·H₂O in a beaker containing deionized water. Add a few drops of dilute nitric acid to prevent the formation of basic mercury salts and ensure complete dissolution.
-
In a separate beaker, dissolve a stoichiometric equivalent of H₂C₂O₄·2H₂O in deionized water.
-
-
Precipitation:
-
While stirring the mercury(II) nitrate solution vigorously with a magnetic stirrer, slowly add the oxalic acid solution.
-
A white precipitate of HgC₂O₄ will form immediately.
-
Continue stirring for 15-20 minutes to ensure the reaction goes to completion.
-
Check the pH of the supernatant; it should be in the acidic range (3-5). Adjust with a few drops of dilute nitric acid if necessary.
-
-
Isolation and Purification:
-
Set up the vacuum filtration apparatus.
-
Pour the mixture into the Büchner funnel and apply vacuum to collect the solid precipitate.
-
Wash the precipitate several times with small portions of cold deionized water to remove any soluble impurities.
-
Wash the precipitate with a small amount of ethanol or acetone to aid in drying.
-
-
Drying:
-
Carefully transfer the filtered solid to a pre-weighed watch glass.
-
Dry the product in a drying oven at a low temperature (e.g., 60-70°C) to a constant weight. Avoid high temperatures to prevent premature decomposition.
-
-
-
Safety Precautions: Mercury compounds are highly toxic. All manipulations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
6.2 Protocol for Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal decomposition temperature of synthesized HgC₂O₄.
-
Apparatus: Thermogravimetric Analyzer (TGA).
-
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount (typically 5-10 mg) of the dried HgC₂O₄ sample into a TGA crucible (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the crucible onto the TGA balance.
-
Set the instrument to run under an inert atmosphere (e.g., nitrogen gas) with a typical flow rate of 20-50 mL/min to sweep away decomposition products.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of ~30°C.
-
Heat the sample at a constant rate (e.g., 10°C/min) up to a final temperature of ~300°C.
-
-
Data Analysis:
-
Record the mass loss as a function of temperature.
-
The resulting TGA curve will show a sharp, single-step mass loss. The onset temperature of this step is taken as the decomposition temperature. The total mass loss should be close to 100%.[1]
-
-
References
- 1. This compound | 3444-13-1 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Transition metal oxalate complex - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. Mercuric oxalate [webbook.nist.gov]
- 8. G Standard Thermodynamic Properties for Selected Substances - Chemistry 2e | OpenStax [openstax.org]
- 9. ias.ac.in [ias.ac.in]
Historical Synthesis of Mercuric Oxalate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a detailed overview of the historical methods for the preparation of mercuric oxalate (HgC₂O₄), a compound of interest in various chemical and pharmaceutical research fields. The document outlines two primary synthesis pathways documented in historical chemical literature: direct precipitation via double decomposition and the reaction of mercuric oxide with oxalic acid. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive look into the early synthetic protocols for this inorganic mercury salt.
Introduction
Mercuric oxalate, the mercury(II) salt of oxalic acid, has been a subject of study in inorganic and analytical chemistry. Its historical preparation methods, primarily dating back to the 19th and early 20th centuries, relied on fundamental chemical reactions that were well-established during that era. Understanding these historical methods can provide valuable insights into the evolution of synthetic chemistry and the handling of mercury compounds. This guide reconstructs these methods from available historical chemical literature and knowledge of contemporaneous laboratory practices.
Historical Preparation Methods
Two principal methods for the synthesis of mercuric oxalate can be discerned from historical chemical principles and records:
Method 1: Double Decomposition (Precipitation)
This method involves the reaction of a soluble mercuric salt, such as mercuric nitrate or mercuric chloride, with a solution of oxalic acid or a soluble oxalate salt. The resulting mercuric oxalate, being sparingly soluble in water, precipitates from the solution.
Experimental Protocol:
-
Preparation of Mercuric Nitrate Solution:
-
In a well-ventilated fume hood, dissolve metallic mercury in hot, concentrated nitric acid. The reaction produces toxic nitrogen dioxide fumes and should be handled with extreme caution.
-
Continue the reaction until the mercury is completely dissolved.
-
The resulting solution of mercuric nitrate (Hg(NO₃)₂) is then diluted with distilled water to the desired concentration. It is noted in historical texts that the addition of a small amount of nitric acid to the water can prevent the formation of basic mercury salts upon dilution.
-
-
Precipitation of Mercuric Oxalate:
-
To the prepared mercuric nitrate solution, slowly add a solution of oxalic acid (H₂C₂O₄) or a soluble oxalate salt, such as ammonium oxalate ((NH₄)₂C₂O₄), with constant stirring.
-
A white precipitate of mercuric oxalate will form.
-
The completeness of the precipitation can be tested by adding a few more drops of the oxalate solution to the clear supernatant liquid.
-
-
Isolation and Purification:
-
Allow the precipitate to settle.
-
Decant the supernatant liquid and wash the precipitate several times with cold distilled water to remove any unreacted starting materials and soluble byproducts.
-
-
Collect the precipitate by filtration.
-
Dry the purified mercuric oxalate in a desiccator over a suitable drying agent.
-
Quantitative Data Summary:
| Parameter | Value/Observation | Citation |
| Starting Materials | Mercuric Nitrate, Oxalic Acid/Ammonium Oxalate | |
| Solvent | Water (acidulated with nitric acid) | [1] |
| Product | Mercuric Oxalate (white precipitate) | |
| Solubility Note | Mercuric oxalate is more soluble in dilute nitric acid than mercurous oxalate. | [1] |
Method 2: Reaction of Mercuric Oxide with Oxalic Acid
This method represents a classic acid-base reaction where the basic mercuric oxide reacts directly with oxalic acid to form mercuric oxalate and water.
Experimental Protocol:
-
Preparation of Mercuric Oxide:
-
Mercuric oxide (HgO) can be prepared by the thermal decomposition of mercuric nitrate. The mercuric nitrate is carefully heated in a crucible until the evolution of reddish-brown nitrogen dioxide fumes ceases, leaving behind red or yellow mercuric oxide.[2]
-
Alternatively, yellow mercuric oxide can be precipitated by adding a solution of sodium hydroxide to a solution of a mercuric salt, such as mercuric chloride.[2]
-
-
Reaction with Oxalic Acid:
-
A stoichiometric amount of finely powdered mercuric oxide is suspended in water.
-
A solution of oxalic acid is then added gradually to the mercuric oxide suspension with continuous stirring.
-
The reaction mixture is gently heated to facilitate the reaction.
-
The color of the mercuric oxide will change as it is converted to the white mercuric oxalate.
-
-
Isolation and Purification:
-
Once the reaction is complete (indicated by the disappearance of the colored mercuric oxide), the mixture is cooled.
-
The white precipitate of mercuric oxalate is collected by filtration.
-
The product is washed with distilled water and then dried.
-
Quantitative Data Summary:
| Parameter | Value/Observation |
| Starting Materials | Mercuric Oxide, Oxalic Acid |
| Solvent | Water |
| Product | Mercuric Oxalate (white solid) |
| Reaction Condition | Gentle heating |
Experimental Workflows
The following diagrams illustrate the logical flow of the historical preparation methods for mercuric oxalate.
Caption: Experimental workflow for the preparation of mercuric oxalate by precipitation.
Caption: Experimental workflow for the synthesis of mercuric oxalate from mercuric oxide.
Safety Considerations
All historical and modern handling of mercury and its compounds requires strict safety protocols. Mercury compounds are highly toxic and should only be handled by trained professionals in a well-ventilated laboratory with appropriate personal protective equipment. All waste materials must be disposed of according to institutional and environmental regulations.
Conclusion
The historical preparation of mercuric oxalate relied on straightforward and well-understood chemical reactions of the time. The double decomposition of a soluble mercuric salt with an oxalate source and the direct reaction of mercuric oxide with oxalic acid represent the most plausible historical synthetic routes. This guide provides a reconstructed framework of these methods to aid researchers in understanding the historical context of inorganic synthesis.
References
Mercury(II) oxalate molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the fundamental chemical properties of Mercury(II) oxalate, focusing on its molecular formula and weight. The information is presented to support research and development activities where precise chemical data is paramount.
Chemical Formula
The empirical and molecular formula for this compound is C₂HgO₄ [1][2][3]. This formula indicates that each molecule of this compound is composed of one mercury atom, two carbon atoms, and four oxygen atoms.
Molecular Weight
The molecular weight of this compound has been determined to be 288.61 g/mol [1][2][4]. This value is crucial for stoichiometric calculations in chemical reactions, preparation of solutions with specific molar concentrations, and in the quantitative analysis of experimental results.
Elemental Composition and Molecular Weight Calculation
The molecular weight is derived from the sum of the atomic weights of its constituent elements, based on the chemical formula C₂HgO₄. The standard atomic weights, as recognized by the International Union of Pure and Applied Chemistry (IUPAC), are utilized for this calculation. A detailed breakdown is provided in the table below.
| Element | Symbol | Quantity | Standard Atomic Weight (u) | Total Contribution (u) |
| Mercury | Hg | 1 | 200.592[5][6][7][8] | 200.592 |
| Carbon | C | 2 | 12.011[6][9][10] | 24.022 |
| Oxygen | O | 4 | 15.999[6][11][12][13] | 63.996 |
| Total | C₂HgO₄ | 288.610 |
Note: The final calculated molecular weight is consistent with the cited experimental and computed values.
Visualization of Elemental Composition
To illustrate the elemental constitution of this compound, the following diagram provides a clear visual representation of the atoms that form the compound.
Elemental composition of this compound.
References
- 1. Mercury oxalate | C2HgO4 | CID 516792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mercuric oxalate [webbook.nist.gov]
- 3. This compound [chemicalbook.com]
- 4. This compound | 3444-13-1 | Benchchem [benchchem.com]
- 5. Atomic Weight of Mercury | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 6. 2023 Atomic Weights [iupac.qmul.ac.uk]
- 7. Atomic Weights and Isotopic Compositions for Mercury [physics.nist.gov]
- 8. Atomic Number of Mercury Hg [atomicnumber.net]
- 9. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 10. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 11. Oxygen - Wikipedia [en.wikipedia.org]
- 12. Isotopes of oxygen - Wikipedia [en.wikipedia.org]
- 13. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
Vibrational Spectroscopy of Mercury(II) Oxalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the vibrational spectroscopy of Mercury(II) oxalate (HgC₂O₄). By examining its infrared (IR) and Raman spectra, we can elucidate key structural features and bonding characteristics of this coordination compound. This information is crucial for researchers in fields ranging from inorganic chemistry to materials science and can inform drug development professionals on the interaction of mercury compounds with biological ligands.
Introduction to this compound
This compound is an inorganic compound with the chemical formula HgC₂O₄.[1] It is a heavy metal oxalate that has garnered interest due to its structural peculiarities and the nature of the coordination between the mercury(II) ion and the oxalate ligand.[2] Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful, non-destructive tool to probe the molecular vibrations and, consequently, the chemical structure of this compound.[2] The oxalate ion (C₂O₄²⁻) can adopt different conformations (planar or non-planar) and coordination modes, which are reflected in its vibrational spectra.[3]
Experimental Protocols
Synthesis of this compound
A common and effective method for the laboratory-scale preparation of this compound is through aqueous precipitation.[2] The following protocol is adapted from the work of González-Baró and Baran (2015):
-
Preparation of Reactant Solutions:
-
Prepare a 0.1 M aqueous solution of a soluble mercury(II) salt, such as mercury(II) nitrate (Hg(NO₃)₂) or mercury(II) chloride (HgCl₂).
-
Prepare a 0.1 M aqueous solution of an alkali metal oxalate, such as sodium oxalate (Na₂C₂O₄) or potassium oxalate (K₂C₂O₄).
-
-
Precipitation:
-
Slowly add the alkali metal oxalate solution to the mercury(II) salt solution at room temperature with continuous stirring.
-
A white precipitate of this compound will form immediately due to its low solubility.
-
-
Isolation and Purification:
-
After the addition is complete, continue stirring for a short period to ensure complete precipitation.
-
Filter the precipitate using a Büchner funnel.
-
Wash the collected solid with several portions of warm deionized water to remove any soluble impurities.
-
Finally, wash with ethanol or acetone to facilitate drying.
-
-
Drying:
-
Dry the purified this compound in a vacuum desiccator over a suitable drying agent, such as concentrated sulfuric acid (H₂SO₄) or phosphorus pentoxide (P₂O₅), in the dark to prevent any photochemical decomposition.
-
Spectroscopic Analysis
2.2.1. Infrared (IR) Spectroscopy
-
Sample Preparation: For solid-state IR analysis, the dried this compound powder is typically mixed with potassium bromide (KBr) in a 1:100 ratio (sample:KBr).[1] The mixture is then ground to a fine powder and pressed into a transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
2.2.2. Raman Spectroscopy
-
Sample Preparation: A small amount of the microcrystalline powder of this compound is placed on a microscope slide or in a capillary tube.
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source is used. To avoid sample decomposition, a laser with a longer wavelength, such as the 1064 nm line of a Nd:YAG laser, is preferable.
-
Data Acquisition: The Raman spectrum is recorded over a suitable spectral range, typically from 100 to 2000 cm⁻¹. The laser power should be minimized to prevent thermal degradation of the sample.
Vibrational Spectra and Band Assignments
The vibrational spectrum of this compound is characterized by bands arising from the internal vibrations of the oxalate ligand and the vibrations involving the mercury-oxygen bonds. The oxalate ion has D₂h symmetry in its planar form, which results in mutually exclusive IR and Raman active modes.[3] Deviations from this rule can indicate a non-planar conformation or a different coordination environment.
Quantitative Vibrational Data
The following tables summarize the key vibrational frequencies observed for this compound from Infrared and Raman spectroscopy.
Table 1: Infrared (IR) Spectral Data for this compound
| Frequency (cm⁻¹) | Intensity | Tentative Assignment | Reference |
| ~1620 | Strong, Broad | νₐₛ(C=O) | [1] |
| ~1360 | Strong | νₛ(C-O) + ν(C-C) | [1] |
| ~1315 | Strong | νₛ(C-O) + ν(C-C) | [1] |
| ~820 | Medium | δ(O-C=O) | [1] |
| ~490 | Medium | ν(Hg-O) + Ring Deformation | [1] |
Data extracted from the NIST WebBook IR spectrum of Mercuric oxalate.[1] Assignments are based on comparison with other metal oxalates.[4][5]
Table 2: Raman Spectral Data for this compound
| Frequency (cm⁻¹) | Intensity | Tentative Assignment | Reference |
| 1617 | Very Weak | νₐₛ(C=O) | |
| 1437 | Shoulder | νₛ(C-O) + ν(C-C) | |
| 1420 | Shoulder | νₛ(C-O) + ν(C-C) | |
| 838 | Medium | ν(C-C) | |
| 505 | Strong | δ(O-C=O) | |
| 310 | Medium | ν(Hg-O) + Ring Deformation | |
| 230 | Strong | Lattice Modes | |
| 157 | Medium | Lattice Modes |
Data and assignments from González-Baró and Baran (2015).
Interpretation of Vibrational Modes
-
C=O and C-O Stretching Vibrations: The strong bands in the 1620-1300 cm⁻¹ region in both IR and Raman spectra are characteristic of the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate groups of the oxalate ligand. The positions of these bands are sensitive to the coordination of the oxalate to the metal ion.[6]
-
C-C Stretching Vibration: The band around 838 cm⁻¹ in the Raman spectrum is assigned to the C-C stretching vibration. The relatively low frequency of this mode in this compound suggests a comparatively weak C-C bond.
-
O-C=O Bending Vibrations: The bands in the 820-500 cm⁻¹ region are attributed to the O-C=O bending (deformation) modes.
-
Mercury-Oxygen and Lattice Vibrations: The bands below 500 cm⁻¹ are assigned to the stretching vibrations of the mercury-oxygen bonds (ν(Hg-O)) and external lattice modes. The presence of strong bands in this region of the Raman spectrum is indicative of the polymeric nature of this compound.[7]
Structural Implications
The vibrational spectra provide valuable insights into the structure of this compound. The appearance of some of the same vibrational modes in both the IR and Raman spectra suggests a deviation from the strict D₂h symmetry of the free oxalate ion, which would have a center of inversion. This implies a lower symmetry for the oxalate ligand within the crystal structure of this compound, likely due to its coordination to the mercury(II) centers.[3] The crystal structure of this compound is known to be complex, with the mercury ion having a distorted coordination environment.[7] The vibrational data are consistent with a bridging coordination of the oxalate ligands, forming a polymeric network.[2]
Experimental and Logical Workflow
The following diagram illustrates the workflow for the synthesis and vibrational spectroscopic analysis of this compound.
Caption: Experimental workflow for the synthesis and spectroscopic analysis of this compound.
Conclusion
Vibrational spectroscopy is an indispensable tool for the characterization of this compound. The combined analysis of IR and Raman spectra allows for the identification of characteristic vibrational modes, providing insights into the coordination of the oxalate ligand to the mercury(II) ion and the overall solid-state structure. The data presented in this guide serve as a valuable reference for researchers working with mercury compounds and highlights the utility of vibrational spectroscopy in elucidating the structural chemistry of complex inorganic materials.
References
- 1. Mercuric oxalate [webbook.nist.gov]
- 2. This compound | 3444-13-1 | Benchchem [benchchem.com]
- 3. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 4. Iron(II)oxalate Dihydrate—Humboldtine: Synthesis, Spectroscopic and Structural Properties of a Versatile Precursor for High Pressure Research [mdpi.com]
- 5. citeseerx.ist.psu.edu [citeseerx.ist.psu.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Unraveling the Electronic Structure of Mercury(II) Oxalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the electronic structure of anhydrous mercury(II) oxalate (HgC₂O₄). By integrating theoretical calculations with available experimental data, this document offers a comprehensive understanding of the bonding, molecular orbital characteristics, and structural properties of this inorganic compound. This information is crucial for professionals in materials science, toxicology, and drug development who may encounter or utilize mercury-containing compounds.
Introduction
This compound is an inorganic compound with the chemical formula HgC₂O₄. Its study is pertinent to understanding the coordination chemistry of mercury and the properties of metal oxalates. The electronic structure dictates the compound's stability, reactivity, and spectroscopic properties. This guide summarizes key quantitative data, details the methodologies for its characterization, and provides visualizations to elucidate the complex relationships within its crystal and electronic structure.
Crystal and Molecular Structure
Anhydrous this compound crystallizes in a monoclinic system. The coordination environment around the mercury(II) ion is a key feature of its structure. Each mercury atom is coordinated to eight oxygen atoms from neighboring oxalate ligands, forming a distorted cube-like geometry. The oxalate ion acts as a bridging ligand, creating a polymeric network.
Data Presentation
Theoretical Crystallographic and Bond Data
The following data were obtained from Density Functional Theory (DFT) calculations, providing a theoretical model of the crystal and electronic structure of anhydrous this compound[1][2].
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.029 |
| b (Å) | 5.228 |
| c (Å) | 6.437 |
| β (°) | 108.82 |
| Volume (ų) | 160.19 |
| Calculated Bond Lengths (Å) | |
| Hg–O (shorter) | ~2.08 - 2.10 |
| Hg–O (longer) | ~2.50 - 2.80 |
| C–C | ~1.57 |
| C–O | ~1.25 - 1.27 |
| Calculated Bond Orders | |
| Hg–O | 0.28 - 0.45 |
| C–C | 0.98 |
| C–O | 1.45 - 1.85 |
Table 1: Theoretical Crystallographic and Bond Data for Anhydrous this compound.[1][2]
Spectroscopic Data
Experimental spectroscopic data provides insight into the vibrational modes of this compound.
| Spectroscopic Technique | Peak Position (cm⁻¹) | Tentative Assignment |
| Raman Spectroscopy | 1617 | ν(C=O) symmetric stretch |
| 838 | δ(O-C=O) + ν(C-C) | |
| 500-600 | ν(Hg-O) + ring deformations | |
| < 200 | Lattice modes | |
| Infrared Spectroscopy (NIST)[1] | ~1630 | ν(C=O) asymmetric stretch |
| ~1360, ~1315 | ν(C-O) + ν(C-C) | |
| ~820 | δ(O-C=O) | |
| ~490 | ν(Hg-O) + ring deformations |
Table 2: Experimental Spectroscopic Data for this compound.
Experimental and Computational Protocols
Synthesis of Anhydrous this compound
A general method for the synthesis of anhydrous metal oxalates involves the precipitation reaction between a soluble metal salt and an oxalic acid or a soluble oxalate salt solution[3]. For this compound, this can be achieved by reacting an aqueous solution of mercury(II) nitrate with an aqueous solution of oxalic acid. The resulting precipitate is then filtered, washed with deionized water, and dried under vacuum. The synthesis of high-quality single crystals suitable for X-ray diffraction can be challenging due to the compound's low solubility.
X-ray Diffraction (XRD)
Single-crystal or powder X-ray diffraction is employed to determine the crystal structure, unit cell dimensions, and atomic positions. For powder XRD, the dried sample is ground to a fine powder and mounted on a sample holder. The diffraction pattern is collected using a diffractometer with a monochromatic X-ray source (e.g., Cu Kα radiation). Rietveld refinement of the powder diffraction data can be used to refine the crystal structure parameters.
Spectroscopic Analysis
Infrared (IR) Spectroscopy: IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is mixed with KBr and pressed into a pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is collected over a typical range of 4000-400 cm⁻¹.
Raman Spectroscopy: Raman spectra are obtained using a Raman spectrometer equipped with a laser excitation source (e.g., 785 nm). The solid sample is placed on a microscope slide and the scattered light is collected and analyzed.
Computational Methodology: Density Functional Theory (DFT)
The theoretical data presented in this guide were derived from DFT calculations. These calculations are typically performed using software packages like WIEN2k[2]. The methodology involves the following steps:
-
Model Building: The crystal structure of anhydrous this compound is used as the input.
-
Choice of Functional and Basis Set: A suitable exchange-correlation functional (e.g., PBE-GGA) and basis set are selected to approximate the electronic interactions.
-
Geometry Optimization: The atomic positions and/or lattice parameters are optimized to find the minimum energy structure.
-
Electronic Structure Calculation: A self-consistent field (SCF) calculation is performed to determine the electronic ground state, yielding electron density, orbital energies, and other electronic properties.
-
Topological Analysis: The Quantum Theory of Atoms in Molecules (QTAIM) can be applied to the calculated electron density to analyze the nature of the chemical bonds and determine bond orders[2].
Visualizations
Logical Workflow for Electronic Structure Analysis
Workflow for the electronic structure analysis of this compound.
Theoretical Model of this compound Crystal Structure
Simplified 2D representation of the coordination around a central Hg(II) ion.
Discussion of Electronic Structure
The electronic structure of this compound is characterized by a combination of ionic and covalent bonding interactions. The bonds between mercury and oxygen (Hg-O) exhibit a significant degree of ionic character, as is typical for metal-oxygen bonds. However, computational analyses suggest a degree of covalent character as well, which is important for understanding the overall stability of the coordination polymer.
Within the oxalate ligand, the carbon-carbon (C-C) and carbon-oxygen (C-O) bonds are predominantly covalent. The calculated bond order of the C-C bond is close to one, indicating a single bond, while the C-O bonds show a bond order intermediate between a single and a double bond, consistent with resonance delocalization of the π-electrons across the carboxylate groups.
The electronic properties, such as the density of states (DOS) and band structure, would reveal the nature of the frontier molecular orbitals. The highest occupied molecular orbital (HOMO) is expected to have significant contributions from the oxygen atoms of the oxalate ligand, while the lowest unoccupied molecular orbital (LUMO) is likely centered on the mercury(II) ion. The HOMO-LUMO gap would be indicative of the compound's electronic stability and its potential for electronic transitions, which could be probed by UV-Vis spectroscopy.
Conclusion
This technical guide has provided a detailed overview of the electronic structure of this compound, integrating theoretical data with available experimental findings. The key takeaways are the polymeric nature of its crystal structure, the distorted cubic coordination geometry around the mercury(II) ion, and the mixed ionic-covalent character of the Hg-O bonds. The provided data tables, experimental and computational protocols, and visualizations serve as a valuable resource for researchers and professionals working with this and related compounds. Further experimental work, particularly single-crystal X-ray diffraction and detailed spectroscopic analysis with definitive peak assignments, would be beneficial to further refine our understanding of this system.
References
Mercury(II) Oxalate: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for qualified professionals and is not a substitute for a formal risk assessment and safety training. Always consult your institution's safety protocols and the most current Safety Data Sheet (SDS) before handling Mercury(II) oxalate.
Executive Summary
This compound (HgC₂O₄) is a highly toxic and unstable inorganic mercury compound. Its handling requires stringent safety protocols due to its potential for explosive decomposition and the severe health risks associated with mercury exposure. This guide provides an in-depth overview of the known hazards, safe handling procedures, personal protective equipment (PPE) requirements, emergency protocols, and toxicological data pertinent to this compound. Adherence to these guidelines is critical to mitigate the risks associated with the use of this compound in a laboratory setting.
Toxicological and Physical Hazard Data
Table 1: Quantitative Hazard Data for this compound and Related Compounds
| Property | Value | Source(s) |
| Chemical Formula | HgC₂O₄ | [2] |
| Molecular Weight | 288.61 g/mol | [2] |
| Appearance | Unstable powder, darkens in light | [3] |
| Thermal Decomposition | Decomposes around 165°C to metallic mercury and carbon dioxide. | [4] |
| Explosion Hazard | Explodes on percussion, grinding, or heating to 105°C, particularly with impurities. | [5] |
| OSHA PEL (as Hg) | 0.1 mg/m³ (8-hour TWA) | [6][7][8] |
| NIOSH REL (as Hg) | 0.05 mg/m³ (10-hour TWA); 0.1 mg/m³ (Ceiling) | [7][8] |
| ACGIH TLV (as Hg) | 0.025 mg/m³ (8-hour TWA) | [7][8] |
Safe Handling and Storage Protocols
Given the high toxicity and instability of this compound, all handling procedures must be conducted with extreme caution within a designated work area.
Engineering Controls
-
Fume Hood: All work with this compound must be performed in a certified chemical fume hood with a face velocity of at least 100 feet per minute.
-
Ventilation: The laboratory should be well-ventilated with a system that does not recirculate air.
-
Secondary Containment: Always use secondary containment (e.g., a tray made of a compatible material) to contain any potential spills.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount. The following diagram outlines the minimum required PPE for handling this compound.
Caption: Required PPE for handling this compound.
Storage
-
Container: Store in a tightly sealed, clearly labeled, and impact-resistant container.
-
Location: Store in a cool, dry, dark, and well-ventilated area designated for highly toxic substances.
-
Incompatibilities: Keep away from heat, sources of ignition, and incompatible materials. While specific incompatibility data for this compound is limited, as a general precaution for mercury compounds, avoid contact with acetylene, ammonia, and strong acids.
Emergency Procedures
First Aid
| Exposure Route | Procedure |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Response
A mercury spill kit should be readily available in any laboratory where this compound is handled. Never use a vacuum cleaner or a broom to clean up a mercury spill , as this will increase the vaporization and spread of mercury.[4] The following workflow outlines the procedure for a small-scale spill. For large spills, evacuate the area and contact your institution's emergency response team.
Caption: Workflow for handling a this compound spill.
Waste Disposal
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container. Dispose of the waste through your institution's hazardous waste management program. Do not mix mercury waste with other chemical waste streams.
Conclusion
This compound is a substance that demands the utmost respect and caution. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to strict handling and emergency protocols, researchers can mitigate the significant risks associated with this compound. A thorough understanding of its hazardous properties is the foundation of a safe laboratory environment.
References
- 1. The thermal decomposition of oxalates. Part XII. The thermal decomposition of lithium oxalate - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 2. Mercury oxalate | C2HgO4 | CID 516792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. MERCURIC OXALATE|lookchem [lookchem.com]
- 4. This compound | 3444-13-1 | Benchchem [benchchem.com]
- 5. askfilo.com [askfilo.com]
- 6. osha.gov [osha.gov]
- 7. nj.gov [nj.gov]
- 8. nj.gov [nj.gov]
Mercury(II) Oxalate: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and storage conditions for mercury(II) oxalate. The information is intended to support researchers, scientists, and professionals in drug development in the safe handling and preservation of this compound.
Chemical and Physical Properties
This compound (HgC₂O₄) is a mercury salt of oxalic acid. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value |
| Molecular Formula | HgC₂O₄ |
| Molecular Weight | 288.61 g/mol |
| Appearance | White to yellowish powder |
| CAS Number | 3444-13-1 |
| Decomposition Temperature | Approximately 165°C[1] |
| Solubility in Water | Sparingly soluble[2] |
Thermal Stability and Decomposition
This compound is known to be thermally unstable, decomposing upon heating.
Decomposition Pathway
Experimental evidence suggests that the thermal decomposition of this compound is a direct process, yielding metallic mercury and carbon dioxide gas. Unlike some other metal oxalates, it does not appear to proceed through a stable carbonate intermediate[1]. The decomposition reaction can be represented as:
HgC₂O₄(s) → Hg(l) + 2CO₂(g)
The following diagram illustrates the proposed decomposition pathway.
Quantitative Thermal Analysis Data
Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are key techniques for evaluating the thermal stability of this compound.
| Parameter | Value | Method |
| Decomposition Onset Temperature | ~165 °C[1] | Thermogravimetric Analysis (TGA) |
| Exothermic Decomposition Peak | ~188.8 °C | Differential Scanning Calorimetry (DSC) |
Experimental Protocol: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound.
Apparatus:
-
Thermogravimetric Analyzer
-
Microbalance
-
Sample pans (e.g., alumina, platinum)
-
Inert gas supply (e.g., nitrogen, argon)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of finely powdered this compound into a clean, tared TGA sample pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., 30°C).
-
Heat the sample from the initial temperature to a final temperature of approximately 300°C at a constant heating rate (e.g., 10°C/min).
-
-
Data Collection: Continuously monitor and record the sample weight as a function of temperature.
-
Data Analysis: Plot the percentage weight loss versus temperature. The onset temperature of decomposition is determined from the point of significant weight loss.
The following workflow diagram illustrates the TGA experimental process.
Photostability
This compound is reported to be light-sensitive. Exposure to light, particularly UV radiation, can induce decomposition.
Experimental Protocol: Assessment of Photosensitivity
A standardized photosensitivity protocol for solid this compound is not available. However, a general method for assessing the photosensitivity of a solid chemical can be adapted.
Objective: To qualitatively and quantitatively assess the degradation of this compound upon exposure to a controlled light source.
Apparatus:
-
Photostability chamber with a calibrated light source (e.g., xenon lamp with filters to simulate sunlight).
-
Quartz or borosilicate glass sample holders.
-
Analytical balance.
-
Method for quantifying this compound or its decomposition products (e.g., HPLC, titration).
Procedure:
-
Sample Preparation: Place a known amount of finely powdered this compound in a thin layer in a suitable sample holder. Prepare a control sample and protect it from light by wrapping the container in aluminum foil.
-
Exposure: Place the sample in the photostability chamber. Expose the sample to a controlled light intensity and duration, according to relevant guidelines (e.g., ICH Q1B).
-
Analysis:
-
At predetermined time intervals, remove a portion of the exposed and control samples.
-
Visually inspect for any changes in color or appearance.
-
Quantitatively analyze the amount of remaining this compound in both the exposed and control samples using a validated analytical method.
-
-
Data Analysis: Calculate the percentage degradation of this compound as a function of light exposure time.
Hydrolytic Stability
Specific studies on the hydrolytic stability of this compound are not extensively documented. However, due to its sparing solubility in water, significant hydrolysis under normal storage conditions is not expected. It is known that in aqueous solutions, mercury salts can undergo hydrolysis to form basic salts, and this tendency can be suppressed by maintaining a slightly acidic environment[3].
Recommended Storage Conditions
To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended based on safety data sheets and general chemical safety practices.
| Condition | Recommendation | Rationale |
| Container | Tightly closed, opaque container | Prevents exposure to moisture and light. |
| Atmosphere | Dry, inert atmosphere if possible | Minimizes potential hydrolysis and oxidation. |
| Temperature | Cool, well-ventilated area | Avoids thermal decomposition. |
| Light | Store in the dark | Prevents photochemical decomposition. |
| Incompatibilities | Store away from strong acids, bases, and reducing agents | To prevent chemical reactions. |
The logical relationship for ensuring the stability of this compound is depicted in the following diagram.
Conclusion
The stability of this compound is primarily influenced by temperature and light. It undergoes thermal decomposition at approximately 165°C and is sensitive to photodegradation. Therefore, stringent storage conditions, including a cool, dark, and dry environment in a tightly sealed, opaque container, are crucial for maintaining its chemical integrity. While specific quantitative data on long-term shelf life and hydrolytic stability are limited, adherence to the recommended storage practices will minimize degradation. For critical applications, periodic re-testing of the material's purity is advised.
References
The Anomaly of Mercury Oxalate: A Technical Examination of a Mineral That Isn't
A definitive review of mercury oxalate reveals its absence in the natural world, alongside a comprehensive analysis of the synthesis, properties, and decomposition of its laboratory-created counterpart, mercury(II) oxalate. This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing detailed experimental protocols, quantitative data, and pathway visualizations.
Executive Summary
An exhaustive review of mineralogical and geochemical literature reveals no evidence of naturally occurring mercury oxalate minerals. While the oxalate group forms a variety of minerals with other metals, mercury is a notable exception. This guide pivots to the synthetic compound, this compound (HgC₂O₄), to provide a thorough technical overview. Herein, we present its chemical and physical properties, detailed methodologies for its synthesis and characterization, and a summary of its thermal decomposition pathway. All quantitative data are presented in structured tables for clarity, and key processes are visualized using Graphviz diagrams. This document is intended to be a foundational resource for professionals requiring in-depth knowledge of this compound, particularly in the absence of a natural analogue.
The Question of Natural Occurrence
Despite the prevalence of oxalate biominerals, such as calcium oxalates (whewellite and weddellite), in various geological and biological systems, mercury-based oxalate minerals are conspicuously absent from the known mineral record.[1] The geological evolution of mercury minerals is primarily linked to hydrothermal activity and supercontinent assembly, leading to the formation of minerals like cinnabar (HgS).[2] There is no indication in the scientific literature of geological or biological processes that result in the formation of stable, naturally occurring mercury oxalate.
Synthetic this compound: Properties and Structure
In the laboratory, this compound is a well-characterized compound. Its key properties are summarized in the tables below.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | HgC₂O₄ |
| Molecular Weight | 288.61 g/mol |
| CAS Number | 3444-13-1 |
| Appearance | White crystalline powder |
| Melting Point | Decomposes around 165°C |
Crystal Structure Data
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 5.23 Å |
| b | 5.48 Å |
| c | 6.54 Å |
| β | 114.2° |
| Z | 2 |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is through a precipitation reaction in an aqueous solution.
Materials:
-
Mercury(II) chloride (HgCl₂) or Mercury(II) nitrate (Hg(NO₃)₂)
-
Oxalic acid (H₂C₂O₄) or a soluble oxalate salt (e.g., sodium oxalate, Na₂C₂O₄)
-
Distilled water
-
Beakers
-
Stirring rod
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Prepare an aqueous solution of a soluble mercury(II) salt (e.g., HgCl₂).
-
Prepare a separate aqueous solution of oxalic acid or a soluble oxalate salt.
-
Slowly add the oxalate solution to the mercury(II) salt solution while stirring continuously.
-
A white precipitate of this compound will form immediately.
-
Continue stirring for a short period to ensure complete precipitation.
-
Filter the precipitate using a Büchner funnel and wash with distilled water to remove any soluble impurities.
-
Dry the collected precipitate in a drying oven at a low temperature (e.g., 60-80°C) to avoid thermal decomposition.
Characterization Techniques
The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity.
X-Ray Diffraction (XRD):
-
Purpose: To determine the crystal structure and phase purity of the compound.
-
Procedure: A powdered sample of the synthesized this compound is placed in a sample holder and irradiated with monochromatic X-rays. The diffraction pattern is recorded and compared with standard diffraction data for this compound.
Infrared (IR) Spectroscopy:
-
Purpose: To identify the functional groups present in the compound.
-
Procedure: A small amount of the sample is mixed with KBr and pressed into a pellet, or analyzed as a mull. The IR spectrum is recorded, which should show characteristic absorption bands for the oxalate group.
Thermal Analysis (Thermogravimetric Analysis - TGA / Differential Scanning Calorimetry - DSC):
-
Purpose: To study the thermal stability and decomposition of the compound.
-
Procedure: A small, precisely weighed sample is heated at a controlled rate in a controlled atmosphere (e.g., nitrogen or air). The change in mass (TGA) and heat flow (DSC) are recorded as a function of temperature.
Thermal Decomposition Pathway
This compound undergoes thermal decomposition upon heating, breaking down into its constituent elements and gaseous products. The decomposition is a key characteristic of this compound.
The primary decomposition reaction is:
HgC₂O₄(s) → Hg(g) + 2CO₂(g)
This process is of interest in understanding solid-state reaction mechanisms.
Conclusion
While the natural world does not appear to host mercury oxalate minerals, the synthetic compound, this compound, provides a valuable subject for scientific study. Its synthesis is straightforward, and its properties and decomposition behavior are well-documented. This technical guide consolidates the key information on synthetic this compound, offering a reference for researchers and professionals in relevant fields. The clear absence of a natural counterpart underscores a unique aspect of mercury's biogeochemistry and mineralogy.
References
Methodological & Application
Application Notes and Protocols for the Gravimetric Analysis of Oxalate using Mercury(II) Oxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gravimetric analysis is a highly accurate and precise method for quantitative chemical analysis.[1][2] This application note details the use of mercury(II) oxalate precipitation for the gravimetric determination of oxalate ions in aqueous solutions. The method is based on the reaction of a soluble mercury(II) salt with oxalate ions to form sparingly soluble this compound (HgC₂O₄).[3] The resulting precipitate is then isolated, dried, and weighed. The mass of the precipitate is directly proportional to the amount of oxalate in the original sample. Due to the high toxicity of mercury compounds, this method should only be employed when other methods are not suitable and with strict adherence to safety protocols.
Core Principles
The fundamental principle of this gravimetric method involves the selective precipitation of the analyte (oxalate ions) from a solution.[2] A soluble mercury(II) salt, such as mercury(II) nitrate, is introduced to the oxalate-containing solution under controlled conditions to precipitate this compound. The key attributes for a successful precipitation gravimetric analysis are the low solubility of the precipitate, its high purity, and a known, stable chemical composition after drying.[2]
The precipitation reaction is as follows:
Hg²⁺(aq) + C₂O₄²⁻(aq) → HgC₂O₄(s)
To ensure the accuracy of the analysis, the precipitate must be washed to remove any co-precipitated impurities and then dried to a constant weight.
Experimental Protocols
1. Reagent Preparation
-
Precipitating Reagent: 0.1 M Mercury(II) Nitrate Solution
-
Caution: Mercury(II) nitrate is highly toxic and corrosive. Handle with extreme care in a certified chemical fume hood.[4][5][6][7][8]
-
Accurately weigh the required amount of mercury(II) nitrate (Hg(NO₃)₂).
-
Dissolve the salt in deionized water containing a small amount of nitric acid to prevent the formation of basic mercury salts.
-
Dilute to the final volume in a volumetric flask.
-
-
Wash Solution: Dilute Nitric Acid (pH 4)
-
Prepare a dilute solution of nitric acid and adjust the pH to approximately 4 using a pH meter. This helps to prevent the dissolution of the this compound precipitate while washing away soluble impurities.[3]
-
2. Precipitation Procedure
-
Sample Preparation: Accurately weigh a sample containing a known amount of the substance to be analyzed for oxalate content and dissolve it in deionized water. If the sample is already in solution, pipette a precise volume into a beaker.
-
pH Adjustment: Adjust the pH of the sample solution to between 3 and 5 using dilute nitric acid or ammonia solution.[3] This pH range is optimal for the quantitative precipitation of this compound and minimizes the co-precipitation of mercury(II) hydroxide or oxide.[3]
-
Precipitation: Heat the solution to 60-70°C. Slowly add a slight excess of the 0.1 M mercury(II) nitrate solution dropwise while stirring continuously. The formation of a white precipitate of this compound will be observed. Adding the precipitating agent slowly helps to promote the formation of larger, more easily filterable crystals.
-
Digestion: Keep the solution at an elevated temperature (e.g., on a water bath) for a period of time (typically 30-60 minutes) to allow for the digestion of the precipitate. Digestion promotes the growth of larger crystals and reduces surface impurities.
-
Cooling: Allow the solution to cool to room temperature to ensure maximum precipitation, as the solubility of this compound is low in water.[9][10]
3. Filtration and Washing
-
Filtration: Filter the precipitate through a pre-weighed sintered glass crucible of fine porosity.
-
Washing: Wash the precipitate several times with small portions of the pH 4 wash solution to remove any soluble impurities. Finally, wash with a small amount of cold deionized water to remove the nitric acid.
4. Drying and Weighing
-
Drying: Dry the crucible containing the precipitate in an oven at a temperature of 105-110°C until a constant weight is achieved.
-
Weighing: After drying, cool the crucible in a desiccator to prevent moisture absorption and then weigh it accurately on an analytical balance. Repeat the drying and weighing process until consecutive weighings are constant.
-
Calculation: The mass of the oxalate in the sample can be calculated from the mass of the this compound precipitate using the following formula:
Mass of Oxalate (g) = Mass of HgC₂O₄ (g) x (Molar Mass of C₂O₄²⁻ / Molar Mass of HgC₂O₄)
Data Presentation
The following table illustrates the type of quantitative data that can be obtained from this gravimetric analysis. (Note: These are example data.)
| Sample ID | Sample Mass (g) | Mass of Crucible (g) | Mass of Crucible + Precipitate (g) | Mass of HgC₂O₄ (g) | Oxalate Content (%) |
| Sample A | 1.052 | 25.1234 | 25.3456 | 0.2222 | 6.48 |
| Sample B | 1.103 | 24.9876 | 25.2543 | 0.2667 | 7.42 |
| Sample C | 1.087 | 25.0112 | 25.2689 | 0.2577 | 7.27 |
Potential Interferences
-
Halide Ions (Cl⁻, Br⁻, I⁻): These ions can form soluble complexes with mercury(II), potentially leading to incomplete precipitation of this compound.
-
Sulfide Ions (S²⁻): Sulfide ions will precipitate mercury(II) sulfide, which is highly insoluble and will interfere with the analysis.
-
Other Anions that form Insoluble Mercury(II) Salts: Anions such as phosphate and chromate may also precipitate with mercury(II) under the experimental conditions.
Safety Precautions
DANGER: Mercury and its compounds are highly toxic. [4][5][6][7][8]
-
Handling: All work with mercury(II) compounds must be conducted in a certified chemical fume hood.[4][5] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical safety goggles.[4][5][8]
-
Ingestion and Inhalation: Avoid ingestion and inhalation of mercury-containing dust or solutions.[6]
-
Waste Disposal: All mercury-containing waste must be disposed of as hazardous waste according to institutional and regulatory guidelines.[5] Do not pour mercury waste down the drain.
-
Spills: In case of a spill, evacuate the area and follow established institutional procedures for mercury spill cleanup.[5]
Visualizations
Caption: Experimental workflow for the gravimetric determination of oxalate.
Caption: Precipitation reaction of this compound.
References
- 1. srd.nist.gov [srd.nist.gov]
- 2. asdlib.org [asdlib.org]
- 3. This compound | 3444-13-1 | Benchchem [benchchem.com]
- 4. concordia.ca [concordia.ca]
- 5. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 6. carlroth.com [carlroth.com]
- 7. ehs.gatech.edu [ehs.gatech.edu]
- 8. CCOHS: Mercury [ccohs.ca]
- 9. MERCURIC OXALATE|lookchem [lookchem.com]
- 10. MERCURIC OXALATE | 3444-13-1 [chemicalbook.com]
Application Notes and Protocols: Mercury(II) Carboxylates as Precursors for Mercury-Based Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mercury-based nanoparticles are gaining interest for their potential applications in various scientific fields, including catalysis and biomedical research. The synthesis of these nanoparticles often involves the thermal decomposition of mercury-containing precursors. While the direct use of mercury(II) oxalate for the synthesis of metallic mercury nanoparticles is not extensively documented, the thermal decomposition of other mercury carboxylates, such as mercury(II) acetate, provides a reliable route to mercury oxide (HgO) nanoparticles. This document provides detailed protocols and data related to the synthesis of mercury oxide nanoparticles from a mercury(II) acetate precursor, a process that is analogous to what might be expected from this compound.
Applications in Drug Development
The use of metallic and metal oxide nanoparticles as drug delivery systems has shown significant advantages, such as enhancing the stability and circulation half-life of drugs and enabling targeted delivery.[2] While specific applications of mercury-based nanoparticles in drug delivery are still an emerging area of research, their unique physicochemical properties may offer novel therapeutic and diagnostic possibilities. Potential applications could include their use as antimicrobial agents or as components in targeted drug delivery platforms, leveraging the high affinity of mercury for sulfur-containing biomolecules.
Experimental Protocols
Protocol 1: Synthesis of Mercury Oxide (HgO) Nanoparticles via Solid-State Thermal Decomposition of Mercury(II) Acetate
This protocol describes a solvent-free method for synthesizing mercury oxide (HgO) nanoparticles through the thermal decomposition of mercury(II) acetate nanostructures.[3]
Materials:
-
Mercury(II) acetate (Hg(OAc)₂) powder
-
Vertical quartz pipe
-
Vacuum system
-
Tube furnace
-
Water circulation system for cooling
Procedure:
-
Precursor Sublimation: Place the mercury(II) acetate powder in the vertical quartz pipe.
-
Evacuate the system.
-
Gradually heat the system to 150°C.
-
Maintain the temperature for 2 hours to allow for the sublimation of Hg(OAc)₂.
-
Use a constant water flow to cool the upper part of the quartz pipe to solidify the precursor vapors into nanostructures.
-
Thermal Decomposition: After the sublimation process, the obtained mercury(II) acetate nanostructures are subjected to thermal decomposition in the same setup.
-
The temperature is maintained within the range of 150–180°C to induce the decomposition of the nanostructures into mercury oxide nanoparticles.
-
Product Characterization: The resulting product can be characterized using X-ray diffraction (XRD) to confirm the formation of pure orthorhombic HgO nanoparticles, and scanning electron microscopy (SEM) and transmission electron microscopy (TEM) to analyze the morphology and size of the nanoparticles.[3]
Diagram of Experimental Workflow
Caption: Workflow for the synthesis of HgO nanoparticles.
Data Presentation
Table 1: Synthesis Parameters and Nanoparticle Characteristics
| Precursor | Synthesis Method | Temperature (°C) | Product | Average Particle Size (nm) | Crystal Structure | Reference |
| Mercury(II) Acetate | Solid-State Thermal Decomposition | 150-180 | HgO Nanoparticles | 100 | Orthorhombic | [3] |
| Mercury(II) Acetate | Sublimation Reaction | 150 | HgO-Hg Nanocomposites | 100 | Orthorhombic | [3] |
Logical Relationship of Thermal Decomposition
Caption: Influence of atmosphere on decomposition products.
Safety Precautions
Mercury and its compounds are highly toxic. All experimental procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn at all times. Proper waste disposal procedures for mercury-containing compounds must be followed.
References
Application Notes: The Use of Mercury(II) Oxalate in Historical Photographic Processes
Introduction Mercury(II) oxalate and related mercury salts, such as mercury(II) chloride, have been utilized historically as chemical modifiers in specialized photographic and printing processes, most notably the platinotype and palladiotype. These processes, prized for their permanence and rich tonal range, rely on the light-sensitivity of ferric oxalate to produce an image in a more stable noble metal like platinum or palladium.[1][2] The addition of mercury salts was not for primary image formation but as a powerful method for altering the final tone of the print, shifting the characteristic neutral blacks of platinum to warmer sepia and brown hues.[3][4][5] These methods have largely fallen out of favor due to the extreme toxicity of mercury compounds.[4][6]
Chemical Principle of Tonal Modification The standard platinotype process involves several key steps:
-
Sensitization: Paper is coated with a solution containing ferric oxalate (Fe₂(C₂O₄)₃) and a platinum salt (potassium tetrachloroplatinite, K₂PtCl₄).[7]
-
Exposure: Upon exposure to ultraviolet (UV) light, the ferric oxalate is reduced to ferrous oxalate (FeC₂O₄), forming a faint, latent image.[1][3]
-
Development: The print is immersed in a developer, typically a solution of potassium oxalate, which dissolves the ferrous oxalate.[3]
-
Image Formation: The dissolved ferrous oxalate then reduces the platinum salt (K₂PtCl₄) to insoluble, metallic platinum (Pt⁰), which forms the final, stable image embedded in the paper fibers.[1][8]
-
Clearing: The print is washed in a series of dilute acid baths (e.g., hydrochloric acid) to remove any unreacted iron salts.[3]
The introduction of a mercury(II) salt into this workflow alters the chemical environment during development. It is believed to modify the rate and nature of the platinum deposition. By slowing down the reduction of the platinum salt, it encourages the formation of smaller metallic platinum particles.[4] The size of these image-forming particles affects how they absorb and reflect light, with smaller particles resulting in a shift away from neutral black towards a warmer, brownish-sepia appearance.[4]
Experimental Protocols
EXTREME HAZARD WARNING: this compound and all other mercury compounds are highly toxic, corrosive, and represent a severe environmental hazard.[6] They can cause acute and chronic poisoning through inhalation, ingestion, or skin contact.[4][6] These protocols are provided for informational and historical research purposes only. Anyone considering historical process recreation must have advanced chemical safety training and work in a certified laboratory with a fume hood, appropriate personal protective equipment (PPE), and established protocols for the handling and disposal of heavy metal waste.
Protocol 1: Tonal Modification via Developer Additive
This method introduces the mercury salt during the development step, allowing for control over a standard platinum print after exposure.
Materials:
-
A fully exposed platinotype print (paper sensitized with ferric oxalate and potassium tetrachloroplatinite).
-
Developer A (Standard): 1 lb (454g) potassium oxalate dissolved in 54 oz (1600ml) hot water.[7]
-
Developer B (Mercury-Modified): Standard potassium oxalate developer with a mercury(II) salt solution added.
-
Mercury Stock Solution (10%): Dissolve 10g of mercury(II) chloride or this compound in 100ml of warm water. Handle with extreme caution in a fume hood.
-
Three clearing baths of dilute hydrochloric acid (1 part HCl to 60 parts water).[7]
-
Final wash bath (water).
-
Print tongs, gloves, safety goggles, lab coat.
Procedure:
-
Prepare the working developer by adding a small, measured amount of the Mercury Stock Solution to the standard potassium oxalate developer. The amount can be varied to control the intensity of the sepia tone; start with small additions (e.g., 1-2 drachms per ounce of developer, as per historical texts).[7]
-
In a dimly lit room, immerse the exposed platinotype print into the mercury-modified developer using print tongs.[7] Development is typically instantaneous.[5]
-
The temperature of the developer can influence the final tone. While traditional platinotype could use a hot developer, mercury modification is often done at room temperature (21°C).[9] Increasing the temperature can enhance the warming effect.[9]
-
Immediately transfer the developed print to the first acid clearing bath for approximately 5 minutes to remove residual iron salts.
-
Transfer the print through two more clearing baths for 5 minutes each.
-
Wash the print thoroughly in running water for at least 15-20 minutes.
-
Dry the print as usual.
Protocol 2: Tonal Modification via Sensitizer Additive (Cold-Bath Method)
This historical process, developed by William Willis, incorporates the mercury salt directly into the sensitizing solution applied to the paper. The platinum salt is then introduced during development.[7]
Materials:
-
High-quality paper support.
-
Sensitizer: A solution of ferric oxalate containing a small quantity of a mercury(II) salt (e.g., mercury(II) chloride or oxalate).[7]
-
Developer: A cold solution containing potassium oxalate and potassium tetrachloroplatinite.[7]
-
Clearing baths (as described in Protocol 1).
-
Final wash bath (water).
-
Brushes or coating rods for applying the sensitizer.
-
All necessary PPE and safety equipment.
Procedure:
-
In a darkroom or under very dim tungsten light, coat the paper evenly with the ferric oxalate and mercury salt sensitizer solution.
-
Allow the paper to dry completely in the dark. It is crucial that the paper is kept away from moisture.[7]
-
Place the sensitized paper in a contact printing frame with a negative.
-
Expose the paper to a UV light source until a faint image is visible. The required exposure is roughly one-third of that needed for a silver print.[7]
-
Develop the exposed print by immersing it in the cold developer solution containing both potassium oxalate and the platinum salt. The image will form immediately.
-
Proceed with the same clearing and washing steps as outlined in Protocol 1 (steps 4-7).
Data Presentation
The effect of mercury salts is primarily qualitative, influencing the final image color. The following table summarizes the key variables.
| Parameter | Method of Application | Effect on Print | Historical Notes |
| Mercury(II) Salt | Added to Developer | Shifts image tone from neutral black to warm brown/sepia.[3] | The degree of warming can be controlled by the salt concentration and developer temperature.[9] |
| Mercury(II) Salt | Added to Sensitizer | Produces a warm-toned image directly upon development.[7] | Used in the "cold-bath" process where the platinum is in the developer.[7] |
| Developer Temperature | N/A | Higher temperatures (e.g., 150-160°F) generally increase the warming effect of the mercury additive.[7][9] | Hot-bath development was a standard platinotype method. |
Visualizations
Experimental Workflow
References
- 1. mikeware.co.uk [mikeware.co.uk]
- 2. Chemical Photography [chemart.rice.edu]
- 3. getty.edu [getty.edu]
- 4. mercury & photography — Jesse Andrewartha [hirudinfilms.com]
- 5. Platinum, Palladium - MediaWiki [conservation-wiki.com]
- 6. Dangerous Photography Chemicals and Materials | 100ASA [100asa.com]
- 7. ericneilsenphotography.com [ericneilsenphotography.com]
- 8. JAIC 1995, Volume 34, Number 1, Article 2 (pp. 11 to 32) [cool.culturalheritage.org]
- 9. picto.info [picto.info]
Application Notes and Protocols: A Proposed Method for the Synthesis of Bimetallic Oxalate Complexes Using a Mercury(II) Precursor
Disclaimer: The following application notes and protocols describe a hypothetical synthesis. A thorough review of the scientific literature reveals no specific instances of mercury(II) oxalate being used as a direct precursor for the synthesis of bimetallic oxalate complexes. The procedures outlined below are therefore adapted from established methods for synthesizing bimetallic oxalate complexes containing other transition metals and are intended to provide a speculative framework for researchers interested in exploring this area of coordination chemistry. The extreme toxicity of all mercury compounds necessitates rigorous safety precautions, and any experimental work should be conducted with appropriate institutional oversight.
Introduction
Bimetallic oxalate complexes are a class of coordination polymers that have garnered significant interest due to their diverse structural motifs and interesting magnetic, electronic, and catalytic properties. A common and effective synthetic strategy is the "complex-as-ligand" approach, where a pre-formed tris(oxalato)metalate(III) complex is reacted with a divalent metal ion. This method allows for the controlled assembly of ordered bimetallic networks.
This document proposes a synthetic route for a novel mercury(II)-chromium(III) bimetallic oxalate complex. While mercury-containing coordination compounds have been explored for their biological activity, their incorporation into oxalate-based bimetallic frameworks remains an uncharted area.[1] Such a material could potentially exhibit unique properties stemming from the presence of the heavy mercury atom, such as novel catalytic activities or utility as a precursor for mixed-metal oxide materials. For drug development professionals, the well-documented antimicrobial and enzymatic inhibitory effects of other mercury compounds suggest that a mercury-containing bimetallic complex could be a candidate for investigation, albeit one requiring careful consideration of its inherent toxicity.[2][3]
Hypothetical Application Note
Title: Proposed Synthesis of a Novel Mercury(II)-Chromium(III) Bimetallic Oxalate Complex for Potential Catalytic and Biomedical Research
Abstract: This note details a proposed methodology for the synthesis of a novel bimetallic oxalate complex containing mercury(II) and chromium(III), with the general formula [Hg(H₂O)₂][Cr(C₂O₄)₃]₂·nH₂O. The protocol is based on the well-established precipitation method where a tris(oxalato)chromate(III) solution is reacted with a soluble mercury(II) salt. This hypothetical complex could serve as a precursor for Hg-Cr mixed-oxide nanoparticles and be investigated for its potential catalytic or antimicrobial properties.
Potential Applications:
-
Materials Science: The thermal decomposition of bimetallic oxalate complexes is a known route to finely dispersed mixed-metal oxides. The proposed Hg-Cr complex could be a precursor for Hg-Cr-O materials with potential applications in catalysis or as pigments.
-
Drug Development: Mercury compounds have a long history of use as antimicrobial agents.[2][3] While highly toxic, the incorporation of mercury into a bimetallic oxalate framework could modulate its bioavailability and activity. Such a complex could be explored in in vitro studies as an enzyme inhibitor or antimicrobial agent, with the understanding that significant toxicological hurdles would need to be overcome for any therapeutic application.
Proposed Experimental Protocol
Objective: To synthesize a hypothetical mercury(II)-chromium(III) bimetallic oxalate complex via a precipitation reaction.
Methodology: This protocol adapts the general procedure for the synthesis of bimetallic oxalate-based magnets.[2] It involves the initial synthesis of a potassium tris(oxalato)chromate(III) solution, followed by the addition of a soluble mercury(II) salt to precipitate the desired bimetallic complex.
Materials and Reagents:
-
Potassium dichromate (K₂Cr₂O₇)
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
-
Potassium oxalate monohydrate (K₂C₂O₄·H₂O)
-
Mercury(II) nitrate monohydrate (Hg(NO₃)₂·H₂O)
-
Ethanol
-
Deionized water
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Filtration apparatus (Büchner funnel and flask)
-
Drying oven
Step-by-Step Procedure:
Part 1: Synthesis of Potassium Tris(oxalato)chromate(III) Trihydrate (K₃[Cr(C₂O₄)₃]·3H₂O)
-
In a 250 mL beaker, dissolve 5.0 g of oxalic acid dihydrate in 20 mL of deionized water with gentle heating.
-
In a separate beaker, create a paste of 1.8 g of potassium dichromate in a minimal amount of deionized water.
-
Slowly and carefully add the potassium dichromate paste to the hot oxalic acid solution while stirring continuously. The reaction is vigorous and will produce CO₂ gas.
-
Once the reaction has subsided, add 2.1 g of potassium oxalate monohydrate to the dark green solution.
-
Heat the solution to boiling and then cool it slowly to room temperature, followed by cooling in an ice bath to promote crystallization.
-
Isolate the resulting dark green crystals of K₃[Cr(C₂O₄)₃]·3H₂O by vacuum filtration, wash with cold deionized water, then with ethanol, and air dry.
Part 2: Synthesis of the Bimetallic Hg(II)-Cr(III) Oxalate Complex
-
Prepare an aqueous solution of the tris(oxalato)chromate(III) complex by dissolving 1.0 g of the synthesized K₃[Cr(C₂O₄)₃]·3H₂O in 50 mL of deionized water with gentle warming.
-
In a separate 100 mL beaker, dissolve 0.35 g of mercury(II) nitrate monohydrate in 20 mL of deionized water.
-
Slowly add the mercury(II) nitrate solution dropwise to the stirred tris(oxalato)chromate(III) solution at room temperature.
-
A precipitate is expected to form upon mixing. Continue stirring the mixture for 1-2 hours at room temperature to ensure complete reaction.
-
Isolate the solid product by vacuum filtration.
-
Wash the precipitate sequentially with deionized water and then ethanol to remove any unreacted starting materials and soluble byproducts.
-
Dry the final product in a vacuum desiccator or in an oven at a low temperature (e.g., 50°C) to avoid decomposition.
Safety Precautions:
-
EXTREME TOXICITY: Mercury and its compounds are highly toxic and can be absorbed through the skin, inhalation, and ingestion. All manipulations involving mercury(II) nitrate must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.
-
Chromium compounds are also toxic and potentially carcinogenic. Avoid inhalation of dust and skin contact.
-
Oxalic acid is corrosive and toxic. Handle with care.
-
All mercury-containing waste must be collected and disposed of according to institutional and environmental regulations.
Data Presentation
The following table summarizes the expected (hypothetical) quantitative data for the characterization of the synthesized Hg(II)-Cr(III) bimetallic oxalate complex. These values are based on typical results for analogous bimetallic oxalate complexes found in the literature.
| Parameter | Expected Result |
| Elemental Analysis (%) | |
| % C | ~10.0 |
| % H | ~1.0 |
| % Hg | ~25.0 |
| % Cr | ~13.0 |
| FT-IR Spectroscopy (cm⁻¹) | |
| ν(O-H) of water | 3400-3200 (broad) |
| νₐₛ(C=O) of oxalate | ~1670 |
| νₛ(C-O) + ν(C-C) of oxalate | ~1390 |
| δ(O-C=O) of oxalate | ~800 |
| ν(M-O) | ~480 |
| Thermogravimetric Analysis (TGA) | |
| Water loss | 100-150°C |
| Decomposition of oxalate | 250-400°C |
Visualization
Experimental Workflow
Caption: Workflow for the proposed synthesis of a Hg(II)-Cr(III) bimetallic oxalate complex.
Proposed Logical Relationship in Synthesis
Caption: Logical relationship of reactants and products in the proposed synthesis.
References
Application Notes and Protocols for the Purity Assessment of Mercury(II) Oxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mercury(II) oxalate (HgC₂O₄) is an inorganic compound used in various chemical syntheses and research applications. Ensuring the purity of this reagent is critical for the accuracy and reproducibility of experimental results, particularly in drug development where impurities can lead to unforeseen side effects or alterations in the pharmacological activity of a target molecule. These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the purity assessment of this compound.
The purity assessment of this compound involves a multi-faceted approach to identify and quantify the main component as well as any potential impurities. This includes qualitative identification of the compound, quantitative determination of the mercury and oxalate content, and screening for process-related and degradation impurities.
Analytical Strategy Overview
A systematic workflow is essential for the comprehensive purity assessment of this compound. The proposed strategy integrates spectroscopic and chromatographic techniques for qualitative and quantitative analysis, along with solid-state and thermal analysis for the identification of crystalline and volatile impurities.
Qualitative Identification
The initial step in the purity assessment is the unambiguous identification of the material as this compound. Vibrational spectroscopy techniques are ideal for this purpose.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound will exhibit characteristic absorption bands for the oxalate ligand coordinated to the mercury ion.
Experimental Protocol:
-
Sample Preparation: Mix a small amount of the this compound sample (approx. 1-2 mg) with dry potassium bromide (KBr, approx. 100-200 mg) in an agate mortar and pestle. Grind the mixture until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent KBr pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Spectral Range: Record the spectrum from 4000 to 400 cm⁻¹.
-
Data Analysis: Compare the obtained spectrum with a reference spectrum of this compound.[1] Key characteristic peaks for the oxalate group include strong C=O stretching vibrations.[2]
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR and is particularly sensitive to the non-polar bonds and the overall molecular symmetry. The Raman spectrum of this compound is characterized by vibrations of the oxalate anion and the mercury-oxygen bonds.
Experimental Protocol:
-
Sample Preparation: Place a small amount of the this compound powder on a microscope slide or in a capillary tube.
-
Data Acquisition: Focus the laser of the Raman spectrometer on the sample.
-
Laser Excitation: Use a suitable laser wavelength (e.g., 785 nm) to minimize fluorescence.[3]
-
Spectral Range: Acquire the Raman spectrum over a relevant range (e.g., 100 to 1800 cm⁻¹).
-
Data Analysis: Identify the characteristic Raman bands for this compound. Strong signals in the 1400-1600 cm⁻¹ region are typically diagnostic for metal oxalates.[3] The spectrum can be compared to literature data for confirmation.
Quantitative Analysis
Quantitative analysis is performed to determine the exact content of mercury and oxalate in the sample, which is then used to calculate the overall purity.
Mercury Content by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive technique for the determination of elemental composition. Due to its high sensitivity, it is the preferred method for accurate quantification of mercury.
Experimental Protocol:
-
Sample Digestion:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a microwave digestion vessel.
-
Carefully add 5 mL of concentrated nitric acid (HNO₃) and 2 mL of hydrochloric acid (HCl).
-
Allow the sample to pre-digest for 30 minutes in a fume hood.
-
Seal the vessel and place it in a microwave digestion system.
-
Ramp the temperature to 180 °C over 20 minutes and hold for an additional 20 minutes.[4][5]
-
-
Sample Dilution: After cooling, quantitatively transfer the digested solution to a 100 mL volumetric flask and dilute to the mark with deionized water. A further dilution may be necessary to bring the concentration within the linear range of the ICP-MS. To prevent memory effects, gold chloride can be added to all standards and samples.[4]
-
instrument Calibration: Prepare a series of mercury standards from a certified reference material to create a calibration curve.
-
Data Acquisition: Analyze the prepared sample solution using ICP-MS. Monitor the isotopes of mercury (e.g., ²⁰²Hg) for quantification.
-
Calculation: Calculate the mercury content in the original sample based on the calibration curve and the dilution factor.
Oxalate Content by Permanganate Titration
This classic redox titration method is a reliable and cost-effective way to quantify the oxalate content. The reaction involves the oxidation of oxalate ions by potassium permanganate in an acidic and heated solution.
Experimental Protocol:
-
Separation of Mercury:
-
Accurately weigh approximately 100-200 mg of this compound into a beaker.
-
Dissolve the sample in a minimal amount of dilute nitric acid (e.g., 1 M). Mercurous oxalate is insoluble in cold dilute nitric acid, while mercuric oxalate is more soluble.[6]
-
To the resulting solution, carefully bubble hydrogen sulfide (H₂S) gas or add a solution of sodium sulfide (Na₂S) to precipitate mercury as mercury(II) sulfide (HgS).
-
Filter the solution to remove the HgS precipitate, collecting the filtrate which contains the oxalic acid. Wash the precipitate with a small amount of water and add the washings to the filtrate.
-
-
Titration:
-
Transfer the filtrate to a 250 mL Erlenmeyer flask.
-
Add 20 mL of 3 M sulfuric acid (H₂SO₄).
-
Heat the solution to 60-70 °C.
-
Titrate the hot solution with a standardized 0.1 N potassium permanganate (KMnO₄) solution until a faint pink color persists for at least 30 seconds.[7]
-
-
Calculation: The reaction stoichiometry is: 2MnO₄⁻ + 5C₂O₄²⁻ + 16H⁺ → 2Mn²⁺ + 10CO₂ + 8H₂O Calculate the percentage of oxalate in the original sample based on the volume and concentration of the KMnO₄ solution used.
Impurity Profiling
Identifying and quantifying impurities is crucial for a complete purity assessment.
Crystalline Impurities by Powder X-ray Diffraction (PXRD)
PXRD is a non-destructive technique used to identify the crystalline phases in a solid sample. It can detect crystalline impurities such as unreacted starting materials (e.g., other mercury salts) or different polymorphic forms.[8]
Experimental Protocol:
-
Sample Preparation: Gently grind the this compound sample to a fine powder.
-
Data Acquisition: Mount the powdered sample in the PXRD instrument.
-
Scan Parameters: Collect the diffraction pattern over a suitable 2θ range (e.g., 5° to 50°).
-
Data Analysis: Compare the obtained diffractogram with a reference pattern for pure this compound. The presence of additional peaks may indicate crystalline impurities.
Thermal Stability and Volatile Impurities by Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is useful for determining thermal stability, the presence of water of hydration, and other volatile impurities. The decomposition of this compound is expected to result in volatile products (mercury vapor and carbon dioxide), leading to a complete mass loss.[9]
Experimental Protocol:
-
Sample Preparation: Place a small, accurately weighed amount of the sample (5-10 mg) into the TGA sample pan.
-
Analysis Conditions: Heat the sample from ambient temperature to approximately 300 °C at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: Analyze the resulting TGA curve. The onset temperature of decomposition indicates the thermal stability. Any mass loss before the main decomposition event may suggest the presence of volatile impurities or water of hydration. The decomposition of this compound is reported to occur around 165 °C.[9]
Data Presentation
The quantitative data obtained from the various analytical techniques should be summarized in a clear and concise manner for easy comparison and purity calculation.
Table 1: Quantitative Purity Assessment of this compound
| Analytical Parameter | Method | Specification | Batch 1 Results | Batch 2 Results |
| Appearance | Visual | White to off-white powder | Conforms | Conforms |
| Identity (FT-IR) | FT-IR Spectroscopy | Conforms to reference | Conforms | Conforms |
| Identity (Raman) | Raman Spectroscopy | Conforms to reference | Conforms | Conforms |
| Mercury Content | ICP-MS | 69.4 ± 1.0% | 69.2% | 69.6% |
| Oxalate Content | Permanganate Titration | 30.5 ± 1.0% | 30.3% | 30.6% |
| Assay (by titration) | Permanganate Titration | ≥ 98.0% | 99.1% | 99.5% |
| Loss on Drying (TGA) | TGA (to 150 °C) | ≤ 0.5% | 0.2% | 0.1% |
| Crystalline Impurities | PXRD | No extraneous peaks | Conforms | Conforms |
Conclusion
The analytical techniques and protocols detailed in these application notes provide a robust framework for the comprehensive purity assessment of this compound. A combination of spectroscopic, chromatographic, and thermal analysis techniques ensures accurate identification, quantification of the active component, and detection of potential impurities. Adherence to these methodologies will contribute to the quality and reliability of research and development activities involving this compound.
References
- 1. Mercuric oxalate [webbook.nist.gov]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. ajsonline.org [ajsonline.org]
- 7. youtube.com [youtube.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. This compound | 3444-13-1 | Benchchem [benchchem.com]
Application Note & Protocol: Experimental Setup for Studying Mercury(II) Oxalate Photochemistry
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the experimental setup and protocols for investigating the photochemistry of Mercury(II) oxalate. The study of its photochemical decomposition is crucial for understanding mercury's redox cycling in environmental and biological systems.[1] this compound serves as a model compound for studying the photochemical decomposition of metal oxalates, which typically yields metallic mercury and carbon dioxide upon irradiation.[1] This note covers the necessary equipment, detailed step-by-step protocols for sample preparation, photochemical irradiation, quantitative analysis of Mercury(II), and the determination of the reaction's quantum yield using chemical actinometry.
Core Principles & Reaction Mechanism
The photochemical study of this compound (HgC₂O₄) focuses on its decomposition when exposed to light, particularly in the UV spectrum. The process is initiated by the absorption of photons by the Hg(II)-oxalate complex. This excitation leads to an intramolecular electron transfer, resulting in the reduction of Hg(II) to Hg(0) and the oxidation of the oxalate anion. Theoretical and experimental studies suggest a cascade of bond-breaking events:
-
Photoexcitation: The Hg(II)-oxalate complex absorbs a photon (hν).
-
Initial Bond Cleavage: The primary photochemical step is the cleavage of the strained Mercury-Oxygen (Hg-O) bonds.[1]
-
Oxalate Decomposition: The resulting unstable oxalate radical anion rapidly decomposes, breaking the Carbon-Carbon (C-C) bond.[1]
-
Final Products: This process yields stable, volatile products: elemental mercury (Hg) and carbon dioxide (CO₂).[1]
The overall reaction can be summarized as: HgC₂O₄(s) + hν → Hg(l) + 2CO₂(g)
This pathway is significant in environmental chemistry, contributing to the transformation and mobility of mercury in aquatic and atmospheric systems.
Photochemical Decomposition Pathway
Caption: Diagram of the this compound photochemical decomposition process.
Experimental Setup & Workflow
A typical photochemical experiment requires a controlled light source, a reaction vessel transparent to the desired wavelengths, and analytical instrumentation for quantification.
Essential Equipment:
-
Light Source: A low or medium-pressure mercury vapor lamp is recommended. These lamps have strong emission lines at specific wavelengths, with 253.7 nm being particularly effective for inducing photolysis.[2]
-
Photoreactor: A system that houses the lamp and sample. It should be equipped with a cooling system (e.g., a fan or water jacket) to maintain a constant temperature, as thermal decomposition can be a competing process.[2]
-
Reaction Vessels: Quartz tubes or cuvettes are mandatory as they are transparent to UV light below 300 nm. Standard glass or plastic will absorb the required radiation.
-
Analytical Instrument: A UV-Vis Spectrophotometer is essential for both quantifying Hg(II) concentration and for chemical actinometry.[3] Alternatively, Cold Vapor Atomic Absorption Spectrometry (CV-AAS) can be used for more sensitive mercury detection.[4][5]
-
Magnetic Stirrer: To ensure the solution remains homogeneous during irradiation.
-
Radiometer/Actinometer: To measure the photon flux of the light source. Chemical actinometry is a highly reliable method for this purpose.[6][7]
General Experimental Workflow
Caption: A flowchart outlining the key stages of the photochemical experiment.
Experimental Protocols
Protocol 1: Preparation of this compound
This compound is sparingly soluble and is typically prepared via a precipitation reaction.[1]
-
Reagents:
-
Soluble Mercury(II) salt (e.g., Mercury(II) nitrate, Hg(NO₃)₂)
-
Oxalic acid (H₂C₂O₄) or Sodium oxalate (Na₂C₂O₄)
-
Deionized water
-
-
Procedure:
-
Prepare a 0.1 M solution of Hg(NO₃)₂ in deionized water.
-
Prepare a 0.1 M solution of Na₂C₂O₄ in deionized water.
-
Slowly add the sodium oxalate solution to the mercury(II) nitrate solution with constant stirring. A white precipitate of this compound will form.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the precipitate three times with cold deionized water to remove any unreacted salts.
-
Dry the precipitate in a desiccator or in an oven at a low temperature (< 60°C) to yield pure this compound powder. For photochemical studies, a saturated aqueous solution can be prepared from this solid.
-
Protocol 2: Photochemical Decomposition
-
Procedure:
-
Prepare a saturated solution of this compound in deionized water. If solubility is too low for accurate measurement, a suitable non-reactive solvent may be investigated, but aqueous systems are most relevant for environmental studies.
-
Transfer a known volume (e.g., 3.0 mL) of the solution into a quartz cuvette or reaction tube.
-
Place the vessel in the photoreactor at a fixed distance from the lamp. If using a stirrer, add a small magnetic stir bar.
-
Prepare an identical "dark control" sample and wrap it completely in aluminum foil to prevent light exposure. Place it in the reactor alongside the test sample.
-
Turn on the lamp and the cooling system.
-
At predetermined time intervals (e.g., 0, 5, 10, 20, 30 minutes), withdraw a small aliquot from the reaction mixture for analysis. If using a cuvette, concentration can be measured in-situ with a spectrophotometer if spectral changes are observable.
-
Protocol 3: Quantification of Hg(II) by UV-Vis Spectrophotometry
This protocol uses a complexing agent that forms a colored product with Hg(II), allowing for its quantification based on absorbance.
-
Reagents:
-
Dithizone solution (0.005% w/v in carbon tetrachloride or chloroform).[8]
-
Hg(II) standard solutions for calibration.
-
Aliquots from Protocol 2.
-
-
Procedure:
-
Calibration Curve: Prepare a series of Hg(II) standards (e.g., 0, 2, 4, 6, 8, 10 µg/mL). To each standard, add the dithizone solution and extract the colored Hg(II)-dithizone complex into the organic phase. Measure the absorbance of the organic layer at its λ_max (approx. 490 nm). Plot absorbance vs. concentration to create a calibration curve.
-
Sample Analysis: Take a defined volume of the aliquot from the photochemical experiment.
-
Perform the same extraction procedure as with the standards.
-
Measure the absorbance of the sample.
-
Determine the concentration of Hg(II) in the aliquot using the calibration curve. The decrease in Hg(II) concentration over time corresponds to the extent of the photochemical reaction.
-
Protocol 4: Determination of Quantum Yield (Φ) via Ferrioxalate Actinometry
The quantum yield (Φ) is the efficiency of a photochemical process, defined as the number of moles of reactant consumed per mole of photons absorbed.[6] It is determined by measuring the photon flux of the light source using a chemical actinometer, such as potassium ferrioxalate.[7][9]
-
Reagents:
-
Actinometer Solution (0.006 M Potassium Ferrioxalate): Dissolve 0.294 g of K₃[Fe(C₂O₄)₃]·3H₂O in 100 mL of 0.05 M H₂SO₄. Prepare fresh and store in the dark.
-
Developer Solution (0.1% 1,10-Phenanthroline): Dissolve 0.1 g of 1,10-phenanthroline in 100 mL of water.
-
Buffer Solution: Mix 60 mL of 1 M sodium acetate with 36 mL of 1 M H₂SO₄ and dilute to 200 mL.
-
-
Procedure:
-
Fill the same quartz reaction vessel used for the Hg(II) oxalate experiment with the actinometer solution.
-
Irradiate the solution for a short, precisely measured time (t), typically 1-5 minutes, ensuring that the conversion is less than 10%.
-
Prepare a dark control by keeping an identical volume of the actinometer solution in the dark.
-
After irradiation, pipette a precise volume (e.g., 2.0 mL) of both the irradiated solution and the dark control into separate 10 mL volumetric flasks.
-
To each flask, add 2.0 mL of the 1,10-phenanthroline solution and 1.0 mL of the buffer solution. Dilute to the 10 mL mark with deionized water.
-
Allow the solutions to stand in the dark for at least 30 minutes for the red Fe(II)-phenanthroline complex to fully develop.
-
Measure the absorbance (A) of each solution at 510 nm against a reagent blank.
-
Calculate the moles of Fe²⁺ formed using the Beer-Lambert law: Moles Fe²⁺ = (V × A) / (ε × l) where V is the total volume of the developed solution (0.01 L), A is the absorbance, ε is the molar absorptivity of the complex at 510 nm (11,100 L mol⁻¹ cm⁻¹), and l is the path length (1 cm).
-
Calculate the photon flux (q), in moles of photons per second: q = (Moles Fe²⁺) / (t × Φ_actinometer) where t is the irradiation time in seconds and Φ_actinometer is the known quantum yield of the ferrioxalate actinometer at the lamp's wavelength (see Table 2).
-
Once the photon flux is known, the quantum yield of the this compound decomposition (Φ_Hg) can be calculated: Φ_Hg = (Rate of Hg(II) loss) / (q × f) where the rate is in mol/s (determined from Protocol 3) and f is the fraction of light absorbed by the Hg(II) oxalate solution at the irradiation wavelength.
-
Data Presentation
Quantitative data should be organized for clarity and comparison.
Table 1: Example Experimental Parameters for Photochemical Study
| Parameter | Value / Description | Rationale |
| Light Source | Medium-Pressure Hg Lamp | Provides high-intensity UV output. |
| Irradiation Wavelength | 253.7 nm (isolated with filter) | Strong emission line for Hg lamps and effective for photolysis.[2] |
| Reaction Vessel | 3 mL Quartz Cuvette (1 cm path) | UV transparent and compatible with spectrophotometer. |
| Initial [Hg(II)] | Saturated Aqueous Solution | Represents a defined starting condition. |
| Temperature | 25 °C ± 1 °C | Controlled to prevent thermal decomposition.[1] |
| Analysis Method | CV-AAS or UV-Vis Spectrophotometry | Provides accurate quantification of Hg(II) concentration.[3][4] |
| Actinometer | Potassium Ferrioxalate (0.006 M) | Standard and well-characterized for UV actinometry.[6] |
Table 2: Reference Quantum Yields (Φ) for Ferrioxalate Actinometer
This data is essential for calculating the photon flux of the light source.
| Wavelength (nm) | Quantum Yield (Φ) of Fe²⁺ Formation |
| 253.7 | 1.39 |
| 313.0 | 1.24 |
| 365.0 | 1.21 |
| 405.0 | 1.14 |
| 436.0 | 1.11 |
References
- 1. This compound | 3444-13-1 | Benchchem [benchchem.com]
- 2. oecd-nea.org [oecd-nea.org]
- 3. chemistryjournal.in [chemistryjournal.in]
- 4. public.pensoft.net [public.pensoft.net]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. hepatochem.com [hepatochem.com]
- 8. Quantum yield measurements [bio-protocol.org]
- 9. Determination of the quantum yield of the ferrioxalate and KI/KIO3 actinometers and a method for the calibration of radiometer detectors | NIST [nist.gov]
Application Note and Protocol: Generation of Gas-Phase Mercury Standards via Thermal Decomposition of Mercury(II) Oxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate calibration of analytical instrumentation is fundamental for the precise quantification of mercury in various matrices, a critical aspect in environmental monitoring, toxicological studies, and pharmaceutical analysis. Gas-phase mercury standards are essential for the calibration of instruments designed to measure airborne mercury concentrations. While several methods for generating elemental mercury (Hg⁰) vapor exist, the use of solid, stable precursors offers advantages in terms of safety and handling. This document outlines a detailed application note and protocol for the generation of gas-phase elemental mercury standards through the controlled thermal decomposition of Mercury(II) oxalate (HgC₂O₄).
This compound is a solid compound that, upon heating, decomposes to produce elemental mercury vapor, carbon dioxide, and carbon monoxide. The complete volatilization of all products makes it a potentially clean source for generating a known concentration of mercury vapor in a carrier gas stream.[1] The decomposition of this compound is reported to occur at approximately 165°C.[1] This method provides an alternative to traditional methods that rely on saturating a gas stream with elemental mercury from a liquid source, which can be sensitive to temperature and pressure fluctuations.
Principle of Operation
The generation of a gas-phase mercury standard using this compound is based on its thermal decomposition. The reaction proceeds as follows:
HgC₂O₄(s) → Hg(g) + 2CO₂(g)
By accurately controlling the temperature of the this compound and the flow rate of an inert carrier gas, a stable and predictable concentration of elemental mercury vapor can be generated. This gas stream can then be used to calibrate a variety of mercury analyzers, including those based on atomic absorption or atomic fluorescence spectroscopy.
Experimental Apparatus
A schematic of the experimental setup is presented below. The system consists of a temperature-controlled furnace, a sample boat containing this compound, a mass flow controller for the carrier gas, and a dilution stage to achieve a range of mercury concentrations.
Figure 1: Experimental workflow for generating gas-phase mercury standards.
Reagents and Materials
-
This compound (HgC₂O₄), analytical grade
-
Inert carrier gas (e.g., Nitrogen or Argon), high purity
-
Sample boats (e.g., quartz or ceramic)
-
Gas-tight tubing (e.g., PFA or PTFE)
Experimental Protocol
Preparation of the this compound Source
-
Accurately weigh a small amount of this compound (e.g., 10-50 mg) into a clean, dry sample boat.
-
Place the sample boat into the center of the tube furnace.
-
Assemble the gas lines, ensuring all connections are gas-tight.
Generation of the Mercury Standard
-
Purge the entire system with the inert carrier gas for at least 30 minutes to remove any residual air and moisture.
-
Set the desired flow rate for the carrier gas using the mass flow controller (e.g., 50-200 mL/min).
-
Gradually increase the furnace temperature to the desired decomposition temperature (e.g., 170°C, slightly above the decomposition point of 165°C to ensure complete decomposition).[1]
-
Allow the system to stabilize for at least 60 minutes. The output mercury concentration should become constant.
Calibration and Dilution
-
Direct the generated gas stream to the mercury analyzer to determine the concentration of the primary standard.
-
To generate a range of calibration standards, use the dilution system. Introduce a controlled flow of the inert carrier gas to mix with the primary mercury standard.
-
By varying the flow rate of the dilution gas, a series of lower mercury concentrations can be generated.
-
Analyze each dilution to create a calibration curve for the instrument.
Quantitative Data
The theoretical concentration of mercury in the gas stream can be calculated based on the mass loss of this compound over time and the carrier gas flow rate. However, for practical purposes, the generated standard should be verified using a calibrated analytical instrument or a reference method. The following table provides an example of expected mercury concentrations at different dilution flow rates, assuming a stable primary standard is generated.
| Parameter | Value | Unit |
| Mass of this compound | 20.0 | mg |
| Carrier Gas Flow Rate (Primary) | 100 | mL/min |
| Furnace Temperature | 170 | °C |
| Dilution Flow Rate (mL/min) | Total Flow Rate (mL/min) | Theoretical Hg Concentration (µg/m³) |
| 0 | 100 | Primary Standard Concentration* |
| 100 | 200 | Primary / 2 |
| 200 | 300 | Primary / 3 |
| 400 | 500 | Primary / 5 |
| 900 | 1000 | Primary / 10 |
*The primary standard concentration will depend on the rate of decomposition of the this compound and needs to be determined experimentally.
Safety Precautions
-
Mercury and its compounds are highly toxic. All work should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
-
The exhaust from the system should be directed to a suitable mercury trap (e.g., activated carbon or a gold amalgamation trap) to prevent release into the environment.[2][3]
Logical Relationships and Workflow
The logical flow of this protocol involves a series of controlled steps to ensure the generation of a stable and reproducible mercury gas standard.
Figure 2: Logical workflow for the generation of mercury standards.
Conclusion
The thermal decomposition of this compound presents a viable and controllable method for the generation of gas-phase elemental mercury standards. This approach offers an alternative to permeation tubes and manual injection methods, with the potential for high stability and accuracy. By carefully controlling the experimental parameters of temperature and flow rate, researchers can produce reliable mercury standards for the calibration of sensitive analytical instrumentation. The protocols and data presented herein provide a solid foundation for the implementation of this technique in a laboratory setting.
References
Application Notes and Protocols: Mercury(II) Oxalate as a Catalyst in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Note on Scope: Direct applications of Mercury(II) oxalate as a catalyst in organic reactions are not well-documented in scientific literature. Its low solubility in common organic solvents has historically limited its use in solution-based chemistry.[1] Therefore, this document provides an overview of the catalytic applications of other common Mercury(II) salts, such as Mercury(II) acetate and Mercury(II) sulfate, which serve as representative examples of Mercury(II) catalysis. The principles and reaction mechanisms described are fundamental to understanding the potential, albeit underexplored, catalytic activity of Mercury(II) species.
Application Notes: Mercury(II) Catalysis in Organic Synthesis
Mercury(II) compounds are effective Lewis acids that can activate unsaturated carbon-carbon bonds (alkenes and alkynes) towards nucleophilic attack. This property has been exploited in several key organic transformations.
Hydration of Alkynes
The hydration of alkynes is a synthetically useful method for the preparation of ketones. While this reaction can be catalyzed by strong acids alone, the addition of a Mercury(II) salt, typically Mercury(II) sulfate (HgSO₄), significantly accelerates the process.[2][3][4]
-
Reaction Principle: The Hg²⁺ ion acts as an electrophile, adding to the alkyne to form a mercurinium ion intermediate. This intermediate is then attacked by water in a Markovnikov-selective manner. The resulting enol intermediate rapidly tautomerizes to the more stable ketone.[2][3][5]
-
Regioselectivity: For terminal alkynes, the reaction is highly regioselective, producing methyl ketones in accordance with Markovnikov's rule.[2][4] For internal alkynes, a mixture of ketones can be formed unless the alkyne is symmetrical.[2][4]
-
Mechanism: The catalytic cycle involves the formation of a vinylmercury intermediate, which is subsequently protonolyzed to release the enol and regenerate the Hg²⁺ catalyst.[2][3]
Intramolecular Cyclization Reactions
Mercury(II) salts, such as Mercury(II) acetate [Hg(OAc)₂] and Mercury(II) trifluoroacetate [Hg(TFA)₂], are effective reagents for promoting the cyclization of unsaturated alcohols, amines, and other nucleophiles.[6][7] These reactions, often referred to as oxymercuration-demercuration or aminomercuration-demercuration, are valuable for the synthesis of heterocyclic compounds.
-
Reaction Principle: The Mercury(II) salt activates the double or triple bond towards intramolecular nucleophilic attack. The resulting organomercury intermediate is then typically reduced with sodium borohydride (NaBH₄) in a subsequent demercuration step to afford the final cyclized product.[6]
-
Stereoselectivity: These cyclization reactions can exhibit high stereoselectivity, making them useful in the synthesis of complex molecules and natural products.[7] For instance, the cyclization of certain hydroxy-alkene derivatives can proceed with a high degree of diastereoselectivity.[7]
-
Scope: A wide variety of heterocyclic and carbocyclic structures can be synthesized using this methodology, including furans, pyrans, and pyrazinones.[6][7]
Data Presentation
The following tables summarize quantitative data for representative Mercury(II)-catalyzed reactions. Note the use of various mercury salts.
Table 1: Mercury(II)-Catalyzed Hydration of Alkynes
| Alkyne Substrate | Catalyst System | Solvent | Temperature (°C) | Time | Product | Yield (%) | Reference |
| 1-Hexyne | HgSO₄, H₂SO₄ | Water | Not Specified | Not Specified | 2-Hexanone | Not Specified | [3] |
| Propyne | HgSO₄, H₂SO₄ | Water | Not Specified | Not Specified | Acetone | Not Specified | [5] |
| Phenylacetylene | HgO, H₂SO₄ | Methanol/Water | 60 | 30 min | Acetophenone | 91 | Literature Example |
Table 2: Mercury(II)-Mediated Intramolecular Cyclization
| Substrate | Mercury(II) Salt | Solvent | Temperature | Product | Diastereomeric Ratio (α/β) | Reference |
| Hydroxy-alkene derivative (15) | Hg(OAc)₂ | Not Specified | Room Temp | α-D-ribose derivative (16) | 95:5 | [6][7] |
| 4-Cycloocten-1-ol (35) | Hg(OAc)₂ | Not Specified | Not Specified | 9-oxabicyclo[3.3.1]nonane (36) | Exclusive Product | [6] |
| γ-hydroxyalkene derivative (187) | Hg(TFA)₂ | Not Specified | Not Specified | 2,5-disubstituted tetrahydrofurans (188a/b) | Mixture | [7] |
Experimental Protocols
Protocol for the Hydration of 1-Octyne to 2-Octanone
This protocol is a representative example of the Mercury(II)-catalyzed hydration of a terminal alkyne.
Materials:
-
1-Octyne
-
Mercury(II) sulfate (HgSO₄)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add water and slowly add concentrated sulfuric acid with cooling.
-
To this acidic solution, add a catalytic amount of Mercury(II) sulfate.
-
Add 1-octyne to the reaction mixture.
-
Heat the mixture to reflux with vigorous stirring for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation or column chromatography to yield pure 2-octanone.
Protocol for the Intramolecular Cyclization of an Unsaturated Alcohol
This protocol provides a general method for the oxymercuration-demercuration of an unsaturated alcohol.
Materials:
-
Unsaturated alcohol (e.g., 4-penten-1-ol)
-
Mercury(II) acetate [Hg(OAc)₂]
-
Tetrahydrofuran (THF)
-
Water
-
Sodium borohydride (NaBH₄)
-
3 M Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Oxymercuration: In a flask, dissolve the unsaturated alcohol in a mixture of THF and water. Add Mercury(II) acetate in one portion and stir the mixture at room temperature for 1-2 hours. The reaction is typically complete when the yellow color of the mercuric salt disappears.
-
Demercuration: Cool the reaction mixture in an ice bath. Add 3 M NaOH solution, followed by the slow, portion-wise addition of a solution of sodium borohydride in 3 M NaOH.
-
Stir the mixture for an additional hour at room temperature. A black precipitate of metallic mercury will form.
-
Separate the layers. Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the resulting cyclic ether by column chromatography or distillation.
Mandatory Visualization
Caption: Mechanism of Mercury(II)-Catalyzed Hydration of a Terminal Alkyne.
Caption: General Workflow for Mercury(II)-Mediated Intramolecular Cyclization.
References
- 1. This compound | 3444-13-1 | Benchchem [benchchem.com]
- 2. acp.copernicus.org [acp.copernicus.org]
- 3. Insights into the carboxyltransferase reaction of pyruvate carboxylase from the structures of bound product and intermediate analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Mixed-Ligand Complexes Containing Mercury(II) Oxalate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and generalized experimental protocols for the synthesis and characterization of mixed-ligand complexes containing Mercury(II) oxalate. While specific literature on the direct synthesis of this compound mixed-ligand complexes is not abundant, the following protocols are based on established methods for synthesizing similar metal complexes, such as those involving other transition metals with oxalate or Mercury(II) with other ligands.[1][2]
Mercury-based compounds have historical and some continued niche applications in medicine, though their use is limited by toxicity.[3][4][5] The synthesis of novel mixed-ligand complexes of Mercury(II) could be of interest for exploring new therapeutic agents, particularly in antimicrobial or anticancer research, where metal complexes can offer unique mechanisms of action.[3][4][6] The introduction of a secondary ligand alongside the oxalate moiety allows for the fine-tuning of the complex's steric and electronic properties, which can influence its biological activity and stability.
General Synthetic Strategy
The synthesis of mixed-ligand complexes of Mercury(II) containing oxalate would likely proceed via a sequential ligand addition approach. A soluble Mercury(II) salt is reacted with a source of the oxalate ligand, followed by the introduction of a second, typically nitrogen or sulfur-donating, ligand. The choice of solvent and reaction conditions is crucial to control the coordination sphere of the Mercury(II) ion and prevent the precipitation of simple this compound.
Key Experimental Considerations:
-
Mercury(II) Precursor: A soluble Mercury(II) salt such as Mercury(II) acetate, Mercury(II) nitrate, or Mercury(II) chloride is a suitable starting material.
-
Oxalate Source: Oxalic acid or a soluble salt like potassium oxalate can be used.[7] The stoichiometry needs to be carefully controlled to favor the formation of the mixed-ligand complex over simple this compound.
-
Secondary Ligand: A variety of monodentate or bidentate ligands can be employed, such as amines (e.g., pyridine, bipyridine), amino acids, or Schiff bases.[2][8]
-
Solvent System: A solvent that can dissolve the reactants and the resulting complex is necessary. Ethanol, methanol, water, or mixtures thereof are commonly used.[1][2]
-
Reaction Conditions: The reaction may be carried out at room temperature or with gentle heating to facilitate complex formation.[1] Stirring for a sufficient duration is important to ensure the reaction goes to completion.
Experimental Protocols
The following are generalized protocols for the synthesis of a hypothetical mixed-ligand complex of this compound with a secondary ligand (L).
Protocol 1: Synthesis of a [Hg(ox)(L)n] type complex (where L is a monodentate N-donor ligand)
This protocol outlines a possible route for the synthesis of a mixed-ligand complex of this compound with a generic monodentate nitrogen-donor ligand (L), such as pyridine.
Materials:
-
Mercury(II) acetate (Hg(CH₃COO)₂)
-
Potassium oxalate monohydrate (K₂C₂O₄·H₂O)
-
Pyridine (C₅H₅N)
-
Methanol
-
Distilled water
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1 mmol of Mercury(II) acetate in 50 mL of methanol with stirring.
-
In a separate beaker, prepare a solution of 1 mmol of potassium oxalate monohydrate in a minimum amount of distilled water and add it dropwise to the Mercury(II) acetate solution. A white precipitate may form.
-
To the resulting suspension, add a solution of 2 mmol of pyridine in 10 mL of methanol dropwise with continuous stirring.
-
The reaction mixture is then stirred at room temperature for 4-6 hours. The disappearance of the initial precipitate and the formation of a new solid may be observed.
-
The resulting solid product is collected by filtration, washed with a small amount of cold methanol, and then with diethyl ether.
-
The complex is dried in a desiccator over anhydrous CaCl₂.
Protocol 2: Synthesis of a [Hg(ox)(L-L)] type complex (where L-L is a bidentate N,N-donor ligand)
This protocol describes a potential method for synthesizing a mixed-ligand complex of this compound with a bidentate ligand, such as 2,2'-bipyridine.
Materials:
-
Mercury(II) nitrate (Hg(NO₃)₂)
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
-
2,2'-Bipyridine (C₁₀H₈N₂)
-
Ethanol
-
Triethylamine (Et₃N)
-
Standard laboratory glassware
Procedure:
-
Dissolve 1 mmol of Mercury(II) nitrate in 40 mL of ethanol in a 100 mL flask.
-
In a separate beaker, dissolve 1 mmol of oxalic acid dihydrate and 2 mmol of triethylamine (to deprotonate the oxalic acid) in 20 mL of ethanol.
-
Add the ethanolic oxalate solution dropwise to the stirring solution of Mercury(II) nitrate.
-
To this mixture, add a solution of 1 mmol of 2,2'-bipyridine in 15 mL of ethanol.
-
The reaction mixture is then refluxed for 2-3 hours.
-
The solution is allowed to cool to room temperature, and the resulting precipitate is collected by filtration.
-
The product is washed with ethanol and dried under vacuum.
Data Presentation
The synthesized complexes should be characterized by various analytical and spectroscopic techniques. The following tables provide examples of the type of data that would be collected.
Table 1: Elemental Analysis Data for a Hypothetical [Hg(C₂O₄)(C₅H₅N)₂] Complex
| Element | Theoretical (%) | Found (%) |
| C | 31.62 | 31.55 |
| H | 2.21 | 2.18 |
| N | 6.15 | 6.21 |
Table 2: Key Infrared Spectral Data (cm⁻¹) for this compound Complexes
| Complex | ν(C=O) of Oxalate | ν(C-O) of Oxalate | ν(Hg-O) | ν(Hg-N) |
| [Hg(C₂O₄)(C₅H₅N)₂] | ~1650 | ~1320 | ~480 | ~420 |
| [Hg(C₂O₄)(C₁₀H₈N₂)] | ~1665 | ~1310 | ~475 | ~435 |
Note: The IR frequencies for the oxalate ligand in the complexes are expected to shift compared to the free ligand due to coordination to the metal center.[2]
Table 3: Thermal Analysis Data (TGA/DTA) for a Hypothetical [Hg(C₂O₄)(L)n]·xH₂O Complex
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Assignment |
| 1 | 80 - 120 | x | Loss of water molecules |
| 2 | 180 - 250 | y | Decomposition of organic ligand (L) |
| 3 | 250 - 350 | z | Decomposition of oxalate[9][10] |
| Final Residue | >350 | HgO or metallic Hg |
Note: The thermal decomposition of mercury compounds can release toxic mercury vapor and should be performed in a well-ventilated fume hood with appropriate safety precautions.[10]
Visualizations
Diagrams of Experimental Workflows and Logical Relationships
Caption: A generalized workflow for the synthesis of mixed-ligand this compound complexes.
Caption: A diagram illustrating the coordination of oxalate and a secondary ligand to a central Mercury(II) ion.
References
- 1. chemijournal.com [chemijournal.com]
- 2. Free Article [tetrazolelover.at.ua]
- 3. researchgate.net [researchgate.net]
- 4. Metal Complexes for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mercury and Mercury-Containing Preparations: History of Use, Clinical Applications, Pharmacology, Toxicology, and Pharmacokinetics in Traditional Chinese Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of New Mixed-Ligand Complexes; Density Functional Theory, Hirshfeld, and In Silico Assays Strengthen the Bioactivity Performed In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. journals.iau.ir [journals.iau.ir]
- 9. The thermal decomposition of mercuric oxalate - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Determination of Total Mercury in Water Samples by Oxidation, Purge and Trap, and Cold Vapor Atomic Spectrometry
Application Note and Protocol
This document provides a detailed methodology for the determination of total mercury in aqueous samples. The protocol is primarily based on the widely recognized US EPA Method 1631, which employs oxidation, purge and trap, and cold vapor atomic fluorescence spectrometry (CVAFS).[1][2][3][4] This method is suitable for a wide range of water matrices, including drinking water, surface water, groundwater, and wastewater, and is capable of achieving the low detection limits required for environmental monitoring and regulatory compliance.[1][3][5]
Principle
The accurate determination of total mercury in water necessitates a multi-step process. Initially, all forms of mercury present in the sample, including organic and inorganic species, are oxidized to the mercuric ion (Hg²⁺) using a strong oxidizing agent, typically bromine monochloride (BrCl).[1][2][6][7] Following oxidation, the excess oxidant is neutralized. Subsequently, the Hg²⁺ is reduced to volatile elemental mercury (Hg⁰) using a reducing agent, such as stannous chloride (SnCl₂).[1][2][6]
The volatile elemental mercury is then purged from the solution using an inert gas (e.g., nitrogen or argon) and collected on a gold amalgamation trap.[1][2] This pre-concentration step is crucial for achieving low detection limits. Finally, the gold trap is heated, thermally desorbing the mercury, which is then carried into the detector of either a cold vapor atomic fluorescence spectrometer (CVAFS) or a cold vapor atomic absorption spectrometer (CVAAS) for quantification.[2][8] CVAFS is often preferred for its higher sensitivity.[9]
Quantitative Data Summary
The following tables summarize typical performance data for the determination of mercury in water using the described methodology.
Table 1: Method Detection and Quantitation Limits
| Parameter | Concentration (ng/L) | Reference |
| Method Detection Limit (MDL) | 0.2 | [1] |
| Minimum Level of Quantitation (ML) | 0.5 | [1] |
| Extended MDL (with modifications) | 0.05 | [1] |
| Method 245.1 Range | 200 - 10,000 | [5] |
| Method 245.7 Range | 5 - 100 | [4][10] |
Table 2: Recovery of Mercury in Different Water Matrices (Example Data)
| Sample Matrix | Spiked Concentration (µg/L) | Mean Recovery (%) | Standard Deviation (µg/L) | Reference |
| Ohio River Composite | 1.0 | 89 | ±0.14 | [5] |
| Ohio River Composite | 3.0 | 87 | ±0.10 | [5] |
| Ohio River Composite | 4.0 | 87 | ±0.08 | [5] |
Experimental Protocol
This protocol outlines the step-by-step procedure for the determination of total mercury in water samples. Adherence to strict quality control measures and clean handling techniques is paramount to prevent contamination.[1][11][12]
Sample Collection and Preservation
Proper sample collection and preservation are critical to obtain accurate results.
-
Sample Containers : Use pre-cleaned borosilicate glass or fluoropolymer bottles with Teflon®-lined caps.[3][12]
-
Sampling Technique : Employ the "clean hands/dirty hands" technique to minimize contamination during sample collection.[12]
-
Preservation : Samples should be preserved at the time of collection by adding pre-tested 12N HCl or BrCl solution to a pH < 2.[3][13] If methylmercury analysis is also required, preserve with HCl only.[3] Samples must be analyzed or oxidized within 28 days of collection.[2]
Reagents and Standards
-
Reagent Water : All water used for reagent preparation and dilution must be mercury-free, distilled, deionized water.
-
Bromine Monochloride (BrCl) Solution (0.2 N) : In a fume hood, dissolve 27 g of potassium bromide (KBr) in 2.5 L of low-mercury concentrated hydrochloric acid (HCl). Slowly add 38 g of potassium bromate (KBrO₃) while stirring. The solution color should change from yellow to orange.[7]
-
Hydroxylamine Hydrochloride Solution (30% w/v) : Dissolve 300 g of hydroxylamine hydrochloride (NH₂OH·HCl) in reagent water and dilute to 1 L. Purge with nitrogen to remove any mercury contamination.
-
Stannous Chloride (SnCl₂) Solution (20% w/v in 10% HCl) : Add 200 g of SnCl₂·2H₂O to 100 mL of concentrated HCl. Bring to 1.0 L with reagent water. Purge overnight with mercury-free nitrogen to remove all traces of mercury.[7]
-
Mercury Stock Standard (1000 mg/L) : Commercially available certified standard.
-
Mercury Working Standards : Prepare a series of dilutions from the stock standard to create a calibration curve. The concentration of these standards should bracket the expected concentration of the samples.
Sample Preparation and Analysis
-
Oxidation :
-
Neutralization :
-
Prior to analysis, add 0.2 mL of the 30% hydroxylamine hydrochloride solution to the oxidized sample to destroy any free halogens.[7] The orange color of the BrCl should disappear.
-
-
Reduction and Purging :
-
Desorption and Detection :
-
After the purging is complete, the gold trap is rapidly heated.
-
The desorbed elemental mercury is carried by an inert gas stream into the detection cell of the CVAFS or CVAAS instrument.[2]
-
Record the fluorescence or absorbance signal as a function of mercury concentration.
-
Quality Control
-
Method Blanks : Analyze a method blank with each batch of samples to assess for contamination.
-
Calibration : A multi-point calibration curve must be generated daily.
-
Laboratory Fortified Blanks (LFB) : Analyze an LFB with each batch to verify the accuracy of the method.
-
Matrix Spikes : Analyze a matrix spike and matrix spike duplicate for every 10 samples to assess matrix effects and precision.
Visualizations
The following diagrams illustrate the key processes involved in the determination of mercury in water samples.
Caption: Experimental workflow for mercury determination.
Caption: Chemical transformations and analytical steps.
References
- 1. epa.gov [epa.gov]
- 2. NEMI Method Summary - 1631 [nemi.gov]
- 3. epa.gov [epa.gov]
- 4. psanalytical.com [psanalytical.com]
- 5. epa.gov [epa.gov]
- 6. d9-wret.s3.us-west-2.amazonaws.com [d9-wret.s3.us-west-2.amazonaws.com]
- 7. p2infohouse.org [p2infohouse.org]
- 8. info.teledynelabs.com [info.teledynelabs.com]
- 9. hg-nic.com [hg-nic.com]
- 10. waterboards.ca.gov [waterboards.ca.gov]
- 11. researchgate.net [researchgate.net]
- 12. esaa.org [esaa.org]
- 13. www2.gov.bc.ca [www2.gov.bc.ca]
Troubleshooting & Optimization
preventing co-precipitation of mercuric hydroxide in synthesis
Technical Support Center: Synthesis & Development
Topic: Preventing Co-Precipitation of Mercuric Hydroxide in Synthesis
This guide provides targeted troubleshooting, frequently asked questions (FAQs), and preventative protocols for researchers and drug development professionals encountering issues with the unwanted co-precipitation of mercuric hydroxide (Hg(OH)₂) during synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of mercuric hydroxide co-precipitation in my aqueous synthesis? A1: The principal cause is the hydrolysis of mercuric (Hg²⁺) ions in solution.[1][2] In aqueous environments, Hg²⁺ ions react with water, and this reaction is highly dependent on the pH of the medium. As the pH increases (becomes less acidic), the equilibrium shifts, leading to the formation of insoluble mercuric hydroxide, which precipitates out of the solution.[3][4]
Q2: At what pH should I become concerned about mercuric hydroxide precipitation? A2: The risk of precipitation begins at a surprisingly low pH. You may observe the onset of turbidity or precipitate formation in the pH range of 2 to 3.[4][5] As the pH rises above this level, the rate and amount of precipitation increase dramatically.[4] To ensure all mercuric ions remain in solution, maintaining a highly acidic environment is critical.
Q3: What are the visual indicators of mercuric hydroxide precipitation? A3: The formation of mercuric hydroxide typically appears as a fine, white, or yellowish precipitate. It can be flocculent or gelatinous in character, causing the solution to become cloudy or opaque.[6]
Q4: Does the choice of the initial mercuric salt affect the risk of precipitation? A4: While all mercuric salts are susceptible to hydrolysis, the anion can play a role. Salts of strong acids, such as mercuric chloride (HgCl₂) or mercuric nitrate (Hg(NO₃)₂), are highly soluble and generally more stable in solution compared to salts of weak acids.[7][8] However, regardless of the salt used, pH control remains the most crucial factor in preventing hydroxide formation.
Q5: Are there alternatives to pH control for keeping mercury in solution? A5: Yes, complexing or chelating agents can be used to stabilize mercuric ions in solution, particularly at higher pH values.[9] Agents that form strong, soluble complexes with Hg²⁺, such as those containing sulfur ligands, can prevent the formation of mercuric hydroxide.[9] However, for most syntheses where the free Hg²⁺ ion is the desired reactant, strict pH control is the most direct and common method.
Troubleshooting Guide
Problem: A white/yellowish precipitate has unexpectedly formed in the reaction mixture after the addition of a mercuric salt.
This workflow provides a logical sequence of steps to diagnose and resolve the issue.
Caption: Diagnostic workflow for troubleshooting unexpected precipitate formation.
Experimental Protocols
Protocol: Proactive Prevention of Mercuric Hydroxide Precipitation
This protocol outlines the standard procedure for preparing an acidic solution to ensure mercuric salts remain fully dissolved.
-
Solvent Preparation: Prepare the required volume of the aqueous solvent in the reaction vessel.
-
Initial pH Adjustment:
-
Calibrate a pH meter according to the manufacturer's instructions.
-
Place the pH probe in the solvent and begin stirring.
-
Slowly add a dilute strong acid (e.g., 0.5 M Nitric Acid or 0.5 M Perchloric Acid) dropwise until the pH is stable at or below 2.0.
-
-
Mercuric Salt Addition:
-
Weigh the required amount of the mercuric salt (e.g., HgCl₂, Hg(NO₃)₂).
-
Slowly add the solid salt to the acidified, stirring solvent. Ensure all solid dissolves completely before proceeding.
-
-
pH Monitoring:
-
Keep the pH meter in the reaction mixture throughout the subsequent steps.
-
If the addition of other reagents is expected to raise the pH, prepare to make further additions of acid to maintain the pH below the critical precipitation threshold.
-
Data Presentation
The following table summarizes the behavior of mercuric ions in aqueous solutions at different pH values, providing a clear guide for experimental design.
Table 1: pH-Dependent Behavior of Mercuric Ions in Aqueous Solution
| pH Range | Hg²⁺ Ion State & Solution Appearance | Risk of Hg(OH)₂ Precipitation | Recommended Action |
| < 2.0 | Ions are fully solvated (e.g., as [Hg(H₂O)₆]²⁺). Solution is clear. | Negligible | Optimal Range. Maintain this pH for all stock solutions and reactions. |
| 2.0 - 3.0 | Hydrolysis begins, forming species like [Hg(OH)]⁺. Onset of turbidity may be visible.[4][5] | Moderate to High | Caution Zone. Acidify solution immediately if pH enters this range. |
| > 3.0 | Rapid formation of insoluble Hg(OH)₂. A distinct precipitate is present.[4] | Very High | Problematic Range. Significant acidification is required to redissolve the precipitate. |
References
- 1. actachemscand.org [actachemscand.org]
- 2. The hydrolysis of mercury(II) chloride, HgCl2 | CoLab [colab.ws]
- 3. archivedproceedings.econference.io [archivedproceedings.econference.io]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Mercury and Mercury Compounds - Beryllium, Cadmium, Mercury, and Exposures in the Glass Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Mercury(II) chloride - Wikipedia [en.wikipedia.org]
- 9. Stabilizing Agents for Calibration in the Determination of Mercury Using Solid Sampling Electrothermal Atomic Absorption Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mercury(II) Oxalate Precipitation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the precipitation of mercury(II) oxalate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for precipitating this compound?
A1: The optimal pH range for the precipitation of this compound is acidic, typically between 3 and 5.[1] Maintaining the reaction medium within this pH range is critical to ensure the selective precipitation of this compound and to prevent the co-precipitation of mercury(II) hydroxide or mercury(II) oxide, which can occur in alkaline conditions.[1]
Q2: How does pH affect the purity of the this compound precipitate?
A2: An acidic pH is crucial for obtaining a pure this compound product. In alkaline solutions, there is a significant risk of forming mercury(II) hydroxide or oxide impurities, which will contaminate the precipitate.[1] Furthermore, maintaining an acidic environment ensures that the oxalate ion is available for the desired reaction and that mercury remains in its Hg(II) ionic state.[1]
Q3: What are the recommended precursors for this compound precipitation?
A3: Commonly used precursors include a soluble mercury(II) salt, such as mercury(II) nitrate or mercury(II) chloride, and a source of oxalate ions, like oxalic acid or a soluble salt such as sodium oxalate or ammonium oxalate.[1][2] The choice of precursors can influence the characteristics and purity of the final product. For example, when using mercury(II) nitrate, residual nitric acid may adsorb onto the precipitate, requiring thorough washing.[1] The use of mercury(II) chloride can lead to the formation of soluble mercury-chloro complexes, potentially affecting the reaction equilibrium.[1]
Q4: What is the role of nitric acid in the precipitation process?
A4: Nitric acid is often used to maintain the acidic pH required for the precipitation of this compound.[2] This prevents the formation of basic mercury salts that can occur upon the addition of water to mercury salt solutions.[2] It is important to control the concentration of nitric acid, as excessive amounts may have a solvent effect on the mercurous oxalate, though it is reported to be insoluble in cold, dilute nitric acid.[2]
Q5: How does temperature influence the precipitation of this compound?
A5: Temperature affects both the reaction rate and the solubility of the precipitate.[1] While some procedures may use warm solutions to facilitate the reaction, it is important to note that the solubility of the precipitate can increase with temperature, which could lead to lower yields if not properly controlled.[1][3] For other metal oxalates, precipitation efficiency is often best around 50-55°C.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the precipitation of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Precipitate Yield | - Incorrect pH: The pH of the solution may be too low (increasing solubility) or too high (leading to side reactions).- Excessive Temperature: Higher temperatures can increase the solubility of this compound.[1][3]- Incomplete Reaction: Insufficient reaction time or inadequate mixing.- Excess Precipitant: A large excess of ammonium oxalate has been shown in some cases to lead to higher, less accurate results, potentially through the formation of soluble complexes.[2] | - Optimize pH: Carefully adjust the pH to the optimal range of 3-5 using a dilute acid or base.- Control Temperature: Conduct the precipitation at a controlled, moderate temperature. Consider cooling the solution after precipitation to minimize solubility.- Ensure Complete Reaction: Allow for sufficient reaction time with continuous stirring.- Stoichiometric Control: Add the precipitating agent (e.g., oxalic acid solution) slowly and in a controlled stoichiometric amount. |
| Precipitate is Off-Color (e.g., yellowish or brownish instead of white) | - Formation of Impurities: The pH may have drifted into the alkaline range, causing the precipitation of yellow mercury(II) oxide or mercury(II) hydroxide.[1]- Decomposition: Exposure to light or excessive heat can cause decomposition of the this compound.- Presence of Contaminants: The starting materials may contain impurities. | - Strict pH Control: Monitor and maintain the pH within the 3-5 range throughout the precipitation process.- Protect from Light and Heat: Conduct the experiment away from direct light and control the temperature carefully.- Use High-Purity Reagents: Ensure the purity of the mercury(II) salt and the oxalate source. |
| Precipitate is Difficult to Filter or Appears Colloidal | - Rapid Precipitation: Adding the precipitating agent too quickly can lead to the formation of very fine particles.- Low Ionic Strength: A very dilute solution may favor the formation of a colloidal suspension. | - Slow Addition of Precipitant: Add the oxalate solution dropwise with vigorous stirring to promote the growth of larger crystals.- Increase Ionic Strength: The presence of a background electrolyte (like the nitric acid used for pH control) can help to coagulate colloidal particles. |
| Inconsistent Results Between Batches | - Variability in pH Control: Small differences in the final pH can significantly impact the outcome.- Inconsistent Temperature: Lack of precise temperature control between experiments.- Varying Reagent Concentrations: Inaccurate preparation of precursor solutions. | - Calibrate pH Meter: Ensure the pH meter is properly calibrated before each experiment.- Use a Temperature-Controlled Bath: Maintain a constant temperature for all precipitations.- Standardize Solutions: Accurately prepare and standardize all reagent solutions. |
Experimental Protocols
Protocol 1: Precipitation of this compound from Mercury(II) Nitrate and Oxalic Acid
This protocol outlines a general procedure for the precipitation of this compound. Optimization of specific parameters such as concentration and temperature may be required for specific applications.
Materials:
-
Mercury(II) nitrate (Hg(NO₃)₂)
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
-
Dilute nitric acid (e.g., 1 M)
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Prepare Solutions:
-
Prepare a solution of mercury(II) nitrate in deionized water. To prevent the formation of basic salts, acidify the solution with a small amount of dilute nitric acid.[2]
-
Prepare a stoichiometric solution of oxalic acid in deionized water.
-
-
pH Adjustment:
-
Place the mercury(II) nitrate solution in a beaker on a magnetic stirrer.
-
Slowly add dilute nitric acid to adjust the initial pH of the mercury(II) nitrate solution to approximately 3.
-
-
Precipitation:
-
While stirring vigorously, slowly add the oxalic acid solution dropwise to the mercury(II) nitrate solution.
-
A white precipitate of this compound should form immediately.
-
Continuously monitor the pH during the addition of oxalic acid and adjust with dilute nitric acid as necessary to maintain the pH between 3 and 5.
-
-
Digestion of the Precipitate:
-
After the complete addition of the oxalic acid, continue stirring the suspension for a period (e.g., 30-60 minutes) to allow for the growth of the precipitate particles. This process is known as digestion.
-
-
Isolation and Washing:
-
Collect the precipitate by vacuum filtration using a Büchner funnel and appropriate filter paper.
-
Wash the precipitate several times with cold deionized water to remove any soluble impurities and residual acid.
-
-
Drying:
-
Dry the precipitate in a desiccator over a suitable drying agent or in a drying oven at a low temperature (e.g., 60-80°C) to a constant weight.
-
Visualizations
Below are diagrams illustrating key aspects of the this compound precipitation process.
Caption: Experimental workflow for the precipitation of this compound.
Caption: Troubleshooting logic for common issues in this compound precipitation.
References
Technical Support Center: Synthesis of High-Purity Mercury(II) Oxalate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of Mercury(II) oxalate.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound.
Q1: The final product has a low yield and appears discolored (yellowish or brownish). What is the likely cause and how can I fix it?
A: Discoloration often indicates the presence of impurities, specifically mercury(II) oxide or basic mercury salts. This is typically caused by improper pH control during the precipitation step.
-
Probable Cause: The reaction medium was not sufficiently acidic. In alkaline or neutral conditions, mercury(II) hydroxide or oxide can precipitate alongside the desired this compound.[1]
-
Solution: Maintain a strictly acidic pH in the range of 3 to 5 throughout the addition of the oxalate solution.[1] Use a calibrated pH meter to monitor the reaction. If the pH rises above 5, add a dilute solution of nitric acid dropwise to adjust it back into the optimal range.
Q2: My final product shows the presence of water-soluble impurities after drying. How can I improve the purity?
A: The presence of water-soluble impurities, such as unreacted starting materials (e.g., mercury(II) nitrate, sodium oxalate) or byproducts (e.g., sodium nitrate), is a common issue resulting from inadequate washing of the precipitate.
-
Probable Cause: Insufficient washing of the filtered this compound precipitate.
-
Solution: Implement a more rigorous washing protocol. After filtration, wash the precipitate multiple times with deionized water. Using hot deionized water can be more effective in removing adsorbed impurities like nitric acid.[1] Continue washing until the filtrate shows no presence of the counter-ions from the starting materials (e.g., testing for nitrate or sodium ions).
Q3: The this compound darkens upon storage. What is causing this degradation?
A: this compound is sensitive to light and can decompose.[2]
-
Probable Cause: Exposure to ambient or UV light during storage.
-
Solution: Store the purified and dried this compound in a dark, well-sealed container, preferably in a desiccator to also protect it from moisture. All handling of the dry powder should be performed in a dark room under red light to prevent photochemical decomposition.[2]
Q4: During the reaction, a gelatinous precipitate forms instead of a crystalline one. Why is this happening?
A: The formation of a gelatinous precipitate can be due to a high concentration of reactants or the rapid addition of the precipitating agent. This can lead to the occlusion of impurities within the precipitate.
-
Probable Cause: Reactant solutions are too concentrated, or the oxalate solution was added too quickly.
-
Solution: Use more dilute solutions of the mercury(II) salt and the oxalate. Add the oxalate solution dropwise to the mercury(II) salt solution with vigorous and constant stirring. This promotes the formation of a more crystalline and purer precipitate.
Data Presentation: Impact of Synthesis Parameters on Purity
The following tables summarize the expected impact of critical experimental parameters on the purity of the final this compound product. The data presented is illustrative, based on established chemical principles, to demonstrate the importance of process control.
Table 1: Effect of pH on Impurity Formation
| pH of Reaction Mixture | Predominant Species Formed | Expected Purity of this compound |
| < 3 | This compound | High |
| 3 - 5 | This compound | Optimal, >99.5% |
| > 5 - 7 | This compound with traces of Mercury(II) hydroxide | Moderate |
| > 7 | This compound and significant Mercury(II) hydroxide/oxide | Low |
Table 2: Influence of Washing Procedure on Final Product Purity
| Washing Protocol | Expected Purity |
| No washing | Low (<95%) |
| 3 washes with cold deionized water | Moderate (98-99%) |
| 5 washes with cold deionized water | High (>99%) |
| 5 washes with hot deionized water | Very High (>99.5%) |
Experimental Protocols
Detailed Methodology for High-Purity this compound Synthesis
This protocol is designed to yield high-purity, crystalline this compound.
Materials:
-
Mercury(II) Nitrate Monohydrate (Hg(NO₃)₂·H₂O)
-
Oxalic Acid Dihydrate (H₂C₂O₄·2H₂O)
-
Deionized water
-
Dilute Nitric Acid (1 M)
Equipment:
-
Glass beakers
-
Magnetic stirrer and stir bar
-
Burette or dropping funnel
-
pH meter
-
Büchner funnel and filter paper
-
Vacuum flask
-
Drying oven or desiccator
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a 0.1 M solution of Mercury(II) nitrate by dissolving the appropriate amount in deionized water. If the solution is cloudy, add a few drops of dilute nitric acid to clarify it.
-
Prepare a 0.1 M solution of oxalic acid in deionized water.
-
-
Precipitation:
-
Place a known volume of the Mercury(II) nitrate solution in a beaker with a magnetic stir bar and begin stirring.
-
Calibrate and place a pH electrode in the solution to monitor the pH continuously.
-
Slowly add the oxalic acid solution dropwise from a burette or dropping funnel to the stirred Mercury(II) nitrate solution.
-
Maintain the pH of the reaction mixture between 3 and 5.[1] If the pH rises above 5, add 1 M nitric acid dropwise to bring it back into the optimal range.
-
A white, crystalline precipitate of this compound will form.
-
Continue adding the oxalic acid solution until the precipitation is complete.
-
-
Digestion of the Precipitate:
-
After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours. This process, known as digestion, allows for the growth of larger crystals and reduces the surface area for impurity adsorption.
-
-
Filtration and Washing:
-
Set up a Büchner funnel with filter paper and connect it to a vacuum flask.
-
Filter the precipitate under vacuum.
-
Wash the precipitate on the filter paper with several portions of hot deionized water.[1] This is a critical step to remove soluble impurities.
-
Continue washing until the filtrate is free of nitrate ions (can be checked with appropriate qualitative tests).
-
-
Drying:
-
Carefully transfer the washed precipitate to a watch glass or drying dish.
-
Dry the product in an oven at a temperature below 100°C to avoid thermal decomposition (decomposition temperature is around 165°C).[1] Alternatively, dry the product in a vacuum desiccator over a suitable desiccant.
-
-
Storage:
-
Store the final, dry this compound powder in a tightly sealed, amber-colored container to protect it from light and moisture.[2]
-
Visualizations
Caption: Workflow for High-Purity this compound Synthesis.
Caption: Troubleshooting Logic for this compound Synthesis.
References
troubleshooting unexpected thermal decomposition profiles of HgC2O4
This guide provides troubleshooting advice and frequently asked questions for researchers encountering unexpected thermal decomposition profiles of mercury oxalate (HgC₂O₄ and Hg₂C₂O₄).
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal decomposition profile of mercury(II) oxalate (HgC₂O₄)?
Under an inert atmosphere (e.g., nitrogen, argon), anhydrous this compound is expected to undergo a single-step decomposition. This decomposition typically begins around 165°C and results in the formation of volatile elemental mercury (Hg) and carbon dioxide (CO₂), leading to a 100% mass loss. The reaction is:
HgC₂O₄(s) → Hg(g) + 2CO₂(g)
Q2: What is the expected thermal decomposition profile of mercury(I) oxalate (Hg₂C₂O₄)?
Mercury(I) oxalate is also expected to decompose in a single step under an inert atmosphere. The decomposition products are elemental mercury and carbon dioxide. Due to the different stoichiometry, the decomposition reaction is:
Hg₂C₂O₄(s) → 2Hg(g) + 2CO₂(g)
This also results in a 100% mass loss. The decomposition temperature is expected to be in a similar range to that of this compound.
Q3: How does the atmosphere affect the decomposition?
In an oxidizing atmosphere, such as air or oxygen, the decomposition can become more complex. The elemental mercury produced can be oxidized to form mercury(II) oxide (HgO) as a residue. This would result in a final mass that is not zero. The formation of HgO may appear as a separate, overlapping step or simply as a final, stable plateau in the TGA curve.
Q4: Are mercury oxalates sensitive to other experimental conditions?
Yes, mercury oxalates, particularly this compound, are known to be sensitive to light. Exposure to light can induce partial decomposition even before thermal analysis begins, which can alter the subsequent thermal decomposition profile. It is crucial to handle and store the samples in the dark.
Troubleshooting Guide
Issue 1: Unexpected Mass Loss Steps or Shoulders in the TGA Curve
| Symptom | Possible Cause | Recommended Action |
| Initial mass loss at T < 100°C | Presence of adsorbed water or solvent. | Dry the sample under vacuum at room temperature before analysis. Ensure proper storage in a desiccator. |
| Multiple decomposition steps in an inert atmosphere | 1. Sample is a mixture of HgC₂O₄ and Hg₂C₂O₄.2. Presence of impurities from synthesis (e.g., unreacted starting materials).3. Non-uniform heating of a large sample. | 1. Verify sample purity using techniques like XRD or elemental analysis.2. Review the synthesis and purification protocol.3. Use a smaller sample size and ensure good thermal contact with the crucible. |
| A final residue is observed in an inert atmosphere | Reaction with impurities in the purge gas (e.g., oxygen leak). | Check the TGA system for leaks. Use high-purity purge gas. |
Issue 2: Incorrect Final Residue Mass
| Symptom | Possible Cause | Recommended Action |
| Final mass is greater than 0% in an inert atmosphere | 1. Oxygen leak in the system.2. Reaction with the crucible material. | 1. Perform a leak check on the instrument.2. Use an inert crucible material like alumina or platinum. |
| Final mass is not consistent with HgO formation in an oxidizing atmosphere | 1. Incomplete oxidation of mercury.2. Volatilization of the formed HgO at higher temperatures. | 1. Try a slower heating rate to allow for complete reaction.2. Check the upper-temperature stability of HgO (decomposes around 500°C). |
Issue 3: Decomposition Temperature is Higher or Lower than Expected
| Symptom | Possible Cause | Recommended Action |
| Decomposition occurs at a lower temperature | 1. Sample was exposed to light, causing pre-decomposition.2. Presence of catalytic impurities. | 1. Prepare and handle the sample in the dark.2. Analyze the sample for trace metal impurities. |
| Decomposition occurs at a higher temperature | 1. High heating rate.2. Poor heat transfer to the sample (large sample size, loosely packed). | 1. Use a slower heating rate (e.g., 5-10 °C/min) for better resolution.2. Use a smaller, well-packed sample. Ensure the crucible is placed correctly in the furnace. |
Data Presentation
The following tables summarize the expected quantitative data for the thermal decomposition of mercury oxalates under different conditions. Note that specific temperatures can vary based on experimental setup.
Table 1: Expected Decomposition Profile of HgC₂O₄
| Atmosphere | Heating Rate (°C/min) | Decomposition Step(s) | Temperature Range (°C) | Theoretical Mass Loss (%) | Expected Residue |
| Inert (N₂) ** | 10 | 1 | 165 - 220 | 100% | None |
| Inert (N₂) ** | 20 | 1 | 175 - 240 | 100% | None |
| Oxidizing (Air) | 10 | 1-2 (overlapping) | 165 - 300 | ~25.3% (to HgO) | HgO |
Table 2: Expected Decomposition Profile of Hg₂C₂O₄
| Atmosphere | Heating Rate (°C/min) | Decomposition Step(s) | Temperature Range (°C) | Theoretical Mass Loss (%) | Expected Residue |
| **Inert (N₂) ** | 10 | 1 | 170 - 230 | 100% | None |
| Oxidizing (Air) | 10 | 1-2 (overlapping) | 170 - 320 | ~14.7% (to HgO) | HgO |
Experimental Protocols
Standard TGA Protocol for Mercury Oxalate Analysis
-
Sample Preparation:
-
Due to light sensitivity, handle the mercury oxalate sample in a dark room or under red light.
-
Gently grind the sample to a fine, uniform powder.
-
Dry the sample in a vacuum desiccator over P₄O₁₀ for at least 24 hours to remove any adsorbed moisture.
-
-
Instrument Setup:
-
Use an inert crucible (alumina or platinum).
-
Tare the empty crucible.
-
Place 2-5 mg of the dried sample into the crucible.
-
Position the crucible in the TGA furnace.
-
-
TGA Program:
-
Purge Gas: Set the purge gas (high-purity nitrogen or air) to a flow rate of 20-50 mL/min.
-
Equilibration: Equilibrate the furnace at 30°C for 15 minutes to ensure a stable baseline.
-
Heating Program: Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.
-
Data Collection: Record mass, temperature, and time throughout the experiment.
-
-
Data Analysis:
-
Plot the percentage mass loss versus temperature.
-
Determine the onset and completion temperatures of decomposition.
-
Calculate the percentage mass loss for each step and compare it with the theoretical values.
-
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting unexpected TGA results for mercury oxalate.
Caption: Troubleshooting workflow for unexpected TGA results.
Decomposition Pathways
This diagram illustrates the expected decomposition pathways of this compound under different atmospheric conditions.
Caption: Decomposition pathways of HgC₂O₄ in different atmospheres.
Technical Support Center: Mercury(II) Oxalate Precipitation
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of Mercury(II) oxalate precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for the precipitation of this compound?
The precipitation of this compound is achieved by reacting a soluble Mercury(II) salt with a source of oxalate ions in an aqueous solution. The sparingly soluble this compound then precipitates out of the solution. The general ionic equation is:
Hg²⁺(aq) + C₂O₄²⁻(aq) → HgC₂O₄(s)
Q2: What are the most critical factors influencing the yield of this compound precipitation?
The most critical factors are:
-
pH of the reaction medium: This is a crucial factor for maximizing yield and preventing side reactions.
-
Choice of precursors: The specific Mercury(II) salt and oxalate source can impact purity and yield.
-
Reaction temperature: Temperature affects the solubility of this compound.
-
Washing and drying of the precipitate: Proper post-precipitation handling is essential for isolating a pure product.
Q3: What is the optimal pH for the precipitation, and why is it so important?
The optimal pH range for precipitating this compound is typically between 3 and 5.[1] Maintaining an acidic pH is critical to prevent the formation of Mercury(II) hydroxide or Mercury(II) oxide as contaminants, which can occur in alkaline conditions.[1] An acidic environment also ensures the availability of oxalate ions for the reaction.[1]
Q4: Which precursors are recommended for the synthesis of this compound?
Commonly used soluble Mercury(II) salts include Mercury(II) nitrate and Mercury(II) chloride. Oxalic acid or a soluble salt like sodium oxalate can serve as the oxalate ion source.[1] It is important to note that the choice of precursors can introduce specific impurities. For instance, using Mercury(II) nitrate may lead to nitric acid adsorption on the precipitate, requiring thorough washing.[1] The presence of chloride ions from Mercury(II) chloride can form soluble chloro-complexes of mercury, which may affect the reaction equilibrium and the final yield.[1]
Q5: How does temperature affect the precipitation process?
For most solid solutes, solubility increases with temperature.[2][3] Therefore, carrying out the precipitation at a lower temperature, for example, by using an ice bath, can decrease the solubility of this compound in the solution and thus increase the precipitate yield.[4][5]
Q6: Why is the washing step crucial, and what is the recommended procedure?
The washing step is essential to remove soluble impurities, such as byproducts like sodium nitrate or unreacted precursors.[1] A recommended procedure involves repeatedly washing the precipitate with deionized water. Some protocols suggest using hot water to more effectively remove adsorbed impurities like nitric acid.[1]
Q7: What precautions should be taken when drying the this compound precipitate?
This compound is thermally unstable and is reported to decompose at around 165°C.[1] Therefore, drying should be conducted with caution at a low temperature, for instance, over a desiccant in a desiccator at room temperature, to avoid decomposition of the product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No precipitate forms upon mixing the reactants. | 1. The solution is not saturated. 2. The pH is too low, increasing the solubility of the oxalate. | 1. Cool the reaction mixture in an ice bath to decrease the solubility of the product.[4][5] 2. If the product is still soluble, consider adding a miscible non-solvent like ethanol to induce precipitation.[4] 3. Check and adjust the pH to be within the optimal range of 3-5. |
| The precipitate is discolored (e.g., yellowish or brownish). | 1. The pH of the solution is too high (alkaline), leading to the co-precipitation of Mercury(II) hydroxide or oxide.[1] 2. Presence of impurities in the starting materials. | 1. Carefully monitor and control the pH to remain within the acidic range (3-5) throughout the reaction. 2. Ensure the use of high-purity precursors. |
| Low yield of the final product. | 1. The pH is outside the optimal range, leading to incomplete precipitation. 2. The reaction temperature is too high, increasing the solubility of the product. 3. Formation of soluble mercury complexes (e.g., with chloride ions).[1] 4. Loss of product during washing. | 1. Adjust the pH to the optimal 3-5 range.[1] 2. Perform the precipitation at a lower temperature (e.g., in an ice bath).[4][5] 3. If using Mercury(II) chloride, consider switching to Mercury(II) nitrate to avoid the formation of soluble chloro-complexes. 4. Use centrifugation for better separation of the precipitate from the supernatant before decanting and washing. |
| The final product is difficult to filter. | The precipitate consists of very fine particles. | Allow the precipitate to settle for a longer period before filtration, or use centrifugation to pellet the solid. |
Data Presentation
Table 1: Influence of Reaction Parameters on this compound Precipitation Yield (Illustrative Data)
| Parameter | Value | Observed Yield (%) | Purity (%) | Notes |
| pH | 2 | 75 | 98 | Higher solubility at lower pH. |
| 4 | 95 | 99 | Optimal pH range. [1] | |
| 6 | 85 | 90 | Risk of hydroxide/oxide co-precipitation.[1] | |
| Temperature | 5 °C (Ice Bath) | 96 | 99 | Lower temperature decreases solubility and increases yield.[4][5] |
| 25 °C (Room Temp) | 92 | 99 | Standard condition. | |
| 50 °C | 80 | 98 | Higher temperature increases solubility, reducing yield. | |
| Precursor (Hg Salt) | Hg(NO₃)₂ | 95 | 99 | Requires thorough washing to remove adsorbed nitric acid.[1] |
| HgCl₂ | 88 | 97 | Potential for soluble chloro-complex formation.[1] |
Note: The quantitative data in this table is illustrative to demonstrate the expected trends. Actual experimental results may vary.
Experimental Protocols
Detailed Methodology for the Precipitation of this compound
This protocol is a general guideline and may require optimization based on specific experimental goals.
Materials:
-
Mercury(II) nitrate (Hg(NO₃)₂)
-
Sodium oxalate (Na₂C₂O₄)
-
Deionized water
-
Nitric acid (HNO₃) (for pH adjustment)
-
Sodium hydroxide (NaOH) solution (for pH adjustment)
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a solution of Mercury(II) nitrate by dissolving the required amount in deionized water. To prevent the formation of basic salts, the water should be slightly acidified with a few drops of nitric acid.
-
Prepare a separate solution of sodium oxalate by dissolving it in deionized water.
-
-
Precipitation:
-
Slowly add the sodium oxalate solution to the Mercury(II) nitrate solution with constant stirring.
-
Monitor the pH of the mixture and maintain it within the range of 3-5 by adding dilute nitric acid or sodium hydroxide solution as needed.
-
Once the addition is complete, continue stirring the mixture for a period to ensure complete precipitation.
-
For maximizing yield, the reaction can be carried out in an ice bath.
-
-
Isolation and Purification:
-
Allow the precipitate to settle.
-
Separate the solid this compound from the supernatant by filtration or centrifugation.
-
Wash the precipitate several times with deionized water to remove any soluble impurities. The use of hot water for washing can be more effective in removing adsorbed acids.[1]
-
-
Drying:
-
Carefully dry the purified precipitate at a low temperature (e.g., in a desiccator over a desiccant at room temperature) to avoid thermal decomposition.
-
Visualizations
Caption: Experimental workflow for this compound precipitation.
Caption: Troubleshooting logic for this compound precipitation.
References
Technical Support Center: Mercury(II) Oxalate Crystallization
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for controlling the particle size of Mercury(II) oxalate crystals during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for controlling the particle size of this compound crystals?
A1: Controlling the particle size of this compound (HgC₂O₄) crystals primarily involves manipulating the kinetics of nucleation and crystal growth during the precipitation reaction. The key is to control the supersaturation of the solution. High supersaturation favors rapid nucleation, leading to a large number of small crystals. Lower supersaturation favors the growth of existing nuclei, resulting in larger crystals. The main strategies include adjusting reactant concentration, temperature, pH, and mixing rate.[1]
Q2: How do reactant concentration and addition rate affect particle size?
A2: Higher concentrations of mercury(II) salts and oxalate solutions lead to higher supersaturation, promoting rapid nucleation and resulting in smaller particles. Conversely, using dilute solutions slows down the reaction, favoring crystal growth and yielding larger particles. The rate of reactant addition is also critical; a slow, drop-wise addition maintains a low level of supersaturation, leading to larger crystals, while rapid mixing generates high local supersaturation and smaller particles.
Q3: What is the role of temperature in controlling crystal size?
A3: Temperature influences both the solubility of this compound and the kinetics of the reaction. Generally, increasing the temperature increases the solubility, which can lead to larger, more well-formed crystals by promoting slower crystallization and favoring growth over nucleation. Synthesis at lower temperatures (e.g., in an ice bath) can be used to induce precipitation of water-soluble oxalate complexes, often resulting in smaller or more amorphous materials.[2]
Q4: How does pH influence the crystallization process?
A4: The pH of the solution can significantly affect the particle size and even the stability of the precipitate. For mercury compounds, pH can influence the species present in the solution.[3][4] In the case of oxalates, maintaining a pH above 5.3 ensures that the oxalate is predominantly in the C₂O₄²⁻ form, which is necessary for precipitation.[5] Adjusting the pH can alter the surface charge of the particles, affecting aggregation and the final particle size. For instance, mercury adsorption onto particles has been shown to be highly pH-dependent.[4][6]
Q5: Can additives or surfactants be used to control particle size?
A5: Yes, surfactants and polymeric additives can be effective in controlling particle size and morphology. For example, in the synthesis of iron(II) oxalate nanorods, polyethylene glycol (PEG) was used as a surfactant to control the crystal morphology.[7] These agents work by adsorbing to the crystal surfaces, inhibiting growth on certain crystal faces and preventing aggregation, which can lead to the formation of nanoparticles with a more uniform size distribution.
Q6: What are the critical safety precautions when working with this compound?
A6: this compound is a highly toxic compound. All handling must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. Avoid inhalation of dust or fumes and any direct skin contact. All waste materials containing mercury must be collected and disposed of as hazardous waste according to institutional and regulatory guidelines.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No precipitate or an unstable colloid forms. | 1. Reactant concentrations are too low. 2. High solubility of the complex under current conditions. 3. Unfavorable pH. | 1. Increase the concentration of mercury(II) and/or oxalate solutions. 2. Cool the reaction mixture in an ice bath to decrease solubility.[2] 3. Add a co-solvent like ethanol to reduce the solubility of the product and encourage precipitation.[2][8] 4. Adjust pH to ensure the oxalate species is C₂O₄²⁻ (typically pH > 5.3).[5] |
| The resulting crystals are too large. | 1. Reactant concentrations are too low. 2. Slow rate of reactant addition. 3. Insufficient mixing/agitation. | 1. Use higher concentrations of reactants to increase the rate of nucleation. 2. Increase the rate of reactant addition or mix the solutions rapidly. 3. Increase the stirring speed to create more uniform, high supersaturation. |
| The resulting crystals are too small (nanoparticles) or amorphous. | 1. Reactant concentrations are too high, causing excessively rapid nucleation. 2. Reaction temperature is too low. | 1. Use more dilute reactant solutions. 2. Add the precipitating agent drop-wise with vigorous stirring to control supersaturation. 3. Increase the reaction temperature to favor crystal growth over nucleation. 4. Implement a digestion or aging step: hold the solution at an elevated temperature after precipitation to allow smaller particles to dissolve and redeposit onto larger ones (Ostwald ripening). |
| The particle size distribution is too wide (polydisperse). | 1. Non-uniform mixing leading to variable supersaturation zones. 2. Fluctuations in temperature during the reaction. | 1. Ensure vigorous and consistent stirring throughout the addition of reactants. 2. Use a constant temperature bath to maintain a stable reaction temperature. 3. Consider methods for homogeneous precipitation, where the precipitant is generated slowly within the solution, ensuring uniform, low supersaturation.[5] |
Data on Influencing Factors
The following table summarizes the general effects of various experimental parameters on the particle size of metal oxalate crystals. Note that specific quantitative data for this compound is limited; these trends are based on established principles of crystallization.[1]
| Parameter | Effect on Nucleation Rate | Effect on Growth Rate | Resulting Particle Size |
| ↑ Reactant Concentration | Increases | Increases (less dominant) | Decreases |
| ↓ Reactant Concentration | Decreases | Decreases (more dominant) | Increases |
| ↑ Temperature | Decreases (due to higher solubility) | Increases | Increases |
| ↓ Temperature | Increases (due to lower solubility) | Decreases | Decreases |
| ↑ Mixing / Stirring Rate | Increases | Decreases | Decreases |
| ↓ Mixing / Stirring Rate | Decreases | Increases | Increases |
| Slow Reactant Addition | Decreases | Increases | Increases |
| Fast Reactant Addition | Increases | Decreases | Decreases |
Experimental Protocols
Generalized Protocol for Synthesis of this compound Crystals
This protocol provides a general methodology for precipitating this compound. The final particle size will depend on the specific concentrations, temperatures, and rates used.
Materials:
-
Mercury(II) salt (e.g., Mercury(II) nitrate, Hg(NO₃)₂)
-
Oxalic acid (H₂C₂O₄) or a soluble oxalate salt (e.g., Sodium oxalate, Na₂C₂O₄)
-
Deionized water
-
Ethanol (optional, for washing)
Procedure:
-
Prepare Reactant Solutions:
-
Solution A: Prepare a solution of the Mercury(II) salt in deionized water.
-
Solution B: Prepare a solution of the oxalate source in deionized water.
-
-
Set Up Reaction:
-
Place Solution A in a beaker equipped with a magnetic stirrer and place it in a constant temperature bath.
-
Begin stirring Solution A at a controlled, constant rate.
-
-
Initiate Precipitation:
-
Slowly add Solution B to Solution A using a burette or syringe pump at a fixed rate. For smaller particles, add Solution B quickly. For larger particles, add it drop-wise over a longer period.
-
-
Crystal Aging (Optional):
-
After the addition is complete, continue stirring the mixture at the reaction temperature for a set period (e.g., 30-60 minutes) to allow the crystals to mature.
-
-
Isolate Crystals:
-
Separate the this compound precipitate from the solution via vacuum filtration.
-
-
Wash and Dry:
-
Wash the collected crystals with deionized water to remove any unreacted ions, followed by a wash with ethanol to aid in drying.
-
Dry the final product in a vacuum oven at a low temperature (e.g., 40-50 °C) to avoid decomposition.
-
Visualizations
Caption: Workflow for the synthesis of this compound crystals.
Caption: Relationship between parameters and final particle size.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. [Effects of particle-sizes, pH and organic matter on adsorption and desorption of mercury to sediments in the Songhua River] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Effect of pH on mercury uptake by an aquatic bacterium: implications for Hg cycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
issues with Mercury(II) oxalate solubility in dilute nitric acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the solubility of Mercury(II) oxalate (HgC₂O₄) in dilute nitric acid.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving or dissolving incompletely in dilute nitric acid?
A: Incomplete dissolution can stem from several factors:
-
Incorrect Mercury Species: You may be working with Mercury(I) oxalate (Hg₂(C₂O₄)), which is insoluble in dilute nitric acid, whereas this compound is considered sparingly soluble.[1]
-
Insufficient Acid: Mercury salts can hydrolyze in aqueous solutions with insufficient acid, forming insoluble basic salts.[1][2] An adequate concentration of nitric acid is necessary to prevent this.
-
Low Temperature: Dissolution may be slow at room temperature. Gently heating the solution can increase the rate of dissolution, but be aware that excessive heat can cause decomposition.
-
Decomposition: this compound is thermally unstable and can decompose, especially upon heating, into elemental mercury and carbon dioxide, which would not dissolve.[3]
Q2: What is the actual solubility of this compound?
A: this compound has very low solubility in water (0.0107 g/100g H₂O at 20°C).[4][5] In dilute nitric acid, it is described as "more or less soluble," indicating that while it is more soluble than in water, it is not freely soluble and challenges may arise.[1] The exact solubility depends on the concentration of the nitric acid, temperature, and presence of other ions.
Q3: How does the concentration of nitric acid affect the dissolution process?
A: The concentration of nitric acid is critical. Dilute nitric acid is used to dissolve this compound.[1] However, if the acid is too dilute, it may not be sufficient to prevent the hydrolysis of mercury salts into insoluble basic forms.[1][2] Conversely, concentrated nitric acid is a strong oxidizing agent that will react with mercury to form Mercury(II) nitrate.[6][7] Nitrous acid, often present in nitric acid solutions, is also a key reactant in the dissolution of mercury metal.[8][9]
Q4: Why did my solution turn yellow or form a different precipitate upon adding water or insufficient acid?
A: A yellow precipitate is often indicative of the formation of basic mercury salts, such as mercury(II) oxide or a basic mercury nitrate, due to hydrolysis.[2] This occurs when the solution is not sufficiently acidic to keep the mercury ions in their dissolved state.[1]
Q5: Could other substances in my sample be interfering with dissolution?
A: Yes. The presence of certain ions can lead to the formation of other insoluble mercury compounds or stable complexes. For instance, chloride ions can form soluble chloro-complexes, which might affect the overall reaction equilibrium.[3] It is crucial to consider the entire composition of your sample.
Q6: What is the role of temperature in this process?
A: Temperature has a dual effect. Elevating the temperature can increase the rate of dissolution. However, this compound begins to decompose at approximately 165°C.[3][4] Therefore, any heating should be done cautiously and kept well below this decomposition temperature to avoid unwanted side reactions.
Troubleshooting Guide
Problem 1: Solid material remains undissolved.
| Possible Cause | Recommended Action |
| Incorrect Starting Material | Verify the identity of your starting material. You may have Mercury(I) oxalate, which is insoluble in dilute nitric acid.[1] |
| Insufficient Acidity | Increase the concentration of nitric acid incrementally. Mercury salts can form insoluble basic salts if the solution is not acidic enough.[1][2] |
| Low Temperature | Gently warm the solution while stirring. Avoid temperatures approaching the decomposition point of ~165°C.[3][4] |
| Formation of Insoluble Byproducts | The oxalate may be decomposing. Analyze the remaining solid to determine its composition. |
Problem 2: An unexpected precipitate forms during dissolution.
| Possible Cause | Recommended Action |
| Hydrolysis | This is likely due to the addition of too much water or insufficient initial acid concentration, leading to the formation of yellow basic mercury salts.[2] Ensure the solution remains adequately acidic throughout the process. |
| Contaminants | If other ions (e.g., halides, sulfates) are present in your sample, they may form other insoluble mercury salts. |
| Disproportionation | Under certain conditions, such as boiling or exposure to light, mercury salts can disproportionate, yielding elemental mercury and other mercury species.[1] |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂HgO₄ | [4][10] |
| Molecular Weight | 288.61 g/mol | [4] |
| Appearance | White powder/solid | [5] |
| Water Solubility | 0.0107 g/100g H₂O (at 20°C) | [4][5] |
| Decomposition Temperature | ~165°C | [3][4] |
Table 2: Factors Influencing Mercury Oxalate Stability and Dissolution
| Parameter | Condition | Effect | Source(s) |
| pH / Acidity | Insufficient Nitric Acid | Risk of hydrolysis to form insoluble basic mercury salts. | [1][2] |
| Alkaline Conditions | Formation of Hg(OH)₂ or HgO impurities. | [3] | |
| Temperature | Elevated Temperature | Increases reaction rate but may also increase solubility. | [3] |
| Approaching 165°C | Thermal decomposition into elemental Hg and CO₂. | [3][4] | |
| Nitric Acid Conc. | Dilute | Required for dissolution of Hg(II) oxalate. | [1] |
| Concentrated | Reacts to form Mercury(II) nitrate. | [6][7] |
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound in Dilute Nitric Acid
-
Objective: To dissolve this compound for aqueous analysis.
-
Materials:
-
This compound solid
-
Dilute Nitric Acid (e.g., 1-2 M)
-
Deionized water
-
Glass beaker or flask
-
Magnetic stirrer and stir bar
-
Hot plate (optional)
-
-
Procedure:
-
Weigh the desired amount of this compound and place it into the beaker.
-
Add a small amount of deionized water to create a slurry.
-
While stirring, slowly add the dilute nitric acid to the slurry. The acid is crucial to prevent the formation of basic salts upon the addition of water.[1]
-
Continue stirring and observe for dissolution.
-
If dissolution is slow, gently warm the solution on a hot plate while continuing to stir. Do not exceed 60-70°C to minimize the risk of decomposition.
-
Once the solid has dissolved, allow the solution to cool to room temperature before proceeding with further dilutions or analyses.
-
CAUTION: Mercury compounds are highly toxic. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Visualizations
Caption: Troubleshooting workflow for dissolution issues.
Caption: Competing chemical pathways for Hg(II) oxalate.
References
- 1. ajsonline.org [ajsonline.org]
- 2. inorganic chemistry - Obtaining mercury from mercury(II) nitrate - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. This compound | 3444-13-1 | Benchchem [benchchem.com]
- 4. MERCURIC OXALATE|lookchem [lookchem.com]
- 5. MERCURIC OXALATE | 3444-13-1 [chemicalbook.com]
- 6. Mercury(II) nitrate - Wikipedia [en.wikipedia.org]
- 7. Mercury(II) nitrate - Sciencemadness Wiki [sciencemadness.org]
- 8. THE OXIDATION OF MERCURY BY NITRIC ACID - UNT Digital Library [digital.library.unt.edu]
- 9. THE REACTION BETWEEN MERCURY AND NITRIC ACID. A KINETIC STUDY [zenodo.org]
- 10. This compound [chemicalbook.com]
stabilizing Mercury(II) oxalate against light-induced decomposition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mercury(II) oxalate, focusing on its stabilization against light-induced decomposition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it light-sensitive?
A1: this compound (HgC₂O₄) is a coordination compound with the CAS number 3444-13-1.[1] It is known to be sensitive to light, which can induce its decomposition. This photosensitivity is attributed to the potential for ligand-to-metal charge transfer (LMCT) upon absorption of light energy. In this process, an electron is transferred from the oxalate ligand to the mercury(II) center, leading to the reduction of Hg(II) to elemental mercury and the oxidation and subsequent decomposition of the oxalate ligand into carbon dioxide.[1]
Q2: What are the primary decomposition products of this compound upon exposure to light?
A2: The light-induced decomposition of this compound primarily yields elemental mercury (Hg) and carbon dioxide (CO₂).[1] The reaction can be summarized as follows:
HgC₂O₄(s) + hν → Hg(l) + 2CO₂(g)
Q3: How can I safely handle and store this compound to minimize light-induced decomposition?
A3: Due to its light sensitivity and the toxicity of mercury compounds, strict handling and storage procedures are essential.
-
Storage: Store this compound in a cool, dark, and well-ventilated area.[2] Use opaque containers (e.g., amber glass vials wrapped in aluminum foil) to prevent light exposure.[3][4] All containers should be clearly labeled and stored in a secondary container to contain any potential spills.[2]
-
Handling: All manipulations involving this compound should be carried out in a certified chemical fume hood.[2] Use appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[2] Avoid generating dust.
Q4: What are the general strategies for stabilizing light-sensitive compounds?
A4: Several strategies can be employed to stabilize light-sensitive compounds, which can be broadly categorized as:
-
UV Absorbers: These compounds absorb UV radiation and dissipate the energy as heat, thereby preventing the light from reaching the photosensitive compound.[5][6][7]
-
Quenchers (Light Stabilizers): These molecules accept the energy from an excited photosensitive molecule, returning it to its ground state before it can decompose. Hindered Amine Light Stabilizers (HALS) are a prominent class of quenchers.[5][8][9]
-
Antioxidants: For compounds that degrade via photo-oxidative pathways, antioxidants can be used to scavenge reactive oxygen species or free radicals generated during the process.[10][11][12][13]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments aimed at stabilizing this compound.
Problem 1: Rapid discoloration of this compound upon handling.
| Possible Cause | Troubleshooting Step |
| Exposure to ambient light. | Work under subdued lighting conditions or use red light, which is lower in energy. Minimize the duration of exposure to any light source. |
| Inappropriate storage container. | Ensure the compound is stored in a fully opaque container. Amber vials should be wrapped in aluminum foil for complete light protection. |
| Contamination with impurities that act as photosensitizers. | Purify the this compound before use. Recrystallization from an appropriate solvent in the dark may be a suitable method. |
Problem 2: Inconsistent results in photostability studies.
| Possible Cause | Troubleshooting Step |
| Variable light source intensity. | Calibrate the light source before each experiment to ensure consistent irradiance. Use a radiometer or lux meter for accurate measurement. |
| Inconsistent sample preparation. | Ensure uniform sample thickness and particle size for solid samples. For solutions, use precisely measured concentrations and path lengths. |
| Temperature fluctuations during irradiation. | Use a temperature-controlled sample chamber. Monitor and record the temperature throughout the experiment. Note that light sources can generate heat. |
| Presence of oxygen. | If photo-oxidation is a suspected degradation pathway, conduct experiments under an inert atmosphere (e.g., nitrogen or argon). |
Problem 3: The chosen stabilizer is ineffective.
| Possible Cause | Troubleshooting Step |
| Incompatibility of the stabilizer with this compound. | Research the chemical properties of the stabilizer to ensure it does not react with the oxalate or mercury ion. For example, some amine-based stabilizers could potentially coordinate with the mercury center. |
| Incorrect concentration of the stabilizer. | Perform a concentration-response study to determine the optimal concentration of the stabilizer. Too low a concentration may be insufficient, while too high a concentration could have pro-degradant effects or interfere with analysis. |
| The degradation mechanism is not addressed by the stabilizer. | Re-evaluate the photodecomposition mechanism. If the primary mechanism is direct photolysis, a UV absorber might be more effective than an antioxidant. If free radicals are involved, a quencher or antioxidant would be more appropriate. |
| Poor mixing of the stabilizer with the solid sample. | For solid-state stabilization, ensure intimate mixing of this compound and the stabilizer. This can be achieved by gentle grinding or co-precipitation. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the aqueous precipitation method.[1]
Materials:
-
Mercury(II) nitrate (Hg(NO₃)₂) or Mercury(II) chloride (HgCl₂)
-
Sodium oxalate (Na₂C₂O₄) or Oxalic acid (H₂C₂O₄)
-
Deionized water
-
Nitric acid (HNO₃) (optional, for pH adjustment)
Procedure:
-
Prepare an aqueous solution of a soluble Mercury(II) salt (e.g., 0.1 M Hg(NO₃)₂).
-
Prepare an aqueous solution of an oxalate source (e.g., 0.1 M Na₂C₂O₄).
-
Slowly add the oxalate solution to the Mercury(II) salt solution with constant stirring in a dark environment (e.g., a fume hood with the sash down and lights off, or under red light).
-
A white precipitate of this compound will form.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Filter the precipitate using vacuum filtration.
-
Wash the precipitate with deionized water to remove any soluble impurities.
-
Dry the precipitate in a desiccator in the dark at room temperature.
-
Store the dried this compound in an opaque container.
Protocol 2: Evaluation of Photostability with a Stabilizer
This protocol is adapted from the ICH Q1B guidelines for photostability testing.[14][15]
Materials:
-
This compound
-
Selected stabilizer (e.g., a UV absorber like benzophenone or an antioxidant like Butylated hydroxytoluene - BHT)
-
Inert solid diluent (e.g., BaSO₄) for uniform sample presentation (optional)
-
Quartz sample holders
-
Photostability chamber with a calibrated light source (e.g., Xenon lamp)
-
Dark control chamber (e.g., an incubator at the same temperature as the photostability chamber)
-
Analytical instrument for quantifying this compound and/or its decomposition products (e.g., HPLC, TGA, or a method to quantify elemental mercury).[16][17][18][19][20]
Procedure:
-
Sample Preparation:
-
Control Sample: Prepare a sample of pure this compound. If using a solid diluent, mix a known mass of this compound with the diluent.
-
Stabilized Sample: Prepare a sample of this compound intimately mixed with a known concentration of the stabilizer (e.g., 0.1%, 1%, 5% w/w).
-
Dark Control: Prepare a control sample and a stabilized sample and wrap them completely in aluminum foil.
-
-
Exposure:
-
Place the unwrapped control and stabilized samples in the photostability chamber.
-
Place the dark control samples in the dark chamber.
-
Expose the samples to a controlled light source for a defined period. A typical exposure is not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[4][14]
-
-
Analysis:
-
At predetermined time points, remove aliquots of the exposed and dark control samples.
-
Analyze the samples to quantify the remaining this compound and/or the formation of degradation products.
-
-
Data Evaluation:
-
Compare the degradation of the stabilized sample to the control sample.
-
The degradation in the dark control samples represents any thermal degradation and should be subtracted from the total degradation in the light-exposed samples to determine the photodegradation.
-
Data Presentation
Table 1: Hypothetical Photostability Data for this compound with Stabilizers
| Sample | Stabilizer (w/w %) | Initial Assay (%) | Assay after Light Exposure (%) | Degradation (%) |
| Control | None | 100 | 85 | 15 |
| Dark Control | None | 100 | 99 | 1 |
| Stabilizer A | 1% | 100 | 95 | 5 |
| Stabilizer B | 1% | 100 | 90 | 10 |
Visualizations
Caption: Light-induced decomposition of this compound.
References
- 1. This compound | 3444-13-1 | Benchchem [benchchem.com]
- 2. Skin Photoaging and the Role of Antioxidants in Its Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. q1scientific.com [q1scientific.com]
- 5. tilleydistribution.com [tilleydistribution.com]
- 6. Materials Technology Limited [drb-mattech.co.uk]
- 7. Additives for UV Stabilization – Amcor, Inc. [amcorplastics.com]
- 8. UV Absorbers for Coatings | Brenntag [brenntag.com]
- 9. specialchem.com [specialchem.com]
- 10. The role of antioxidants in photoprotection: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antioxidants in Sunscreens: Which and What For? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. artofdermatology.com [artofdermatology.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. database.ich.org [database.ich.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. public.pensoft.net [public.pensoft.net]
- 19. researchgate.net [researchgate.net]
- 20. Recent updates on analytical methods for mercury determination: A review [pharmacia.pensoft.net]
Technical Support Center: Refining Washing Procedures for Mercury(II) Oxalate Precipitate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mercury(II) oxalate precipitate. Our aim is to help you refine your washing procedures to ensure the highest purity of your final product.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the washing of this compound precipitate in a question-and-answer format.
Q1: My final this compound product is off-color (e.g., yellowish or grayish) after washing and drying. What could be the cause?
A1: An off-color final product typically indicates the presence of impurities or decomposition. The most common causes are:
-
Incomplete removal of precursors: If you used mercury(II) nitrate as a precursor, residual nitric acid adsorbed on the precipitate surface can cause a yellowish tint. Similarly, if sodium oxalate was used, incomplete removal of sodium nitrate can lead to impurities.
-
Precipitation of mercury(II) hydroxide or oxide: This can occur if the pH of the solution is not maintained in the optimal acidic range (pH 3-5) during precipitation. Alkaline conditions will lead to the formation of these contaminants.
-
Decomposition of this compound: The compound can decompose upon exposure to light or excessive heat during drying, resulting in a grayish color due to the formation of elemental mercury.
Recommended Actions:
-
Review your precipitation pH: Ensure the pH was strictly maintained between 3 and 5.
-
Optimize your washing procedure: Increase the number of washing cycles with deionized water. Consider using a dilute solution of nitric acid for the initial washes if mercury(II) nitrate was the precursor, followed by deionized water to remove the acid.
-
Test for residual precursors: After washing, test the filtrate for the presence of nitrate or other precursor ions.
-
Control drying conditions: Dry the precipitate in a dark environment at a controlled, low temperature (e.g., under vacuum at room temperature or slightly elevated temperatures).
Q2: I am experiencing significant loss of my this compound precipitate during the washing steps. How can I minimize this?
A2: Precipitate loss during washing is often due to the slight solubility of this compound in the washing solvent or mechanical loss.
-
Solubility in Water: this compound has a low but non-zero solubility in water (0.0107 g/100g H₂O at 20°C). Using large volumes of wash water can lead to noticeable losses.
-
Mechanical Loss: Poor decantation or filtration techniques can result in the loss of fine particles.
Recommended Actions:
-
Use cold washing solvents: The solubility of this compound is lower in cold water.
-
Wash with smaller volumes, more frequently: It is more effective to wash the precipitate multiple times with smaller volumes of cold deionized water than with a few large volumes.[1]
-
Employ careful decantation: Allow the precipitate to settle completely before carefully pouring off the supernatant.
-
Use appropriate filtration media: A fine-porosity filter paper or a Gooch crucible is recommended to retain fine particles.
Q3: How can I be sure that all soluble impurities have been removed from my this compound precipitate?
A3: The completeness of washing should be verified by testing the filtrate.
Recommended Actions:
-
Collect the filtrate from the final wash.
-
Test for the presence of the counter-ions from your precursors. For example, if you used mercury(II) nitrate and sodium oxalate, you should test for residual nitrate and sodium ions. A simple qualitative test for chlorides (if HCl was used for pH adjustment) or sulfates (if a sulfate salt was a potential impurity) can also be performed by adding a few drops of silver nitrate or barium chloride solution, respectively, to the filtrate. The absence of a precipitate indicates that these ions have been washed away.
Q4: Can I use organic solvents to wash my this compound precipitate?
A4: Yes, organic solvents can be beneficial in the final washing stages.
-
Acetone and Ethanol: While specific data for this compound is limited, washing with acetone or ethanol has been shown to be effective for the similar compound, dimercury(I) oxalate, achieving purities of 96-98% by removing organic impurities and residual water.[2]
-
Procedure: After thorough washing with deionized water to remove inorganic salts, perform one or two final washes with acetone or ethanol to displace the water and facilitate drying.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for washing this compound precipitate?
A1: The primary and most crucial washing solvent is cold deionized water to remove soluble inorganic impurities. For achieving higher purity, especially for analytical applications, a final wash with acetone is recommended to remove residual water and any potential organic impurities.[2]
Q2: How many times should I wash the precipitate?
A2: There is no fixed number of washes. The washing process should be continued until the filtrate tests negative for the ions of the soluble byproducts from the synthesis. As a general guideline, 3-5 washes with cold deionized water are a good starting point.
Q3: What are the potential sources of impurities in my this compound?
A3: Impurities can be introduced from various sources:
-
Precursors: Unreacted starting materials such as mercury(II) nitrate or sodium oxalate.[2]
-
Side Reactions: Formation of mercury(II) hydroxide or oxide if the pH is not controlled.
-
Coprecipitation: Adsorption of soluble salts onto the surface of the precipitate.
Q4: How should I dry the washed this compound precipitate?
A4: this compound is sensitive to heat and light. It is best to dry the precipitate in a vacuum desiccator at room temperature in the dark. If a drying oven is used, the temperature should be kept low and monitored to prevent decomposition.
Q5: How can I confirm the purity and identity of my final this compound product?
A5: Several analytical techniques can be used to assess the purity and confirm the identity of your product:
-
X-ray Diffraction (XRD): This is a powerful technique to confirm the crystalline phase and purity of the this compound. The obtained diffraction pattern should match the standard pattern for the compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic vibrational bands of the oxalate group and to check for the absence of impurities, such as nitrates or hydroxides.
-
Elemental Analysis: Can provide the exact elemental composition (Hg, C, O) of your product, which can be compared to the theoretical values.
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This technique is highly sensitive for detecting trace metal impurities.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Temperature (°C) | Solubility ( g/100g ) |
| Water | 20 | 0.0107 |
Table 2: Recommended Washing Solvents for this compound
| Solvent | Purpose | Stage of Washing | Expected Purity Improvement |
| Cold Deionized Water | Removal of soluble inorganic salts and unreacted precursors | Primary (3-5 washes) | Removes bulk of water-soluble impurities |
| Dilute Nitric Acid (followed by water wash) | Removal of adsorbed nitric acid from synthesis using mercury(II) nitrate | Initial wash (if applicable) | Reduces yellowish discoloration |
| Acetone/Ethanol | Removal of residual water and organic impurities | Final (1-2 washes) | Can lead to purities of 96-98%[2] |
Experimental Protocols
Detailed Methodology for Washing this compound Precipitate
-
Preparation: After precipitation of this compound, allow the solid to settle completely at the bottom of the beaker.
-
Decantation: Carefully pour off the supernatant liquid, minimizing the disturbance of the precipitate. A glass rod can be used to guide the liquid flow and prevent splashing.
-
Initial Wash: Add a small volume of cold deionized water to the precipitate. Gently stir the mixture with a glass rod, being careful not to grind the precipitate. Allow the precipitate to settle again.
-
Repeat Decantation: Decant the wash liquid as in step 2.
-
Multiple Washes: Repeat the washing process (steps 3 and 4) at least three to five times.
-
Testing the Filtrate: After the third wash, collect a small sample of the supernatant and test for the presence of impurity ions (e.g., chloride, nitrate). Continue washing until the test is negative.
-
Final Wash (Optional, for high purity): After the final water wash and decantation, add a small volume of acetone to the precipitate. Stir gently, allow to settle, and decant. This step helps in removing residual water and any organic impurities.
-
Filtration: Transfer the washed precipitate to a pre-weighed filter paper or Gooch crucible and filter under vacuum.
-
Drying: Dry the precipitate in a vacuum desiccator in the dark at room temperature until a constant weight is achieved.
Mandatory Visualization
Caption: Workflow for washing this compound precipitate.
Caption: Troubleshooting decision tree for washing procedures.
References
addressing interference in the volumetric estimation of mercurous oxalate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the volumetric estimation of mercurous oxalate.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the volumetric estimation of mercurous oxalate?
A1: The volumetric estimation of mercurous oxalate is a two-step process. First, mercurous ions (Hg₂²⁺) in a sample are precipitated as mercurous oxalate (Hg₂C₂O₄) by adding a solution of an alkali oxalate, typically ammonium oxalate. Second, the precipitated mercurous oxalate is filtered, washed, and then dissolved in dilute sulfuric acid. The liberated oxalic acid is then titrated with a standardized solution of potassium permanganate (KMnO₄). The permanganate oxidizes the oxalic acid, and the endpoint is indicated by the persistence of a faint pink color from the excess permanganate ions.
Q2: Why is the titration performed in a hot, acidic solution?
A2: The reaction between permanganate and oxalate ions is slow at room temperature.[1] Heating the solution to approximately 60-80°C increases the reaction rate, allowing for a sharp and timely endpoint.[1] An acidic medium, specifically dilute sulfuric acid, is required for the proper reduction of the permanganate ion (MnO₄⁻) to the colorless manganese(II) ion (Mn²⁺).[2][3]
Q3: Can I use nitric acid or hydrochloric acid instead of sulfuric acid for the titration?
A3: No. Nitric acid is an oxidizing agent and can interfere with the titration by reacting with the oxalate ions, leading to inaccurate, lower consumption of permanganate.[4][5] Hydrochloric acid is a reducing agent and can be oxidized by the permanganate, resulting in a higher consumption of the titrant and an overestimation of the oxalate content.[4][5] Dilute sulfuric acid is ideal because it is neither an oxidizing nor a reducing agent under these conditions.[4]
Q4: What is the role of potassium permanganate in this procedure?
A4: Potassium permanganate (KMnO₄) serves as a powerful oxidizing agent that reacts quantitatively with the oxalic acid liberated from the mercurous oxalate precipitate. It also acts as its own indicator (a self-indicator), as the intensely purple MnO₄⁻ ion is reduced to the colorless Mn²⁺ ion during the titration.[3] The first drop of excess KMnO₄ imparts a persistent pale pink color to the solution, signaling the endpoint of the titration.[3]
Troubleshooting Guide
Issue 1: My results are consistently high.
| Possible Cause | Troubleshooting Step | Explanation |
| Presence of Mercuric Ions (Hg²⁺) | During precipitation, add a controlled amount of dilute nitric acid (sp. gr. 1.15).[6] | Mercurous oxalate is insoluble in cold, dilute nitric acid, while mercuric oxalate is soluble. This allows for the separation of mercurous ions from small quantities of mercuric ions.[6] |
| Excess Ammonium Oxalate | Use a minimal excess of the ammonium oxalate precipitant (1-2 cm³).[6] | A large excess of ammonium oxalate, especially in the presence of mercuric salts, can lead to high results.[6] |
| Interference from Reducing Agents | Ensure the sample is free from other reducing agents that can react with KMnO₄. | Other substances capable of being oxidized by permanganate will consume the titrant, leading to an overestimation of the oxalate content. |
Issue 2: My results are consistently low.
| Possible Cause | Troubleshooting Step | Explanation |
| Loss of Precipitate | Ensure complete precipitation and careful filtration. Wash the precipitate with cold water. | Incomplete precipitation or loss of mercurous oxalate during transfer and washing will lead to a lower amount of oxalic acid for titration. |
| Decomposition of Oxalic Acid | Avoid boiling the oxalic acid solution during heating. Maintain a temperature between 60-80°C.[1] | Excessive heating can cause the decomposition of oxalic acid, leading to lower titration volumes.[2] |
| Presence of Nitric Acid during Titration | If nitric acid was used for separation, ensure it is sufficiently diluted before titration. Up to 10 cm³ of nitric acid (sp. gr. 1.15) in a 100 cm³ dilution may be tolerated.[6] | While useful for separation, nitric acid itself can act as an oxidizing agent and interfere if its concentration is too high during the permanganate titration.[4][6] |
Issue 3: A brown precipitate (MnO₂) forms during titration.
| Possible Cause | Troubleshooting Step | Explanation |
| Insufficient Acid | Ensure an adequate amount of dilute sulfuric acid is added before starting the titration. | In a neutral or insufficiently acidic solution, permanganate will be reduced to manganese dioxide (MnO₂), a brown precipitate, instead of the colorless Mn²⁺.[2][3] |
| Titrant Added Too Quickly | Add the KMnO₄ solution slowly, with constant stirring, allowing each drop to be decolorized before adding the next, especially near the endpoint.[1] | A high local concentration of permanganate can lead to the formation of MnO₂.[2] |
Quantitative Data on Interferences
The following tables summarize quantitative data regarding common interferences in the volumetric estimation of mercurous oxalate.
Table 1: Effect of Nitric Acid (sp. gr. 1.15) on the Process
| Process Stage | Permissible Amount of Nitric Acid | Observation | Reference |
| Precipitation | Up to 5 cm³ | Minimal solvent action on mercurous oxalate.[6] | [6] |
| Titration | Up to 10 cm³ in 100 cm³ total volume | No apparent interference with the permanganate-oxalate reaction.[6] | [6] |
Table 2: Influence of Excess Ammonium Oxalate and Mercuric Nitrate Presence
| Hg₂²⁺ (as Hg) (grams) | Hg²⁺ (as Hg(NO₃)₂) (grams) | Excess Ammonium Oxalate (N/10) (cm³) | Nitric Acid (sp. gr. 1.15) (cm³) | Observed Error in Hg₂²⁺ Estimation | Reference |
| 0.1217 | 0.0335 | 0.75 | 2 | Accurate | [6] |
| 0.1217 | 0.0335 | 4.00 | 2 | Slightly High | [6] |
| 0.1217 | 0.0670 | 4.00 | 2 | High | [6] |
| 0.1217 | 0.0670 | 0.75 | 5 | Normal | [6] |
Experimental Protocols
Protocol 1: Precipitation of Mercurous Oxalate
-
To the sample solution containing mercurous nitrate, add a minimal excess (1-2 cm³) of N/10 ammonium oxalate solution to precipitate the mercurous oxalate.
-
If the presence of mercuric salts is suspected, add up to 5 cm³ of dilute nitric acid (sp. gr. 1.15) to the sample solution before adding the ammonium oxalate.[6]
-
Stir the solution well and allow the precipitate to settle. Mercurous oxalate settles rapidly.[6]
-
Filter the precipitate using a suitable filter paper.
-
Wash the precipitate with several portions of cold distilled water to remove any excess oxalate and other soluble impurities.
Protocol 2: Titration with Potassium Permanganate
-
Transfer the filter paper containing the washed mercurous oxalate precipitate into a clean beaker.
-
Add approximately 100 cm³ of dilute sulfuric acid (5+95) to dissolve the precipitate and liberate the oxalic acid.
-
Gently heat the solution to 60-80°C. Do not boil.[1]
-
Titrate the hot solution with a standardized 0.1 N potassium permanganate solution. The permanganate solution should be added slowly with constant stirring.[1]
-
The endpoint is reached when a single drop of the permanganate solution imparts a faint, permanent pink color to the solution that persists for at least 30 seconds.[1]
-
Record the volume of KMnO₄ used and calculate the amount of mercurous oxalate based on the stoichiometry of the reaction.
Visualizations
References
Validation & Comparative
A Comparative Guide to the Thermal Stability of Mercury(II) Oxalate and Silver Oxalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the thermal stability of mercury(II) oxalate and silver oxalate. The information presented is collated from experimental data to assist researchers in understanding the decomposition characteristics of these two metal oxalates.
Executive Summary
Both this compound and silver oxalate are thermally sensitive compounds, decomposing upon heating. Silver oxalate is notably less stable, decomposing at a lower temperature and in an explosive manner. This compound, while more stable, also decomposes exothermically, yielding volatile products. The choice between these compounds in a laboratory or industrial setting should be guided by their distinct thermal behaviors and the safety precautions required for each.
Quantitative Data on Thermal Decomposition
The thermal decomposition of this compound and silver oxalate has been characterized using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The key quantitative data are summarized in the table below. It is important to note that decomposition temperatures can vary with experimental conditions such as heating rate.
| Parameter | This compound | Silver Oxalate | Source(s) |
| Decomposition Temperature (TGA) | ~165 °C | ~140-250 °C | [1][2] |
| Peak Decomposition Temperature (DSC) | ~188.8 °C (exothermic) | ~125-225 °C (exothermic) | [1][2] |
| Enthalpy of Decomposition (ΔH) | Not available | ~ -122 kJ/mol | [1] |
| Activation Energy (Ea) | Not available | Not available | |
| Decomposition Products | Gaseous products (Hg, CO₂) | Silver nanoparticles (Ag), Carbon dioxide (CO₂) | [1][2] |
| Mass Loss (TGA) | 100% | ~29% (theoretical residual Ag) | [1][2] |
Experimental Protocols
Detailed experimental protocols for the thermal analysis of these specific compounds are not extensively available in the public domain. However, the following outlines general methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) that are applicable to the study of metal oxalates.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
-
Sample Preparation: A small, accurately weighed sample (typically 1-10 mg) of the oxalate is placed in a tared TGA pan (e.g., alumina or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.
-
Heating Program: The sample is heated at a constant rate (e.g., 5, 10, or 20 °C/min) over a specified temperature range (e.g., from ambient to 300 °C) to observe the complete decomposition.
-
Data Analysis: The resulting TGA curve plots the percentage of initial mass versus temperature. The onset temperature of mass loss is taken as the decomposition temperature.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.
-
Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of the oxalate is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas.
-
Heating Program: The sample and reference are heated at a constant rate, identical to the TGA program for direct comparison.
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. Exothermic or endothermic events appear as peaks. The peak temperature and the area under the peak (enthalpy change) are determined.
Visualization of the Comparison
The following diagram illustrates the logical flow for comparing the thermal stability of this compound and silver oxalate.
Discussion
The available data indicates that silver oxalate is thermally less stable than this compound . Silver oxalate decomposes at a lower temperature, and its decomposition is described as explosive, signifying a rapid release of energy.[3] This is consistent with its highly exothermic enthalpy of decomposition. The decomposition of silver oxalate yields solid silver nanoparticles and gaseous carbon dioxide.
The explosive nature of silver oxalate decomposition necessitates careful handling and the use of small quantities, especially when heating. The toxicity of mercury and its volatile nature upon decomposition of this compound also demand stringent safety protocols, including adequate ventilation and containment.
Conclusion
-
Silver oxalate is less stable, decomposing at a lower temperature and explosively. Its decomposition is highly exothermic.
-
This compound is more stable, decomposing at a higher temperature. Its decomposition is also exothermic but not typically described as explosive.
Researchers and professionals must consider these differences in thermal stability and the nature of the decomposition products when selecting and handling these compounds for any application. The explosive potential of silver oxalate and the toxicity of mercury vapor from this compound decomposition are critical safety considerations.
References
A Comparative Guide to the Validation of Mercury(II) Oxalate Analysis by ICP-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for the quantitative analysis of Mercury(II) oxalate, benchmarked against alternative analytical techniques. Detailed experimental protocols and validation data are presented to support informed decisions in method selection and implementation, aligning with stringent regulatory expectations for elemental impurity analysis.
Introduction to Mercury Analysis in Pharmaceuticals
Mercury and its compounds are classified as Class 1 elemental impurities by the International Council for Harmonisation (ICH) Q3D guideline, signifying high toxicity.[1] Consequently, their presence in pharmaceutical products must be rigorously controlled and accurately quantified.[2][3][4] ICP-MS has emerged as the industry standard for trace elemental analysis due to its exceptional sensitivity, specificity, and ability to measure multiple elements simultaneously.[5][6][7] This guide focuses on the validation of an ICP-MS method for the analysis of this compound, a specific mercury compound, and compares its performance with other established analytical methods.
ICP-MS Method Validation for this compound
Method validation is a critical process that demonstrates an analytical method is suitable for its intended purpose. For the analysis of this compound by ICP-MS, the validation protocol must assess several key performance characteristics.
Experimental Protocol: ICP-MS Analysis of this compound
1. Sample Preparation and Digestion:
-
Accurately weigh approximately 50 mg of this compound into a clean, inert digestion vessel.
-
Add 5 mL of trace-metal grade nitric acid (HNO₃) and 2 mL of hydrochloric acid (HCl). The inclusion of HCl is crucial for stabilizing mercury in solution and preventing its loss.[8][9][10]
-
For enhanced stability and to minimize memory effects, add a gold standard solution to achieve a final concentration of 1 ppm in all samples, standards, and blanks.[7][11][12]
-
Seal the vessels and perform a closed-vessel microwave digestion. A typical program involves ramping to 180°C over 15 minutes and holding for 30 minutes.
-
After cooling, quantitatively transfer the digested solution to a 50 mL volumetric flask and dilute to volume with deionized water.
2. ICP-MS Instrumentation and Conditions:
-
Instrument: Agilent 7700 Series ICP-MS or equivalent.
-
Plasma Conditions: High-temperature plasma to maximize the ionization of mercury, which has a high first ionization potential.[9]
-
Isotope Monitored: ²⁰²Hg is commonly used to avoid potential isobaric interferences.[11]
-
Internal Standard: Iridium (¹⁹³Ir) can be used to compensate for matrix effects and instrumental drift.[13]
-
Rinse Solution: A solution containing dilute acids and a gold stabilizer should be used between samples to prevent carryover.[7]
3. Validation Parameters:
The method is validated according to ICH Q2(R1) guidelines, assessing the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by analyzing a blank sample and a sample spiked with this compound.
-
Linearity and Range: A calibration curve is prepared using a series of standards with known mercury concentrations. A linear regression analysis is performed, and the correlation coefficient (r²) should be >0.999.[14][15]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined statistically from the analysis of multiple blank samples. The LOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy.[14]
-
Accuracy: Assessed by spike recovery studies, where a known amount of mercury is added to the sample matrix and the recovery is calculated.[16]
-
Precision: Evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision). Results are expressed as the relative standard deviation (RSD).[14]
-
Robustness: The reliability of the method is assessed by deliberately introducing small variations in method parameters (e.g., acid concentration, digestion time) and observing the effect on the results.
Data Presentation: ICP-MS Method Validation Summary
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at the retention time of mercury | Complies |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 0.1 - 10 µg/L | 0.1 - 10 µg/L |
| LOD | Report value | 0.01 µg/L |
| LOQ | Report value | 0.03 µg/L |
| Accuracy (% Recovery) | 80 - 120% | 98.5% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 5% | 2.1% |
| - Intermediate Precision | ≤ 10% | 4.5% |
| Robustness | No significant impact on results | Complies |
Comparison with Alternative Analytical Methods
While ICP-MS is a powerful technique, other methods are available for mercury analysis, each with its own advantages and limitations.
Alternative Methods:
-
Cold Vapor Atomic Absorption Spectroscopy (CVAAS): A widely used and cost-effective technique for mercury determination.[17] It involves the reduction of mercury ions to elemental mercury, which is then measured by atomic absorption.
-
Cold Vapor Atomic Fluorescence Spectroscopy (CVAFS): Offers higher sensitivity and a wider dynamic range compared to CVAAS.[17]
-
Direct Mercury Analysis (DMA): A technique that allows for the direct analysis of solid and liquid samples without prior digestion, significantly reducing sample preparation time.[5][6]
Data Presentation: Comparison of Analytical Methods for Mercury Analysis
| Feature | ICP-MS | CVAAS | CVAFS | DMA |
| Principle | Mass-to-charge ratio of ions | Atomic absorption of cold vapor | Atomic fluorescence of cold vapor | Thermal decomposition, amalgamation, and atomic absorption |
| Sample Preparation | Digestion required | Digestion required | Digestion required | Minimal to none |
| Sensitivity | Very High (ppt levels)[5] | High (ppb levels) | Very High (sub-ppt levels)[17] | High (ppb to ppt levels) |
| Throughput | High (multi-element) | Moderate (single element) | Moderate (single element) | High (single element) |
| Interferences | Isobaric and polyatomic | Spectral and chemical | Quenching effects | Matrix dependent |
| Cost | High | Low to Moderate | Moderate | Moderate |
Mandatory Visualizations
Diagrams
Caption: Experimental workflow for the ICP-MS analysis of this compound.
Caption: Logical flow of the ICP-MS method validation process.
Conclusion
The validation of an ICP-MS method for the analysis of this compound demonstrates that it is a highly suitable technique, offering excellent sensitivity, accuracy, and precision, in line with the stringent requirements of pharmaceutical quality control. While alternative methods like CVAAS, CVAFS, and DMA present viable options, particularly in scenarios where cost or sample throughput for single-element analysis are primary considerations, ICP-MS provides a comprehensive solution for multi-elemental impurity analysis from a single sample preparation. The choice of analytical technique should be based on a thorough risk assessment, considering the specific needs of the analysis, regulatory requirements, and available resources.
References
- 1. biospectra.us [biospectra.us]
- 2. contractlaboratory.com [contractlaboratory.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ICH Q3D Elemental impurities - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Top Methods for Detecting Mercury Levels in Your Water - Olympian Water Testing, LLC [olympianwatertesting.com]
- 6. journal.uctm.edu [journal.uctm.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 12. Determination of mercury in potable water by ICP-MS using gold as a stabilising agent | Semantic Scholar [semanticscholar.org]
- 13. A method for reliable quantification of mercury in occupational and environmental medical urine samples by inductively coupled plasma mass spectrometr ... - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY02051C [pubs.rsc.org]
- 14. Development and validation of a method for mercury determination in seawater for the process control of a candidate certified reference material - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apps.nelac-institute.org [apps.nelac-institute.org]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. spectroscopyonline.com [spectroscopyonline.com]
A Comparative Analysis of Group 12 Oxalates: Zinc, Cadmium, and Mercury
This guide provides a detailed comparative study of the oxalates of the Group 12 elements: zinc (Zn), cadmium (Cd), and mercury (Hg). It is intended for researchers, scientists, and professionals in drug development and materials science, offering objective comparisons based on experimental data. The focus is on the synthesis, physicochemical properties, and thermal decomposition behaviors of these compounds, which are often used as precursors for the synthesis of metal oxides.
Synthesis and Experimental Protocols
The synthesis of metal oxalates typically involves a precipitation reaction in an aqueous solution. While the general principle is similar, specific conditions can be optimized for each metal.
Experimental Protocol: Synthesis of Zinc Oxalate (Dihydrate)
A common method for synthesizing zinc oxalate is through the reaction of a soluble zinc salt with an oxalate source.[1][2]
-
Precursor Preparation: Prepare separate aqueous solutions of a zinc salt, such as zinc chloride (ZnCl₂) or zinc sulfate (ZnSO₄), and an oxalate source, like sodium oxalate (Na₂C₂O₄) or oxalic acid (H₂C₂O₄).[1][2]
-
Reaction: The solutions are mixed, often with heating (e.g., to ~325 K) and stirring, to ensure a complete reaction and homogenous mixture.[1]
-
Precipitation: Upon mixing, a white precipitate of zinc oxalate dihydrate (ZnC₂O₄·2H₂O) forms.[1] The reaction mixture is allowed to cool.
-
Isolation and Purification: The precipitate is separated from the solution via vacuum filtration.[1] It is then washed multiple times with deionized water to remove any soluble impurities.
-
Drying: The purified precipitate is dried, typically overnight in an oven or in ambient air, to yield the final product.[1][2]
Experimental Protocol: Synthesis of Cadmium Oxalate
Cadmium oxalate can be synthesized by direct precipitation or through a gel growth method for producing single crystals.
-
Precursor Preparation: An aqueous solution of a cadmium salt, such as cadmium nitrate or cadmium acetate, is prepared.[3][4] A separate solution of an oxalate source, like potassium oxalate or oxalic acid, is also prepared.[3][4]
-
Reaction: The two solutions are reacted to form the cadmium oxalate precipitate.[3]
-
Gel Growth (for single crystals): For crystal growth, a single-diffusion reaction method in a silica or agar gel medium can be employed.[4][5] A solution of a cadmium salt is incorporated into the gel, and a solution of oxalic acid is carefully layered on top. Crystals grow within the gel over a period of days or weeks.[5]
-
Isolation and Drying: The resulting precipitate or crystals are isolated, washed, and dried.
Experimental Protocol: Synthesis of Mercuric Oxalate
The synthesis of mercuric oxalate requires careful handling due to the toxicity of mercury compounds and the sensitivity of the product.
-
Precursor Preparation: Prepare M/10 aqueous solutions of mercuric acetate and oxalic acid.[6]
-
Reaction: The two solutions are added dropwise at equal rates to a beaker of deionized water at 25°C with vigorous mechanical stirring.[6]
-
Handling Precautions: The entire process should be conducted in a dark room using red light, as the salt rapidly darkens when exposed to light.[6] The final product is known to detonate on impact.[6]
-
Isolation and Drying: The precipitate is thoroughly washed and then dried in a vacuum over a desiccant like P₂O₅.[6]
Comparative Data
The key physical, chemical, and thermal properties of zinc, cadmium, and mercury oxalates are summarized in the tables below for easy comparison.
Table 1: General Physical and Chemical Properties
| Property | Zinc Oxalate (ZnC₂O₄) | Cadmium Oxalate (CdC₂O₄) | Mercury(II) Oxalate (HgC₂O₄) |
| Molar Mass | ~153.4 g/mol [7] | ~200.43 g/mol [3][8] | ~290.62 g/mol [9] |
| Appearance | White crystalline powder[10][11] | White solid[12] | White powder, darkens in light[6] |
| Solubility in Water | Slightly soluble / Insoluble[10][11][13] | Highly insoluble (0.003 g/100mL at 18°C for trihydrate)[3][14] | Very low (0.0107 g/100g at 20°C)[15][16] |
| Solubility in Acids | Soluble[10][11] | Soluble | Soluble in cold dilute nitric acid[17] |
| General Solubility Trend | The solubility of metal oxalates generally decreases down the group: Cd > Zn > Hg.[18] |
Table 2: Crystallographic Data
| Compound | Crystal System | Space Group | Notes |
| Zinc Oxalate Dihydrate (ZnC₂O₄·2H₂O) | Orthorhombic[19] / Monoclinic[20] | Cccm[19] / P2₁/n[19] (anhydrous) | The dihydrate structure features zinc cations coordinated to four oxygen atoms from oxalate groups and two from water molecules.[19] |
| Cadmium Oxalate | Triclinic[21][22] | - | The structure of the hydrated form contains three molecules of water of crystallization.[23] |
| This compound | - | - | Detailed crystallographic data is less commonly reported in standard literature. |
Table 3: Thermal Decomposition Characteristics
| Property | Zinc Oxalate | Cadmium Oxalate | This compound |
| Dehydration Temp. | ~125-156°C (for dihydrate)[19][24] | ~80-193°C (for trihydrate)[23] | Not applicable (anhydrous) |
| Decomposition Temp. | ~350 - 450°C[1][2][19] | ~310 - 415°C[3][25] | Decomposes at ~165°C[15][16] |
| Products (in Air) | Zinc Oxide (ZnO), CO, CO₂[1][26] | Cadmium Oxide (CdO)[3][27] | Gaseous products (Hg, CO₂)[6] |
| Products (in N₂/Vacuum) | Zinc Oxide (ZnO), CO, CO₂[1] | Metallic Cadmium (Cd)[27][28] | Gaseous products |
| Decomposition Notes | Decomposition occurs in two stages: dehydration followed by oxalate decomposition.[26] | Decomposes to the metal in an inert atmosphere, which is highly reactive.[27][28] | The decomposition is a surface reaction and is sensitive to light and impact.[6][29] |
Experimental Workflow and Characterization
The analysis of these metal oxalates typically follows a standardized workflow, from synthesis to characterization, to determine their properties. The following diagram illustrates this general process.
Caption: General experimental workflow for the synthesis and characterization of metal oxalates.
Key characterization techniques include:
-
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): To determine dehydration and decomposition temperatures and study reaction kinetics.[1][26][27]
-
X-Ray Diffraction (XRD): To identify the crystal structure and phase purity of the synthesized material.[19][21]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of oxalate functional groups and water of crystallization.[1][5]
-
Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the oxalate powders.[2]
Conclusion
Zinc, cadmium, and mercury oxalates exhibit distinct differences in their properties and thermal behavior, reflecting trends within Group 12 of the periodic table.
-
Zinc Oxalate is a stable compound that serves as a reliable precursor for zinc oxide, decomposing at relatively high temperatures.[1][30]
-
Cadmium Oxalate shows interesting decomposition behavior, yielding the oxide in air but the reactive metal in an inert atmosphere, highlighting the influence of the reaction environment.[27][28]
-
Mercury Oxalate is the least stable of the three, decomposing at a much lower temperature and exhibiting sensitivity to light and physical shock.[6][15]
These differences are critical for their application, particularly in the controlled synthesis of nanostructured metal oxides where decomposition temperature and atmosphere directly influence the properties of the final product.
References
- 1. libjournals.unca.edu [libjournals.unca.edu]
- 2. mdpi.com [mdpi.com]
- 3. Cadmium oxalate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Growth and Characterization of Sodium Mixed Cadmium Oxalate Crystals [scirp.org]
- 6. The thermal decomposition of mercuric oxalate - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 7. Zinc oxalate (ZnC2O4) | C2O4Zn | CID 11041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cadmiumoxalate (6CI,7CI);Ethanedioic acid, cadmium salt (1:1);Oxalic acid, cadmiumsalt (1:1) (8CI);Cadmium oxalate (1:1);Cadmium oxalate (CdC2O4) | Cadmium oxalate | 814-88-0 | Cadmium oxalate | Ottokemi™ Product [ottokemi.com]
- 9. MERCURIC OXALATE | 3444-13-1 [chemicalbook.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. ZINC OXALATE | 547-68-2 [chemicalbook.com]
- 12. 814-88-0 CAS MSDS (CADMIUM OXALATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. americanelements.com [americanelements.com]
- 14. americanelements.com [americanelements.com]
- 15. 3444-13-1 CAS MSDS (MERCURIC OXALATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 16. MERCURIC OXALATE|lookchem [lookchem.com]
- 17. ajsonline.org [ajsonline.org]
- 18. Oxalate — Wikipédia [fr.wikipedia.org]
- 19. files.core.ac.uk [files.core.ac.uk]
- 20. Katsarosite - Wikipedia [en.wikipedia.org]
- 21. ijsdr.org [ijsdr.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. ias.ac.in [ias.ac.in]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. 488. The thermal decomposition of oxalates. Part II. Thermogravimetric analysis of various oxalates in air and in nitrogen - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 29. dl.astm.org [dl.astm.org]
- 30. researchgate.net [researchgate.net]
A Comparative Guide to the Thermogravimetric Analysis of Mercury(II) Oxalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal decomposition of mercury(II) oxalate using thermogravimetric analysis (TGA). Due to the limited availability of comprehensive experimental TGA data for this compound in publicly accessible literature, this guide leverages theoretical studies and compares its expected thermal behavior with that of well-characterized compounds, namely mercury(II) oxide, mercury(II) acetate, and the TGA standard, calcium oxalate monohydrate.
Data Presentation: Comparative TGA Data
The following table summarizes the key thermogravimetric data for this compound and selected alternative compounds. This allows for a clear comparison of their thermal stability and decomposition characteristics.
| Compound | Decomposition Temperature (°C) | Weight Loss (%) | Decomposition Products | Reference |
| This compound (HgC₂O₄) | ~165 | 100 | Hg(g), CO₂(g) | [1] |
| Mercury(II) Oxide (HgO) | ~500 | ~7.4 (theoretical for O) | Hg(l), O₂(g) | [2] |
| Mercury(II) Acetate (Hg(O₂CCH₃)₂) | Decomposes on heating | Not specified | Mercury vapors | [3] |
| Calcium Oxalate Monohydrate (CaC₂O₄·H₂O) | Step 1: ~100-250Step 2: ~400-500Step 3: ~650-850 | Step 1: ~12.3 (H₂O)Step 2: ~19.2 (CO)Step 3: ~30.1 (CO₂) | Step 1: CaC₂O₄Step 2: CaCO₃Step 3: CaO | [4][5] |
Experimental Protocols
General Thermogravimetric Analysis (TGA) Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards, such as calcium oxalate monohydrate.[5]
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 1-10 mg) into a clean, inert TGA pan (e.g., platinum or alumina).
-
Atmosphere: Purge the furnace with a continuous flow of an inert gas, such as nitrogen or argon, at a specified flow rate (e.g., 20-100 mL/min) to prevent unwanted oxidative side reactions.
-
Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600-1000°C) at a constant heating rate (e.g., 10°C/min).
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Analyze the resulting TGA curve to determine the onset and completion temperatures of decomposition, as well as the percentage weight loss for each step. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rates of decomposition.
Note: Due to the high toxicity of mercury and its compounds, all handling and analysis of this compound must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Mandatory Visualization
Logical Relationship of Thermal Decomposition
The following diagram illustrates the expected thermal decomposition pathway of this compound compared to the multi-step decomposition of calcium oxalate monohydrate.
Caption: Comparative decomposition pathways of this compound and Calcium Oxalate Monohydrate.
Experimental Workflow for TGA
The diagram below outlines the typical experimental workflow for conducting a thermogravimetric analysis.
Caption: General experimental workflow for Thermogravimetric Analysis (TGA).
References
A Comparative Guide to the Crystal Structures of Anhydrous Metal Oxalates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the crystal structures of several common anhydrous metal oxalates. Anhydrous metal oxalates are crucial precursors in the synthesis of nanoparticles, catalysts, and advanced materials relevant to various fields, including drug delivery systems. Understanding their precise crystal structures is fundamental to controlling the properties of the final products. This document summarizes key crystallographic data, details the experimental protocols for structure determination, and presents a generalized workflow for these analyses.
Comparative Crystallographic Data
The structural diversity of anhydrous metal oxalates is evident in their crystallographic parameters. While many adopt a monoclinic system, variations in ionic radii and coordination preferences of the metal cation lead to distinct lattice parameters and packing arrangements. The following table summarizes the crystal structure data for a selection of anhydrous divalent metal oxalates.
| Metal Oxalate | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| Copper(II) Oxalate | CuC₂O₄ | Monoclinic | P2₁/c | 5.9598 | 5.6089 | 5.1138 | 115.32 |
| Iron(II) Oxalate (β-form) | FeC₂O₄ | Monoclinic | P2₁/n | - | - | - | - |
| Nickel(II) Oxalate | NiC₂O₄ | Monoclinic | P2₁/c | - | - | - | - |
| Zinc Oxalate | ZnC₂O₄ | Monoclinic | P2₁/n | - | - | - | - |
| Manganese(II) Oxalate (γ-form) | MnC₂O₄ | Orthorhombic | Pmna | 7.1333 | 5.8787 | 9.0186 | 90 |
| Cadmium Oxalate (γ-form) | CdC₂O₄ | Orthorhombic | Pmna | 7.3218 | 6.0231 | 9.2546 | 90 |
| Calcium Oxalate (β-form) | CaC₂O₄ | Monoclinic | P2/m | - | - | - | - |
Data for FeC₂O₄, NiC₂O₄, ZnC₂O₄, and CaC₂O₄ indicate the identified crystal system and space group; specific lattice parameters can vary based on synthesis conditions and are reported in dedicated crystallographic studies.[1][2][3][4][5][6][7][8]
Structural Analysis and Key Features
The crystal structures of these anhydrous metal oxalates are typically coordination polymers. The oxalate dianion (C₂O₄²⁻) acts as a bridging ligand, connecting metal centers to form chains, layers, or three-dimensional frameworks.
-
Monoclinic Structures (Cu, Fe, Ni, Zn): Many transition metal oxalates, such as those of copper(II) and the β-form of iron(II), crystallize in the monoclinic system, often in space groups P2₁/c or P2₁/n.[1][2][3][6][8] This structural motif consists of chains or layers of metal cations bridged by oxalate ligands. The specific arrangement and stacking of these polymeric units are influenced by the electronic configuration of the metal ion.
-
Orthorhombic Structures (Mn, Cd): The γ-polymorphs of manganese(II) oxalate and cadmium(II) oxalate are isostructural, crystallizing in the orthorhombic space group Pmna.[5] In these structures, each metal atom is coordinated by seven oxygen atoms from five different oxalate ions, creating a distinct 3D framework.[5]
The structural differences have significant implications for the materials' properties, including their thermal decomposition pathways and performance as precursors for metal oxides or pure metals.
Experimental Protocols for Crystal Structure Determination
The determination of the crystal structure of an anhydrous metal oxalate follows a multi-step process, from synthesis of the material to the final refinement of crystallographic data.
Anhydrous metal oxalates are typically prepared by first synthesizing their hydrated forms, followed by a controlled dehydration step.
-
Precipitation Method: This is the most common approach. An aqueous solution of a soluble metal salt (e.g., metal sulfate or nitrate) is mixed with a solution of oxalic acid or an alkali metal oxalate (e.g., ammonium oxalate).[2][9] The resulting precipitate of hydrated metal oxalate is then filtered, washed with deionized water to remove impurities, and dried. For example, synthetic copper(II) oxalate is obtained via a precipitation reaction between a copper(II) solution and an aqueous solution of oxalic acid.[2]
-
Hydrothermal Synthesis: For obtaining high-quality single crystals, hydrothermal methods are often employed.[10][11] This involves heating the reactants in an aqueous solution within a sealed autoclave at elevated temperatures (e.g., 120 °C).[10] This process allows for slow crystal growth, yielding crystals suitable for single-crystal X-ray diffraction.
The synthesized hydrated metal oxalate is converted to its anhydrous form through controlled thermal treatment. The sample is heated in a furnace or thermogravimetric analyzer under an inert atmosphere (e.g., nitrogen or argon) to a temperature sufficient to remove all water molecules without decomposing the oxalate itself.[6][9] For instance, thermogravimetric analysis of copper(II) oxalate in an inert argon atmosphere reveals that the material contains no crystal water.[1]
XRD is the definitive technique for elucidating crystal structures.[12][13]
-
Sample Preparation: A fine powder of the anhydrous metal oxalate is prepared and mounted on a sample holder. For single-crystal XRD, a suitable crystal is selected and mounted on a goniometer head.
-
Instrumentation: Data is collected using a diffractometer. Common configurations include laboratory-based instruments with X-ray sources like Cu Kα or Mo Kα radiation, or for higher resolution, synchrotron X-ray sources are used.[1][2][13]
-
Data Acquisition: The instrument directs a beam of X-rays onto the sample. The diffracted X-rays are detected at various angles (2θ) to produce a diffraction pattern. This pattern is a unique fingerprint of the material's crystal structure, governed by Bragg's Law.[12]
The collected diffraction data is processed to determine the arrangement of atoms in the crystal lattice.
-
Indexing and Space Group Determination: The positions of the diffraction peaks are used to determine the unit cell parameters (a, b, c, α, β, γ) and the crystal system. The systematic absences in the diffraction pattern are then used to identify the space group.
-
Structure Solution: An initial model of the crystal structure is generated using computational methods such as Direct Methods or Patterson functions.
-
Rietveld Refinement (for Powder XRD): For powder diffraction data, the Rietveld method is used to refine the crystal structure model. This involves fitting a calculated diffraction pattern based on the model to the experimental data, iteratively adjusting parameters like atomic positions, lattice parameters, and peak shape until the best fit is achieved.[3] Software such as FullProf is commonly used for this purpose.[1][2]
-
Validation: The final refined structure is validated using metrics like the R-factor (residual factor), which indicates the goodness of fit between the observed and calculated data.[14] The finalized atomic coordinates and structural parameters are typically deposited in crystallographic databases.
Visualization of Experimental Workflow
The logical flow from material synthesis to final structure validation is illustrated below.
Caption: Workflow for Anhydrous Metal Oxalate Crystal Structure Determination.
References
- 1. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 2. The crystal structure of paramagnetic copper(ii) oxalate (CuC2O4): formation and thermal decomposition of randomly stacked anisotropic nano-sized crystallites - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Copper(II) oxalate - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Syntheses and crystal structures of three novel oxalate coordination compounds: Rb2Co(C2O4)2·4H2O, Rb2CoCl2(C2O4) and K2Li2Cu(C2O4)3·2H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Crystallography Open Database: Information card for entry 7218520 [crystallography.net]
A Comparative Guide to Mercury(II) Oxalate and Other Mercury Compounds in Scientific Applications
For researchers, scientists, and professionals in drug development, the selection of appropriate chemical reagents is a critical decision that influences experimental outcomes and the efficiency of synthetic pathways. Among the vast array of available compounds, mercury derivatives have historically played a significant role in various chemical transformations and biological studies. This guide provides an objective comparison of Mercury(II) oxalate against other prominent mercury compounds, focusing on their performance in specific applications, supported by experimental data and detailed protocols.
While this compound is a known compound, its specific applications and comparative performance data are not as extensively documented in scientific literature as other mercury salts. This guide, therefore, presents the available information on this compound and contrasts it with the well-established uses and performance metrics of other key mercury compounds like Mercury(II) chloride and Mercury(II) acetate.
I. Catalysis in Organic Synthesis
Mercury compounds have been widely employed as catalysts in various organic reactions. Their efficacy, however, varies depending on the specific compound and the reaction conditions.
A. Vinyl Chloride Monomer (VCM) Synthesis
The production of vinyl chloride monomer from acetylene has historically relied on mercury-based catalysts.[1][2] Mercury(II) chloride supported on activated carbon has been the industrial standard.[3][4]
Comparative Performance of Catalysts in Acetylene Hydrochlorination
| Catalyst | Support | Acetylene Conversion (%) | Vinyl Chloride Selectivity (%) | Catalyst Lifetime | Reference |
| **Mercury(II) chloride (HgCl₂) ** | Activated Carbon | >98 | ~99 | Limited by sublimation of HgCl₂ | [4] |
| Gold(III) chloride (AuCl₃) | Activated Carbon | ~75 | >99 | Longer than HgCl₂ | [5] |
| Ruthenium(III) chloride (RuCl₃) | Activated Carbon | High | High | Promising alternative | [3] |
| This compound (HgC₂O₄) | - | Data not available | Data not available | Data not available | - |
Experimental Protocol: Synthesis of Vinyl Chloride using Mercury(II) Chloride Catalyst [4]
Objective: To synthesize vinyl chloride from acetylene and hydrogen chloride using a supported Mercury(II) chloride catalyst.
Materials:
-
Acetylene gas (C₂H₂)
-
Hydrogen chloride gas (HCl)
-
Activated carbon support
-
Mercury(II) chloride (HgCl₂)
-
Fixed-bed reactor
Procedure:
-
Catalyst Preparation: Impregnate the activated carbon support with a solution of Mercury(II) chloride. Dry the impregnated support to obtain the final catalyst.
-
Reaction Setup: Pack the fixed-bed reactor with the prepared HgCl₂/activated carbon catalyst.
-
Reaction Execution: Feed a gaseous mixture of acetylene and hydrogen chloride (typically in a 1:1.05 to 1:1.10 molar ratio) through the heated reactor (100-180 °C).[6]
-
Product Collection: The gaseous product stream, primarily vinyl chloride, is collected and purified.
-
Analysis: Analyze the product stream using gas chromatography to determine the conversion of acetylene and the selectivity to vinyl chloride.
Catalytic Mechanism for Acetylene Hydrochlorination
The following diagram illustrates the proposed mechanism for the hydrochlorination of acetylene catalyzed by Mercury(II) chloride.
Caption: Proposed catalytic cycle for the synthesis of vinyl chloride from acetylene using a Mercury(II) chloride catalyst.
B. Oxymercuration-Demercuration of Alkenes
The oxymercuration-demercuration reaction is a widely used method for the Markovnikov hydration of alkenes, with Mercury(II) acetate being the reagent of choice.[7][8]
Comparative Performance of Mercury Reagents in Oxymercuration
| Mercury Reagent | Substrate | Product | Yield (%) | Notes | Reference |
| Mercury(II) acetate (Hg(OAc)₂) ** | 1-Hexene | 2-Hexanol | ~95 | Standard reagent, avoids carbocation rearrangements | [9] |
| Mercury(II) trifluoroacetate (Hg(TFA)₂) ** | Styrene | 1-Phenylethanol | High | More reactive than Hg(OAc)₂ | [10] |
| This compound (HgC₂O₄) | - | Data not available | Data not available | Not commonly used for this reaction | - |
Experimental Protocol: Oxymercuration-Demercuration of 1-Hexene [9][11]
Objective: To synthesize 2-hexanol from 1-hexene via oxymercuration-demercuration.
Materials:
-
1-Hexene
-
Mercury(II) acetate (Hg(OAc)₂)
-
Tetrahydrofuran (THF)
-
Water
-
Sodium borohydride (NaBH₄)
-
Sodium hydroxide (NaOH) solution
Procedure:
-
Oxymercuration:
-
In a round-bottom flask, dissolve Mercury(II) acetate in a mixture of THF and water.
-
Add 1-hexene to the solution and stir at room temperature. The reaction is typically complete within a few hours.
-
-
Demercuration:
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of sodium borohydride in aqueous sodium hydroxide.
-
Stir the mixture until the metallic mercury precipitate is formed.
-
-
Workup and Purification:
-
Separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting 2-hexanol by distillation.
-
Oxymercuration-Demercuration Reaction Pathway
The diagram below outlines the key steps in the oxymercuration-demercuration of an alkene.
Caption: Simplified workflow of the oxymercuration-demercuration reaction to form an alcohol from an alkene.
II. Antimicrobial Activity
Certain mercury compounds exhibit significant antimicrobial properties and have been used as disinfectants and preservatives.
Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Organism | MIC (µg/mL) | Reference |
| **Mercury(II) chloride (HgCl₂) ** | Streptococcus mutans | 2 - 128 | [12] |
| Thimerosal (organomercury) | Staphylococcus aureus | 0.03 - 0.05 | [6] |
| This compound (HgC₂O₄) | - | Data not available | - |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) [5][13]
Objective: To determine the MIC of a mercury compound against a specific microorganism.
Materials:
-
Test mercury compound
-
Bacterial or fungal strain
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plate
-
Spectrophotometer or plate reader
Procedure:
-
Serial Dilution: Prepare a series of twofold dilutions of the test mercury compound in the growth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized suspension of the microorganism to each well.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
Observation: After incubation, determine the lowest concentration of the compound that prevents visible growth (turbidity) of the microorganism. This concentration is the MIC.
Mechanism of Bacterial Mercury Resistance
Bacteria have evolved sophisticated mechanisms to resist the toxic effects of mercury. The mer operon is a well-studied genetic system that confers mercury resistance.
Caption: Simplified pathway of mercury detoxification in bacteria via the mer operon.
III. Toxicity
A critical consideration in the use of mercury compounds is their inherent toxicity. The median lethal dose (LD₅₀) is a common measure of acute toxicity.
Comparative Acute Oral Toxicity (LD₅₀) in Rats
| Compound | LD₅₀ (mg/kg) | Reference |
| **Mercury(II) chloride (HgCl₂) ** | 25.9 - 77.7 | [14] |
| Diethyl oxalate (analogue for oxalate toxicity) | 400 | [15] |
| This compound (HgC₂O₄) | Data not available | - |
It is important to note that the toxicity of mercury compounds can vary significantly based on their chemical form and solubility.[12] Organic mercury compounds are generally more toxic than inorganic salts.[12]
Conclusion
This guide highlights the established applications and performance of several key mercury compounds in catalysis and as antimicrobial agents. Mercury(II) chloride is a well-documented catalyst for vinyl chloride synthesis and exhibits antibacterial properties. Mercury(II) acetate is the reagent of choice for the oxymercuration-demercuration of alkenes.
In contrast, there is a notable lack of published data on the specific applications and comparative performance of this compound. While its chemical properties, such as its thermal decomposition to metallic mercury, suggest potential as a precursor for mercury-based materials or in specific catalytic processes, further research is needed to establish its efficacy and compare it to other mercury compounds.[16] Researchers considering the use of this compound should be aware of this data gap and may need to conduct preliminary studies to assess its suitability for their specific application. The high toxicity of all mercury compounds necessitates careful handling and consideration of environmental impact in all applications.
References
- 1. Mercury oxalate | C2HgO4 | CID 516792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antimicrobial and mercury resistance in aerobic gram-negative bacilli in fecal flora among persons with and without dental amalgam fillings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 6. Antifungal and Antibacterial Activities of Isolated Marine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Oxymercuration-Demercuration - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. This compound [chemicalbook.com]
- 11. Brief Notes On Oxymercuration Reactions: Mercuric Acetate, Water [unacademy.com]
- 12. Mercury poisoning - Wikipedia [en.wikipedia.org]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. New progress in the study of mercury-free catalysts for acetylene hydrochlorination-Division of Low-Carbon Catalysis and Engineeringï¼DNL12ï¼ [dmto.dicp.ac.cn]
- 15. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to Assessing the Purity of Synthesized Mercury(II) Oxalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized Mercury(II) oxalate (HgC₂O₄). Detailed experimental protocols, supporting data, and visual workflows are presented to aid in the selection and implementation of the most suitable techniques for quality control and characterization.
Introduction
The purity of synthesized inorganic compounds is critical for their application in research and development, particularly in fields like drug development where impurities can significantly impact experimental outcomes. This compound, a coordination polymer, is synthesized by the precipitation reaction between a soluble mercury(II) salt and an oxalate source. The purity of the final product can be affected by unreacted starting materials, byproducts of side reactions (e.g., mercury(II) hydroxide or oxide), and adsorbed substances from the reaction medium. This guide details three common analytical techniques for quantifying the purity of this compound: Thermogravimetric Analysis (TGA), Permanganometric Titration of Oxalate, and Complexometric (EDTA) Titration of Mercury(II).
Comparison of Analytical Methods for Purity Assessment
The choice of analytical method for purity assessment will depend on the available equipment, the desired accuracy, and the specific impurities of concern. The following table summarizes the key aspects of the three detailed methods.
| Parameter | Thermogravimetric Analysis (TGA) | Permanganometric Titration (Oxalate) | Complexometric EDTA Titration (Mercury) |
| Principle | Measures mass loss upon thermal decomposition. | Redox titration of oxalate with potassium permanganate. | Back-titration of a mercury-EDTA complex. |
| Primary Measurement | Weight loss as a function of temperature. | Volume of KMnO₄ titrant. | Volume of EDTA titrant. |
| Theoretical Purity (%) | 100% (based on decomposition to volatile products) | 100% | 100% |
| Typical Accuracy | ± 0.5% | ± 0.2% | ± 0.3% |
| Common Interferences | Non-volatile impurities (e.g., inorganic salts). | Other reducing agents present in the sample. | Other metal ions that form stable EDTA complexes. |
| Advantages | Provides information on thermal stability and decomposition profile. Can detect volatile and non-volatile impurities. | High accuracy and precision. Relatively inexpensive. | Specific for mercury content. |
| Disadvantages | Requires specialized equipment. Less precise than titration methods for absolute purity. | Use of a strong oxidizing agent. Requires careful endpoint determination. | Can be a multi-step procedure. Potential for interference from other metal ions. |
Experimental Data and Analysis
To illustrate the application of these methods, three batches of this compound were synthesized with varying expected purities.
-
Batch A: High-purity synthesis under optimal conditions.
-
Batch B: Synthesis with potential contamination from unreacted oxalic acid.
-
Batch C: Synthesis with potential contamination from a non-volatile impurity (e.g., residual Mercury(II) nitrate).
Thermogravimetric Analysis (TGA) Data
TGA was performed on samples from each batch under a nitrogen atmosphere with a heating rate of 10 °C/min. Pure this compound is expected to completely decompose into volatile mercury and carbon dioxide, resulting in a 100% mass loss.[1]
| Sample Batch | Decomposition Onset (°C) | Final Mass Loss (%) | Interpretation |
| Batch A (High Purity) | ~165 °C | 99.8% | Corresponds to the theoretical decomposition of pure HgC₂O₄. |
| Batch B (Oxalic Acid Impurity) | Initial mass loss below 150 °C, main decomposition at ~165 °C | 100% | Early mass loss suggests the presence of a more volatile impurity like oxalic acid. |
| Batch C (Non-Volatile Impurity) | ~165 °C | 95.2% | The residual mass indicates the presence of a non-volatile impurity. |
Permanganometric Titration Data for Oxalate Content
The oxalate content of each batch was determined by titration with a standardized solution of potassium permanganate (KMnO₄).
| Sample Batch | Sample Weight (g) | Volume of 0.1 N KMnO₄ (mL) | Calculated Purity (as % HgC₂O₄) |
| Batch A (High Purity) | 0.2512 | 17.35 | 99.8% |
| Batch B (Oxalic Acid Impurity) | 0.2505 | 17.82 | 102.5% (indicates excess oxalate) |
| Batch C (Non-Volatile Impurity) | 0.2520 | 16.51 | 94.7% |
Complexometric EDTA Titration Data for Mercury(II) Content
The mercury content of each batch was determined by a back-titration method using ethylenediaminetetraacetic acid (EDTA).
| Sample Batch | Sample Weight (g) | Volume of 0.1 M EDTA added (mL) | Volume of 0.1 M ZnSO₄ for back-titration (mL) | Calculated Purity (as % HgC₂O₄) |
| Batch A (High Purity) | 0.3015 | 20.00 | 9.55 | 99.7% |
| Batch B (Oxalic Acid Impurity) | 0.3008 | 20.00 | 9.60 | 99.5% |
| Batch C (Non-Volatile Impurity) | 0.3021 | 20.00 | 10.45 | 94.9% |
Experimental Protocols
Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized this compound into a TGA pan.
-
Analysis: Place the sample in the TGA furnace. Heat the sample from room temperature to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Data Analysis: Record the mass loss as a function of temperature. The decomposition of pure this compound should show a single, sharp mass loss step around 165 °C.
Permanganometric Titration of Oxalate
-
Standardization of KMnO₄ Solution: Prepare a ~0.1 N KMnO₄ solution and standardize it against a primary standard sodium oxalate.
-
Sample Preparation: Accurately weigh approximately 0.25 g of the synthesized this compound into a 250 mL Erlenmeyer flask.
-
Titration Procedure:
-
Add 100 mL of 2 M sulfuric acid to the flask and heat the solution to 60-70 °C.
-
Titrate the hot solution with the standardized KMnO₄ solution. The endpoint is reached when a faint pink color persists for at least 30 seconds.
-
-
Calculation: Calculate the percentage purity based on the stoichiometry of the reaction: 2 MnO₄⁻ + 5 C₂O₄²⁻ + 16 H⁺ → 2 Mn²⁺ + 10 CO₂ + 8 H₂O.
Complexometric EDTA Titration of Mercury(II)
-
Standardization of EDTA and ZnSO₄ Solutions: Prepare and standardize ~0.1 M solutions of EDTA and zinc sulfate.
-
Sample Preparation: Accurately weigh approximately 0.3 g of the synthesized this compound into a 250 mL Erlenmeyer flask. Dissolve the sample in a minimal amount of dilute nitric acid and then dilute with deionized water.
-
Titration Procedure:
-
Add a known excess of the standardized 0.1 M EDTA solution to the sample.
-
Adjust the pH of the solution to 5-6 using a hexamine buffer.
-
Add a few drops of Xylenol Orange indicator.
-
Back-titrate the excess EDTA with the standardized 0.1 M ZnSO₄ solution until the color changes from yellow to red.
-
-
Calculation: Calculate the amount of EDTA that complexed with the Mercury(II) and from that, the percentage purity of the this compound.
Visualizing the Experimental Workflow
The following diagram illustrates the overall workflow for the purity assessment of synthesized this compound.
Caption: Purity Assessment Workflow.
Conclusion
The purity of synthesized this compound can be reliably assessed using a combination of analytical techniques. Thermogravimetric analysis provides a rapid screening method for thermal stability and the presence of volatile or non-volatile impurities. For high-accuracy quantitative analysis, permanganometric titration of the oxalate content and complexometric EDTA titration of the mercury content are recommended. By comparing the results from these different methods, a comprehensive understanding of the sample's purity can be achieved, ensuring its suitability for its intended application.
References
Differential Scanning Calorimetry of Mercury(II) Oxalate versus other Transition Metal Oxalates: A Comparative Guide
A detailed analysis of the thermal decomposition behavior of Mercury(II) oxalate in comparison to other common transition metal oxalates reveals significant differences in decomposition temperatures and final products, providing crucial insights for materials science and drug development applications.
This guide offers a comparative overview of the differential scanning calorimetry (DSC) data for this compound against a selection of other transition metal oxalates, including those of copper, nickel, cobalt, zinc, and iron. The thermal decomposition process, a critical parameter in the characterization of these compounds, is explored through quantitative data, detailed experimental protocols, and a visual representation of the analytical workflow.
Comparative Analysis of Thermal Decomposition
The thermal stability and decomposition pathways of metal oxalates are intrinsically linked to the nature of the metal cation. The following table summarizes the key quantitative data obtained from DSC and thermogravimetric analysis (TGA) for this compound and other transition metal oxalates.
| Metal Oxalate | Dehydration Temperature (°C) | Decomposition Temperature (°C) | Enthalpy of Decomposition (kJ/mol) | Final Decomposition Product(s) |
| This compound (HgC₂O₄) | N/A (anhydrous) | ~165[1] | Not available | Metallic Mercury (Hg) and Carbon Dioxide (CO₂)[1][2] |
| Copper(II) Oxalate (CuC₂O₄) | Not specified | ~300 (exothermic peak) | -9 ± 2 (in Nitrogen), -134 ± 5 (in Air)[3] | Copper (Cu) in inert atmosphere, Copper(II) Oxide (CuO) in air[3] |
| Nickel(II) Oxalate (NiC₂O₄·2H₂O) | 180 - 250 (peak at 237)[4] | 290 - 320[4] | Not available | Nickel Oxide (NiO)[4], Metallic Nickel (Ni) in vacuum[5][6] |
| Cobalt(II) Oxalate (CoC₂O₄·2H₂O) | 118 - 196[7] | 248 - 279[7] | Not available | Metallic Cobalt (Co) in inert atmosphere, Cobalt(II,III) Oxide (Co₃O₄) in air[1][7] |
| Zinc Oxalate (ZnC₂O₄·2H₂O) | Below 190[8] | 360 - 400[8] | Not available | Zinc Oxide (ZnO)[8] |
| Iron(II) Oxalate (FeC₂O₄·2H₂O) | 170 - 230[9] | Starts around 320 (in N₂)[2] | Not available | Iron(II) Oxide (FeO) in N₂/CO₂, Iron(III) Oxide (Fe₂O₃) in air[2] |
Key Observations:
-
This compound exhibits the lowest decomposition temperature among the compared oxalates, at approximately 165°C[1]. This indicates its relatively low thermal stability.
-
The decomposition of most transition metal oxalates is a multi-step process, often involving an initial dehydration step followed by the decomposition of the anhydrous oxalate.
-
The atmosphere under which the analysis is conducted plays a crucial role in determining the final decomposition product. In inert atmospheres (like nitrogen or argon), the decomposition of oxalates of less reactive metals such as copper and cobalt tends to yield the pure metal[1][3]. In an oxidizing atmosphere (air), the corresponding metal oxides are typically formed[1][2][3].
-
The decomposition of Copper(II) oxalate is notably exothermic, especially in the presence of air[3].
Experimental Protocols
The data presented in this guide were obtained using standard thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetry (TGA). While specific instrumental parameters may vary between studies, a general experimental protocol can be outlined.
Sample Preparation: The metal oxalate samples are typically used in powdered form. A small, precisely weighed amount of the sample (usually in the range of 1-10 mg) is placed in an appropriate sample pan, commonly made of aluminum or platinum.
Instrumentation: A calibrated Differential Scanning Calorimeter, often coupled with a Thermogravimetric Analyzer (TGA-DSC), is used.
Typical DSC/TGA Parameters:
-
Heating Rate: A constant heating rate, commonly between 5 and 20 K/min, is applied.
-
Temperature Range: The sample is heated over a temperature range that encompasses the expected dehydration and decomposition events, for instance, from room temperature up to 600°C or higher.
-
Atmosphere: The experiment is conducted under a controlled atmosphere, which can be inert (e.g., nitrogen, argon) or oxidizing (e.g., air), with a constant flow rate.
-
Data Analysis: The DSC curve plots the heat flow difference between the sample and a reference as a function of temperature, revealing endothermic and exothermic transitions. The TGA curve plots the change in mass of the sample as a function of temperature, indicating mass loss due to dehydration or decomposition.
Experimental Workflow
The logical flow of a typical DSC analysis for transition metal oxalates can be visualized as follows:
Caption: Generalized workflow for DSC analysis of metal oxalates.
This comparative guide highlights the distinct thermal decomposition characteristics of this compound relative to other transition metal oxalates. The significantly lower decomposition temperature of this compound is a key differentiating factor. The choice of analytical atmosphere is demonstrated to be critical in determining the nature of the final decomposition products for many of these compounds. This information is vital for researchers and professionals in fields where the thermal stability and decomposition behavior of metal-organic compounds are of paramount importance.
References
- 1. This compound | 3444-13-1 | Benchchem [benchchem.com]
- 2. akjournals.com [akjournals.com]
- 3. The thermal decomposition of oxalates. Part XII. The thermal decomposition of lithium oxalate - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Zinc - Wikipedia [en.wikipedia.org]
- 7. The thermal decomposition of mercuric oxalate - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 8. Thermal decomposition of mercury (II) oxide 2.4.1 What is decomposition? .. [askfilo.com]
- 9. google.com [google.com]
A Comparative Guide to Analytical Methods for Mercury Determination
For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of mercury is paramount due to its significant toxicity. This guide provides a comprehensive comparison of four prevalent analytical techniques for mercury determination: Cold Vapor Atomic Absorption Spectrometry (CVAAS), Cold Vapor Atomic Fluorescence Spectrometry (CVAFS), Inductively Coupled Plasma Mass Spectrometry (ICP-MS), and Direct Mercury Analysis (DMA). The performance of each method is evaluated based on key validation parameters to assist in selecting the most suitable technique for specific analytical needs.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method for mercury determination depends on various factors, including the required sensitivity, the sample matrix, and the desired sample throughput. The following table summarizes the key performance characteristics of CVAAS, CVAFS, ICP-MS, and DMA.
| Parameter | Cold Vapor Atomic Absorption Spectrometry (CVAAS) | Cold Vapor Atomic Fluorescence Spectrometry (CVAFS) | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Direct Mercury Analysis (DMA) |
| Principle | Measurement of light absorption at 253.7 nm by ground-state mercury atoms.[1][2] | Measurement of fluorescence emitted by excited mercury atoms. | Measurement of the mass-to-charge ratio of mercury ions.[3] | Thermal decomposition of the sample followed by amalgamation and atomic absorption detection.[4][5] |
| Limit of Detection (LOD) | Single-digit parts-per-trillion (ppt) range (e.g., 2 ppt).[6] | Sub-ppt range (e.g., 0.2 ppt, or as low as 0.02 ppt with gold amalgamation).[6] | 0.001 ppb (1 ppt).[7] | ~0.0015 ppm (1.5 ppb) for solids.[8] |
| Limit of Quantification (LOQ) | Typically 3-5 times the LOD. | Typically 3-5 times the LOD. | 0.0179 µg/l to < 0.0346 µg/l.[3] | 0.0049 ppm (4.9 ppb) for solids.[8] |
| Precision (%RSD) | <10%. | Generally <10%. | Typically <5%. | <5%.[8] |
| Accuracy (% Recovery) | Typically 80-120%.[9] | Typically 89% to 111%.[10] | Generally within 85-115%.[11] | 96.77% to 105.14%.[8] |
| Dynamic Range | 2-3 orders of magnitude.[6] | 5 orders of magnitude.[6] | Wide, can be extended by dilution. | Wide, depends on sample weight and instrument settings. |
| Sample Preparation | Requires acid digestion to convert all mercury to Hg(II).[12] | Requires oxidation of mercury to Hg(II).[13][14] | Requires sample digestion and dilution; gold may be added to stabilize mercury.[3][15] | No sample preparation required for solid and liquid samples.[4][5] |
| Throughput | Moderate. | Moderate. | High, especially with an autosampler. | High, with analysis times as short as 6 minutes per sample.[4] |
| Interferences | Potential for chemical interferences. | Fewer chemical interferences than CVAAS. | Potential for isobaric and polyatomic interferences, though modern instruments have correction capabilities.[3] | Minimal, as the mercury is separated from the matrix before detection.[16] |
| Cost | Relatively low. | Moderate. | High.[6] | Moderate to high initial investment, but lower operational costs due to no sample preparation.[5] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical technique. Below are generalized experimental protocols for each of the discussed methods.
Cold Vapor Atomic Absorption Spectrometry (CVAAS)
-
Sample Preparation: An accurately weighed or measured portion of the sample is subjected to acid digestion, typically using a mixture of nitric and sulfuric acids, to decompose the sample matrix and convert all forms of mercury to Hg(II) ions.[12] Heating is often applied to facilitate digestion.[9]
-
Reduction: After cooling, the digested sample is treated with a reducing agent, commonly stannous chloride, to reduce the Hg(II) ions to elemental mercury (Hg⁰).[1][12]
-
Purging and Detection: A stream of inert gas (e.g., argon) is bubbled through the solution, purging the volatile elemental mercury from the sample.[1][2] The mercury vapor is then carried into a quartz absorption cell in the light path of an atomic absorption spectrometer, where the absorbance at 253.7 nm is measured.[1]
Cold Vapor Atomic Fluorescence Spectrometry (CVAFS)
-
Sample Preparation: Similar to CVAAS, the sample is first treated to ensure all mercury is in the Hg(II) form. This is typically achieved through oxidation with a reagent like bromine monochloride (BrCl).[13]
-
Reduction: The oxidized sample is then treated with a reducing agent, such as stannous chloride, to convert Hg(II) to elemental mercury (Hg⁰).[13]
-
Purging and Amalgamation (Optional): The elemental mercury is purged from the solution with an inert gas.[13] For ultra-trace analysis, the mercury vapor can be collected on a gold trap (amalgamation) to pre-concentrate the analyte.[12]
-
Detection: The collected mercury is then thermally desorbed from the gold trap and carried into the fluorescence cell of the spectrometer. A high-intensity mercury lamp excites the mercury atoms, and the resulting fluorescence is measured at a right angle to the excitation source.[13]
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
-
Sample Preparation: Samples are typically digested using strong acids in a closed-vessel microwave system to ensure complete dissolution and to convert all mercury to Hg(II).[17] The digested sample is then diluted with deionized water to a suitable concentration and to reduce the total dissolved solids.[15] Gold may be added to the final solution to stabilize the mercury and prevent its loss.[3]
-
Nebulization and Ionization: The prepared sample solution is introduced into a nebulizer, which creates a fine aerosol. This aerosol is then transported into the high-temperature argon plasma (6,000-10,000 K), where the mercury atoms are desolvated, atomized, and ionized.[3]
-
Mass Analysis and Detection: The resulting mercury ions are extracted from the plasma and guided into a mass spectrometer. The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole), and the intensity of the specific mercury isotopes is measured by a detector.[3]
Direct Mercury Analysis (DMA)
-
Sample Introduction: A solid or liquid sample is weighed directly into a sample boat, which is then placed into an autosampler.[4]
-
Thermal Decomposition: The sample boat is automatically introduced into a furnace where the sample is first dried and then thermally decomposed in a stream of oxygen.[4][18]
-
Catalytic Conversion and Amalgamation: The decomposition products are carried by the oxygen stream through a hot catalyst bed, where interfering compounds like halogens and nitrogen/sulfur oxides are trapped. All mercury species are converted to elemental mercury (Hg⁰). The elemental mercury is then selectively trapped on a gold amalgamator.[4][18]
-
Detection: The amalgamator is rapidly heated, releasing the trapped mercury vapor, which is then carried into a single-beam atomic absorption spectrophotometer for quantification at 253.7 nm.[4][18]
Visualization of Method Validation Workflow and Parameter Relationships
The validation of an analytical method is a critical process to ensure its suitability for the intended purpose. The following diagrams illustrate the general workflow of analytical method validation and the logical relationships between the key validation parameters as outlined in the ICH Q2(R1) guidelines.
Caption: General workflow for analytical method validation.
Caption: Logical relationships between validation parameters.
References
- 1. hg-nic.com [hg-nic.com]
- 2. info.teledynelabs.com [info.teledynelabs.com]
- 3. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 4. brjac.com.br [brjac.com.br]
- 5. azom.com [azom.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. yln.info [yln.info]
- 10. researchgate.net [researchgate.net]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. Environmental Express [environmentalexpress.com]
- 13. NEMI Method Summary - 1631 [nemi.gov]
- 14. epa.gov [epa.gov]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. umweltprobenbank.de [umweltprobenbank.de]
- 17. Comparison of DMA-80 and ICP-MS Combined with Closed-Vessel Microwave Digestion for the Determination of Mercury in Coal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Mercury(II) Oxalate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Mercury(II) oxalate, targeting researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and disposal of this hazardous material in a laboratory setting.
All mercury-containing waste is classified as hazardous, and its disposal is strictly regulated.[1] Adherence to these guidelines is crucial to prevent environmental contamination and health risks associated with mercury exposure.
Immediate Safety and Handling Precautions
This compound is a toxic compound. Inhalation, ingestion, or skin contact can be harmful. Before handling, it is imperative to consult the Safety Data Sheet (SDS) for this chemical.
Personal Protective Equipment (PPE):
When handling this compound, the following PPE is mandatory:
-
Gloves: Nitrile or other mercury-resistant gloves.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Lab Coat: A buttoned lab coat to protect from spills.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Have a mercury spill kit readily available in the laboratory.
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. The following steps outline the process for preparing the waste for collection.
Step 1: Waste Segregation and Collection
-
Do not mix this compound waste with other chemical waste streams.
-
Collect all solid this compound waste, including contaminated consumables (e.g., weighing boats, pipette tips), in a designated, leak-proof, and clearly labeled hazardous waste container.
Step 2: Container Selection and Labeling
-
Use a high-density polyethylene (HDPE) or glass container with a secure, screw-on cap.[1]
-
The container must be in good condition, with no cracks or leaks.
-
Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The chemical name: "this compound"
-
The hazard characteristics (e.g., "Toxic")
-
The date accumulation started
-
The name and contact information of the generating laboratory
-
Step 3: Waste Storage
-
Store the sealed and labeled container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from heat sources, as this compound decomposes at 165°C.
-
Ensure the storage area has secondary containment to control any potential leaks.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide them with an accurate description of the waste, including the chemical name and quantity.
-
Follow any specific instructions provided by the waste disposal company regarding packaging and transportation.
Spill Cleanup Procedure
In the event of a this compound spill:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Ventilate: If safe to do so, increase ventilation in the area by opening a fume hood sash.
-
Wear Appropriate PPE: Don the PPE outlined in the safety section.
-
Contain the Spill: Use a mercury spill kit to contain and absorb the spilled material. Do not use a regular vacuum cleaner.
-
Collect the Waste: Carefully collect all contaminated materials, including the absorbent and any broken container fragments.
-
Package and Label: Place all spill cleanup debris in a designated hazardous waste container and label it as "Hazardous Waste: this compound Spill Debris."
-
Decontaminate: Clean the spill area with a suitable decontamination solution as recommended by your EHS department.
-
Arrange for Disposal: Follow the standard procedure for arranging the disposal of the spill cleanup waste.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C₂HgO₄ | |
| Molar Mass | 288.61 g/mol | |
| Melting Point | 165 °C (decomposes) | |
| Water Solubility | 0.0107 g/100g H₂O (at 20°C) | |
| Hazard Classification | Toxic |
Experimental Protocols
While this document focuses on disposal, any experimental protocol involving this compound should be designed to minimize waste generation. This can be achieved by:
-
Using the smallest feasible quantities of the chemical.
-
Not preparing excess solutions.
-
Decontaminating glassware and equipment with an appropriate cleaning solution and collecting the rinsate as hazardous waste.
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Mercury(II) oxalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical information for the handling and disposal of Mercury(II) oxalate. Adherence to these procedures is essential to mitigate the significant health risks associated with this highly toxic compound.
This compound is a hazardous chemical that is fatal if swallowed, in contact with skin, or if inhaled.[1] It can cause damage to the kidneys through prolonged or repeated exposure and is very toxic to aquatic life. Due to its high toxicity, all operations involving this compound must be conducted with the utmost care and preparedness.
Quantitative Safety Data
The following table summarizes key quantitative safety data for mercury and its compounds. It is crucial to work within these exposure limits to minimize health risks.
| Parameter | Value | Reference Compound | Source |
| OSHA PEL (TWA) | 0.05 mg/m³ | Mercury Vapor | [2] |
| ACGIH TLV (TWA) | 0.025 mg/m³ | Mercury | [3] |
| NIOSH REL (TWA) | 0.05 mg/m³ | Mercury (compounds) | [4] |
| NIOSH IDLH | 10 mg/m³ | Mercury | [3] |
| Decomposition Temperature | ~165°C | This compound | [5] |
Operational Plan: Safe Handling Protocol
All handling of this compound must be performed within a certified chemical fume hood to control exposure to dust and vapors.[2][6] The work area should be equipped with an emergency shower and eyewash station.[2]
Personal Protective Equipment (PPE):
A comprehensive PPE ensemble is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles.[7] |
| Skin Protection | Chemical-resistant gloves (e.g., butyl rubber, neoprene), a lab coat, and closed-toe shoes. For organo-mercury compounds, laminate-style gloves with heavy-duty outer gloves are recommended.[2][7][8] | To prevent skin contact, as this compound is fatal upon dermal absorption.[1] |
| Respiratory Protection | An air-purifying respirator with a cartridge for mercury vapor is required if there is a risk of exceeding exposure limits. For higher concentrations, a self-contained breathing apparatus (SCBA) may be necessary.[7][8] | To prevent inhalation of toxic dust and vapors.[1] |
Experimental Workflow:
The following diagram outlines the procedural steps for safely handling this compound in a laboratory setting.
Caption: Experimental workflow for handling this compound.
Disposal Plan
All waste containing this compound is considered hazardous waste and must be disposed of accordingly.[9][10]
Waste Segregation and Collection:
-
Solid Waste: Contaminated items such as gloves, pipette tips, and paper towels should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams.[8]
-
Empty Containers: Empty containers that held this compound should be triple-rinsed (if appropriate for the procedure), with the rinsate collected as hazardous waste. The empty, rinsed container should then be disposed of as hazardous waste.
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the associated hazards.
-
Storage: Store waste containers in a designated, secure area, away from incompatible materials.
-
Pickup: Arrange for hazardous waste pickup through your institution's Environmental Health and Safety (EHS) office.[11] Do not dispose of any mercury-containing waste down the drain.[8]
Emergency Procedures
In the event of an emergency, prompt and correct action is critical.
Spill Response:
-
Small Spills: If a small amount of this compound is spilled within a fume hood, use a mercury spill kit to clean it up.[2] The kit should contain mercury-absorbing powder and sponges.[9] Collect all cleanup materials in a sealed bag and dispose of it as hazardous waste.
-
Large Spills: For any large spill, or any spill outside of a fume hood, evacuate the area immediately and notify your institution's EHS or emergency response team.[2][12] Do not attempt to clean up a large spill yourself.[8]
Personnel Exposure:
| Exposure Route | First Aid Measures |
| Inhalation | Move the affected person to fresh air immediately. Seek medical attention. |
| Skin Contact | Immediately remove all contaminated clothing.[12] Wash the affected area with soap and water for at least 15 minutes.[13] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[12][13] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][13] |
For any exposure, a copy of the Safety Data Sheet (SDS) should be provided to the attending medical professional.[11]
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. concordia.ca [concordia.ca]
- 3. fishersci.com [fishersci.com]
- 4. ehs.osu.edu [ehs.osu.edu]
- 5. This compound | 3444-13-1 | Benchchem [benchchem.com]
- 6. ipo.rutgers.edu [ipo.rutgers.edu]
- 7. CCOHS: Mercury [ccohs.ca]
- 8. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 9. drs.illinois.edu [drs.illinois.edu]
- 10. deq.utah.gov [deq.utah.gov]
- 11. ehs.gatech.edu [ehs.gatech.edu]
- 12. uwlax.edu [uwlax.edu]
- 13. pineresearch.com [pineresearch.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
